N-Benzyl-4-chloroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEIYVXPSXIGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951986 | |
| Record name | N-Benzyl-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2948-37-0 | |
| Record name | N-Benzyl-4-chloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: N-Benzyl-4-chloroaniline (CAS 2948-37-0)
[1][2][3][4]
Part 1: Executive Summary
N-Benzyl-4-chloroaniline (CAS 2948-37-0) is a critical secondary amine building block used extensively in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Structurally, it consists of a 4-chlorophenyl ring linked via a secondary amine to a benzyl group.[1] Its significance lies in its dual functionality: the secondary amine serves as a nucleophilic handle for further functionalization (e.g., acylation, alkylation), while the chloro-substituent provides a site for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to expand molecular complexity.[1]
In drug development, this compound is frequently utilized as a reference standard for impurity profiling in the synthesis of antihistamines (e.g., Levocetirizine derivatives) and as a scaffold for designing novel antimicrobial agents.[1]
Part 2: Physicochemical Profile[4]
The following data aggregates experimental values to establish a baseline for identification and quality control.
| Property | Value / Description |
| Chemical Name | This compound |
| Synonyms | N-(4-Chlorophenyl)benzenemethanamine; Benzyl(4-chlorophenyl)amine |
| CAS Number | 2948-37-0 |
| Molecular Formula | C₁₃H₁₂ClN |
| Molecular Weight | 217.69 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 46.0 – 50.0 °C |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, Chloroform |
| pKa (Calculated) | ~3.8 (Conjugate acid) |
Part 3: Synthetic Methodology (Reductive Amination)[4][5][6]
Strategic Rationale
The most robust route to this compound is Reductive Amination .[1] This method is preferred over direct alkylation of 4-chloroaniline with benzyl halides because it suppresses over-alkylation (formation of tertiary amines) and proceeds under milder conditions.[1]
Mechanism:
-
Condensation: 4-Chloroaniline reacts with Benzaldehyde to form an intermediate imine (Schiff base).[1]
-
Reduction: The imine is selectively reduced to the secondary amine using a hydride source.[1][2]
Detailed Protocol
Note: All steps should be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.[1]
Reagents:
-
4-Chloroaniline (1.0 equiv)[1]
-
Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB) for higher selectivity.[1]
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]
-
Acid Catalyst: Acetic Acid (cat.[1][4][5] amount, optional to accelerate imine formation).
Step-by-Step Workflow:
-
Imine Formation (Schiff Base):
-
Dissolve 4-Chloroaniline (10 mmol) in anhydrous MeOH (20 mL).
-
Add Benzaldehyde (10 mmol) dropwise while stirring at room temperature (25 °C).
-
Optional: Add 1-2 drops of glacial acetic acid.[1]
-
Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The disappearance of the starting amine indicates imine formation.[1]
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.[1]
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup & Purification:
-
Quench the reaction with water (10 mL) or saturated NH₄Cl solution.[1]
-
Extract the aqueous layer with DCM (3 x 20 mL).[1]
-
Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
-
Reaction Pathway Visualization[4]
Figure 1: Reductive amination pathway for the synthesis of CAS 2948-37-0.
Part 4: Analytical Characterization
Validating the identity of the synthesized compound is non-negotiable.[1] The following NMR data is characteristic of this compound.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.41–7.32 (m, 5H): Aromatic protons of the benzyl group.[1][6]
-
δ 7.18–7.15 (m, 2H): Aromatic protons of the chloro-aniline ring (meta to NH).[1][6]
-
δ 6.59–6.57 (m, 2H): Aromatic protons of the chloro-aniline ring (ortho to NH).[1][6]
-
δ 4.33 (s, 2H): Benzylic methylene protons (-CH ₂-NH-).[1][6]
¹³C NMR (101 MHz, CDCl₃):
Part 5: Applications in Drug Discovery
Pharmaceutical Reference Standards
In the development of antihistamines like Levocetirizine and Hydroxyzine , benzyl-aniline derivatives often appear as process-related impurities or degradation products.[1] CAS 2948-37-0 serves as a vital Certified Reference Material (CRM) to validate HPLC methods ensuring the purity of active pharmaceutical ingredients (APIs).[1]
Synthetic Scaffold Utility
The compound's structure allows for divergent synthesis:
-
N-Alkylation/Acylation: The secondary amine can be reacted with acyl chlorides to form amides (potential peptidomimetics).[1]
-
Buchwald-Hartwig Coupling: The chloro-group allows the molecule to act as an electrophile in palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl amine motifs common in kinase inhibitors.[1]
Application Workflow
Figure 2: Utility map of this compound in analytical and synthetic workflows.
Part 6: Safety & Handling (GHS)[4]
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled.[1] |
| Irritation | H315, H319 | Causes skin irritation and serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Precautionary Measures:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76281, this compound.[1] Retrieved from [Link][1]
-
Royal Society of Chemistry. Supplementary Information: Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant.[1] (NMR Data Source). Retrieved from [Link]
-
Organic Chemistry Portal. Reductive Amination: General Protocols and Recent Advances. Retrieved from [Link]
-
Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
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- 7. This compound | 2948-37-0 | TCI AMERICA [tcichemicals.com]
Technical Monograph: Structural Dynamics and Synthetic Architecture of N-Benzyl-4-chloroaniline
Phase 1: Molecular Architecture & Electronic Dynamics
N-Benzyl-4-chloroaniline (CAS: 2948-37-0) represents a quintessential secondary amine scaffold in medicinal chemistry. Its structure is defined by two distinct aromatic domains linked by a flexible methylene bridge (
Structural Components
The molecule consists of three pharmacophoric features:
-
The 4-Chlorophenyl Ring (Ring A): An electron-deficient aromatic system due to the inductive withdrawal (-I effect) of the chlorine atom.
-
The Benzyl Group (Ring B): A lipophilic anchor that provides steric bulk and hydrophobic interaction potential.
-
The Secondary Amine Bridge: The nitrogen lone pair is partially delocalized into Ring A, reducing its basicity compared to aliphatic amines but maintaining nucleophilicity for further functionalization.
Electronic Vector Diagram
The following diagram illustrates the connectivity and the electronic vectors governing the molecule's stability and reactivity.
Figure 1: Electronic vectors showing the inductive pull of Chlorine competing with Nitrogen's resonance donation.
Phase 2: Synthetic Pathways & Mechanism
While N-alkylation of 4-chloroaniline with benzyl chloride is possible, it is kinetically difficult to control, often resulting in tertiary amine byproducts (over-alkylation). The Reductive Amination pathway is the industry standard for high-fidelity synthesis, ensuring mono-alkylation and high yield.
The Reductive Amination Protocol
This method utilizes benzaldehyde and 4-chloroaniline, proceeding through an imine intermediate which is selectively reduced.
Reagents:
-
Substrate: 4-Chloroaniline (1.0 eq)
-
Electrophile: Benzaldehyde (1.0 - 1.1 eq)
-
Reducing Agent: Sodium Borohydride (NaBH
) or Sodium Triacetoxyborohydride (STAB) -
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
-
Catalyst: Acetic Acid (cat.)
Reaction Mechanism Workflow
The following flowchart details the stepwise mechanistic transformation, highlighting the critical "Imine Formation" checkpoint.
Figure 2: Stepwise mechanism of Reductive Amination, from carbonyl activation to irreversible hydride reduction.
Experimental Protocol (Self-Validating)
This protocol includes built-in checkpoints (TLC/Visual) to ensure process integrity.
-
Imine Formation (The "Schiff Base" Step):
-
Dissolve 4-chloroaniline (10 mmol) in Methanol (30 mL).
-
Add Benzaldehyde (10 mmol) and 2 drops of Glacial Acetic Acid.
-
Validation Checkpoint: Stir at Room Temp for 2 hours. Monitor via TLC (20% EtOAc/Hexane). The disappearance of the starting aniline spot indicates imine formation.
-
-
Reduction:
-
Cool the solution to 0°C (ice bath) to suppress side reactions.
-
Add NaBH
(15 mmol) portion-wise over 20 minutes. Caution: Gas evolution (H ). -
Allow to warm to RT and stir for 1 hour.
-
-
Workup:
-
Quench with saturated NaHCO
. Extract with Ethyl Acetate (3x).[1] -
Wash organics with brine, dry over Na
SO , and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required for biological assays.
-
Phase 3: Structural Characterization & Validation
To certify the identity of the synthesized molecule, compare analytical data against the following standard values.
Spectroscopic Data Table
| Technique | Parameter | Shift / Value | Structural Assignment |
| 1H NMR | 4.32 (s, 2H) | Methylene Bridge (-CH | |
| 4.05 (br s, 1H) | Amine (-NH-) . Broad, exchangeable. | ||
| 6.50 (d, 2H) | Aniline Ortho Protons . Upfield due to N-donation. | ||
| 7.10 - 7.35 (m, 7H) | Benzyl & Meta-Cl Protons . Overlapping aromatic region. | ||
| 13C NMR | 48.4 | Benzylic Carbon . Key indicator of successful alkylation. | |
| 146.6 | C-N Aromatic Carbon . | ||
| IR | 3410 - 3430 | N-H Stretch . Sharp, single band (secondary amine). | |
| 1090 | C-Cl Stretch . | ||
| Physical | MP | 46 - 49 °C | Melting Point . Solid at room temperature. |
Interpretation of Data[3][4][5][6][7][8][9][10]
-
NMR Validation: The most critical signal is the singlet at 4.32 ppm (CDCl
). If this appears as a doublet, proton exchange is slow; if it is absent, the reaction failed. The upfield shift of the protons ortho to the nitrogen (6.50 ppm) confirms the nitrogen is attached to the aromatic ring. -
Mass Spectrometry: Expect a Molecular Ion [M+] at m/z 217 (Cl-35 isotope) and 219 (Cl-37 isotope) in a 3:1 ratio, characteristic of monochlorinated compounds.
Phase 4: Functional Applications in Drug Design
This compound serves as a versatile pharmacophore in drug development. Its utility stems from its ability to act as a hydrogen bond donor (via NH) and a lipophilic spacer (via the benzyl group).
-
SAR Studies: It is frequently used to probe the size of hydrophobic binding pockets in enzymes. The chlorine atom provides metabolic stability (blocking para-hydroxylation) and enhances lipophilicity (LogP ~3.8).
-
Building Block: It is a precursor for complex heterocycles, including N-substituted indoles and quinolines via acid-catalyzed cyclization.
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996.[2]
-
Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS) - this compound."
-
Physical Properties & Safety: PubChem Database. "Compound Summary: this compound." National Library of Medicine.
-
Mechanistic Insights: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Standard reference for Imine mechanism).
Sources
Introduction: Unveiling a Versatile Synthetic Intermediate
An In-Depth Technical Guide to N-Benzyl-4-chloroaniline (C₁₃H₁₂ClN)
This compound is a secondary aromatic amine that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its molecular structure, featuring a benzyl group and a chlorinated aniline ring, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its analytical characterization and applications as a key building block in modern chemistry. The strategic placement of the chloro- and benzyl-substituents allows for selective functionalization, making it a valuable intermediate in multi-step organic syntheses.[1]
Physicochemical and Structural Properties
The foundational characteristics of a compound are critical for its application in synthesis and analysis. This compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid. Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClN | [1][2][3] |
| Molecular Weight | 217.7 g/mol | [1][3] |
| CAS Number | 2948-37-0 | [1][2] |
| Appearance | White to Light yellow powder/crystal | |
| Melting Point | 46.0 to 50.0 °C | |
| Purity (GC) | ≥98.0% | [1] |
| SMILES | C1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl | [3] |
| InChIKey | MMEIYVXPSXIGET-UHFFFAOYSA-N | [2][3] |
Synthesis of this compound: Methodologies and Rationale
The synthesis of N-benzyl anilines can be approached through several established routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two prevalent and effective methods are direct benzylation and reductive amination.
Method 1: Direct Nucleophilic Substitution (Benzylation)
This classical approach involves the reaction of 4-chloroaniline with a benzyl halide, typically benzyl chloride. The reaction is a nucleophilic substitution where the nitrogen atom of the aniline attacks the benzylic carbon of the benzyl chloride.
The causality behind this choice is straightforward: it's a direct formation of the desired carbon-nitrogen bond. However, a key challenge is preventing over-alkylation, which would lead to the formation of the tertiary amine, N,N-dibenzyl-4-chloroaniline. To mitigate this, reaction conditions must be carefully controlled. The use of a base is essential to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.[4][5]
This protocol is adapted from methodologies described for arylbenzylamines, employing a phase-transfer catalyst to facilitate the reaction between reactants in different phases, leading to higher yields and purity.[5]
-
Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-chloroaniline (1 eq.), an alkali metal carbonate base (e.g., K₂CO₃, 1.5 eq.), and a phase-transfer catalyst (e.g., a quaternary ammonium salt, 0.05 eq.) in a suitable solvent like toluene.
-
Addition of Benzyl Chloride: Heat the mixture to 80-90°C with vigorous stirring. Slowly add benzyl chloride (1.1 eq.) dropwise over 30 minutes. The slight excess of benzyl chloride ensures the complete consumption of the starting aniline.
-
Reaction Monitoring: Maintain the temperature and stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 4-chloroaniline spot/peak is no longer prominent.
-
Work-up: Cool the reaction mixture to room temperature. Filter to remove the inorganic salts. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Method 2: Reductive Amination
Reductive amination is a two-step, one-pot process that is often preferred for its high selectivity for the mono-alkylated product.[4] It first involves the formation of a Schiff base (imine) from 4-chloroaniline and benzaldehyde, which is then reduced in situ to the secondary amine.
The rationale for this method is control. The intermediate imine is formed first, and only then is the reducing agent introduced. This prevents the direct reaction of the starting materials with the reducing agent and minimizes the chance of over-alkylation. Sodium borohydride (NaBH₄) is a common and mild reducing agent suitable for this transformation.[6]
-
Imine Formation: Dissolve 4-chloroaniline (1 eq.) and benzaldehyde (1 eq.) in a solvent such as methanol or ethanol in a round-bottom flask. Stir the mixture at room temperature. The formation of the imine can often be observed by a change in color or the formation of a precipitate. The reaction can be gently heated (e.g., to 70°C) for several hours to ensure completion.[7]
-
Reduction: Cool the mixture in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, controlling the temperature to prevent excessive foaming.
-
Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to stir at room temperature until TLC or GC analysis indicates the complete consumption of the imine intermediate. Carefully quench the reaction by the slow addition of water.
-
Extraction and Isolation: Extract the product with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization as described in Method 1.
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N-Benzyl-4-chloroaniline: A Versatile Scaffold for Advanced Chemical and Pharmaceutical Applications
Abstract
N-Benzyl-4-chloroaniline, a substituted secondary aromatic amine, has emerged from a niche chemical intermediate to a cornerstone scaffold in modern synthetic and medicinal chemistry. Its unique structural features—a halogenated aromatic ring coupled with a flexible benzyl group—provide a rich platform for derivatization, enabling the exploration of a vast chemical space. This guide delves into the core physicochemical properties, synthesis methodologies, and burgeoning applications of this compound and its derivatives. We will explore its foundational role as a synthetic building block and its significant potential in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. The discussion is grounded in established experimental protocols and mechanistic insights, providing researchers and drug development professionals with a comprehensive technical resource to leverage this promising molecule.
Core Molecular Profile of this compound
Understanding the fundamental properties of this compound is critical for its effective application in synthesis and biological screening. The molecule's identity is confirmed by its CAS Registry Number 2948-37-0.[1][2] The presence of a chlorine atom on the aniline ring and the N-benzyl group significantly influences its reactivity, solubility, and biological interaction potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₃H₁₂ClN | [1][2][3] |
| Molecular Weight | 217.70 g/mol | [1] |
| Appearance | White to light yellow crystalline solid/powder | |
| Melting Point | 46-50 °C | |
| IUPAC Name | This compound | [1] |
| Solubility | Soluble in common organic solvents like ethanol, ether, and acetone.[4] Insoluble in water. | [4] |
| Purity (Typical) | >98.0% (GC) | |
Note: Data compiled from multiple chemical supplier and database sources.
Synthesis and Derivatization: The Gateway to Innovation
The utility of this compound begins with its synthesis. Arylbenzylamines are valuable starting materials for a range of products, including dyes and other chemical auxiliaries.[5] The methodologies employed are robust and adaptable, allowing for the generation of both the parent compound and a diverse library of derivatives for further investigation.
Primary Synthesis via Reductive Amination
A prevalent and efficient method for synthesizing N-benzyl aniline derivatives is reductive amination. This two-step process offers high yields and a straightforward purification pathway. The causality behind this choice is the mild reaction conditions and the commercial availability of a wide range of substituted anilines and benzaldehydes, allowing for extensive library creation.
Experimental Protocol 1: Synthesis of this compound
-
Step 1: Imine Formation
-
Dissolve 4-chloroaniline (1 equivalent) and benzaldehyde (1 equivalent) in an appropriate solvent such as ethanol or methanol.
-
Stir the mixture at room temperature. The reaction can be catalyzed by a few drops of glacial acetic acid to facilitate the condensation.
-
Monitor the reaction via Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed, indicating the formation of the N-benzylidene-4-chloroaniline intermediate.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude imine.
-
-
Step 2: Reduction to Amine
-
Re-dissolve the crude imine intermediate in a suitable solvent (e.g., methanol).
-
Cool the solution in an ice bath to 0-5 °C. This is a critical step to control the exothermic nature of the reduction.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), in portions. The portion-wise addition prevents a runaway reaction and ensures efficient reduction.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until TLC confirms the disappearance of the imine.
-
Quench the reaction by carefully adding water to decompose any excess NaBH₄.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water and brine to remove inorganic byproducts and residual water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product via column chromatography or recrystallization to achieve high purity.
-
Synthesis Workflow Diagram
The logical flow of the reductive amination process is visualized below. This self-validating system ensures that the completion of one phase is the prerequisite for the next, with clear checkpoints for reaction monitoring.
Caption: Anticancer mechanism via inhibition of the USP7-MDM2-p53 pathway.
Role as a Chemical Intermediate
Beyond its direct biological applications, this compound is a valuable intermediate in organic synthesis. Its precursor, 4-chloroaniline, is a key raw material in the production of agricultural chemicals, azo dyes, pigments, and other pharmaceuticals. [6]The addition of the N-benzyl group provides a strategic protecting group for the amine, which can be removed later in a synthetic sequence, or it can be used to modify the steric and electronic properties of the molecule for subsequent reactions. For instance, arylbenzylamines are valuable starting materials for dyes and other chemical auxiliaries. [5]
Safety and Handling
As with any active chemical compound, proper handling of this compound is paramount. It is classified as harmful if swallowed, in contact with skin, or if inhaled. [1]It is also known to cause skin and serious eye irritation. [1]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound stands as a molecule of significant potential, bridging the gap between fundamental organic synthesis and applied pharmaceutical science. Its accessible synthesis and versatile structure make it an ideal starting point for the development of compound libraries aimed at discovering new therapeutic agents. The demonstrated efficacy of its derivatives against critical targets in infectious diseases and oncology highlights a promising future. Further research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on elucidating novel biological targets. As our understanding of disease pathways deepens, the strategic application of scaffolds like this compound will undoubtedly continue to fuel innovation in drug discovery.
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- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
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- 4-Chloroaniline | 106-47-8 - ChemicalBook.
- CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google P
- Innovative Catalyst to Produce N-Benzylaniline For Drug Applic
- Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening - Benchchem.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]
- 6. 4-Chloroaniline | 106-47-8 [chemicalbook.com]
Technical Guide: N-Benzyl-4-chloroaniline as a Chemical Intermediate
[1]
Executive Summary
N-Benzyl-4-chloroaniline (NBCA) is a specialized secondary amine intermediate widely utilized in the synthesis of nitrogen-containing heterocycles, particularly tetrahydroquinolines and benzodiazepines .[1] Unlike primary anilines, the N-benzyl protection confers stability while modulating the nucleophilicity of the nitrogen center, making it a critical scaffold for "hydrogen borrowing" catalysis and reductive alkylation workflows.
This guide provides a rigorous technical analysis of NBCA, focusing on its optimized synthesis via reductive amination, its role as a precursor for bioactive scaffolds, and the critical safety protocols required for handling halogenated aromatic amines.
Chemical Profile & Reactivity[1][2][3][4][5]
NBCA serves as a "masked" aniline. The benzyl group acts as a removable protecting group that prevents over-alkylation during subsequent functionalization steps, a common pitfall when using free 4-chloroaniline.
Physicochemical Properties
| Property | Value | Relevance to Processing |
| IUPAC Name | This compound | Standard nomenclature |
| CAS Number | 2948-37-0 | Critical Correction:[1] CAS 3541-37-5 is often mislabeled in databases.[1] |
| Molecular Formula | C₁₃H₁₂ClN | MW: 217.69 g/mol |
| Appearance | White to pale yellow solid | Discolors upon oxidation/light exposure. |
| Melting Point | 46–50 °C | Low MP requires cold storage to prevent caking. |
| Solubility | Soluble in DCM, EtOAc, Toluene | Ideal for biphasic organic synthesis. |
| pKa (Conjugate Acid) | ~3.8–4.0 | Less basic than N-benzylaniline due to electron-withdrawing Cl.[1] |
Reactivity Matrix[1]
-
Electrophilic Substitution: The para-chloro group deactivates the ring, directing further electrophilic aromatic substitution (EAS) to the ortho position relative to the nitrogen.
-
N-Alkylation/Acylation: The secondary amine is highly nucleophilic, allowing facile conversion to tertiary amines or amides (e.g., Carbamoyl fluorides).
-
Cyclization: NBCA is a key precursor for Povarov-type reactions to form quinoline derivatives.
Primary Synthesis Protocol: Reductive Amination
While NBCA can be synthesized via direct alkylation (4-chloroaniline + benzyl chloride), this route often yields the undesired N,N-dibenzyl byproduct.[1] The Reductive Amination pathway is the industry standard for high purity (>98%) and selectivity.
Reaction Mechanism
The reaction proceeds via the formation of an imine (Schiff base) intermediate, followed by selective reduction.
Figure 1: Selective synthesis of this compound via reductive amination.
Optimized Experimental Protocol
Objective: Synthesis of 10g of this compound.
Reagents:
-
Benzaldehyde (1.05 eq)[1]
-
Sodium Borohydride (NaBH₄) (1.5 eq) or NaBH(OAc)₃ for milder conditions.[1]
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 4-chloroaniline (12.75 g, 100 mmol) in anhydrous MeOH (100 mL).
-
Add Benzaldehyde (10.7 mL, 105 mmol) dropwise at room temperature.
-
Critical Control Point: Add activated 4Å molecular sieves or MgSO₄ to scavenge water, driving the equilibrium toward the imine. Stir for 2–4 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1).[3] Disappearance of aniline indicates imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH₄ (5.67 g, 150 mmol) portion-wise over 30 minutes. Caution: Exothermic hydrogen gas evolution.
-
Allow to warm to room temperature and stir for 12 hours.
-
-
Work-up & Purification:
-
Quench with saturated NH₄Cl solution.
-
Extract with DCM (3 x 50 mL). Wash organic layer with brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Recrystallization: If the crude solid is colored, recrystallize from Hexane/Ethanol (9:1) to yield white crystals.
-
Downstream Applications: The Tetrahydroquinoline Scaffold
NBCA is a high-value intermediate in the synthesis of 1,2,3,4-Tetrahydroquinolines (THQs) , a structural motif found in antimalarials, antioxidants, and dyes.
Application Workflow: Cyclization to THQs
NBCA undergoes condensation with aldehydes and alkenes (Povarov reaction) or intramolecular cyclization of N-alkyl derivatives.[1]
Figure 2: Conversion of NBCA to a bioactive Tetrahydroquinoline scaffold.
Pharmaceutical Relevance[3][5][7][8][9][10]
-
Antihistamines: The N-benzyl-N-aryl core mimics the structure of ethylenediamine antihistamines (e.g., Chloropyramine analogues).[1]
-
Carbamoyl Fluorides: NBCA reacts with difluorophosgene surrogates (e.g., from TFMT) to form carbamoyl fluorides, which are potent enzyme inhibitors in drug discovery [7].
-
Metabolism Studies: NBCA is used as a model substrate to study hepatic N-debenzylation and the formation of reactive diarylimine metabolites [5].
Safety & Handling (E-E-A-T)
As a halogenated aromatic amine, NBCA poses specific toxicological risks that must be mitigated.
| Hazard Class | Risk Description | Mitigation Protocol |
| Acute Toxicity | Toxic if swallowed or absorbed through skin.[1] | Wear nitrile gloves (double-gloved) and Tyvek sleeves.[1] |
| Blood Toxicity | Potential Methemoglobinemia inducer (cyanosis). | Avoid all skin contact. Have Methylene Blue antidote protocol available. |
| Environmental | Toxic to aquatic life with long-lasting effects. | Collect all aqueous waste for incineration; do not release to drains. |
Storage: Store under inert gas (Argon/Nitrogen) at <15°C. Light sensitive—store in amber vials.
References
-
Afanasyev, O. I., et al. (2019).[3] "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 119(23), 11857–11911. Link[1]
-
Luo, R., et al. (2025). "A simple and convenient procedure enables the reductive alkylation of primary and secondary amines." Synthesis, 57, 629-636. Link[1]
-
Bains, A. K., et al. (2019). "Borrowing Hydrogen-Mediated N–Alkylation Reactions by a Well-Defined Homogeneous Nickel Catalyst." ACS Catalysis, 9, 9051.[3] Link[1]
-
Nnamonu, L. A., et al. (2013).[4] "Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline." International Journal of Organic Chemistry, 3, 229-234.[4] Link
-
Low, C. M., et al. (1994).[5] "The Recognition of a Diarylimine as a Metabonate Produced During Incubation of this compound with Hepatic Microsomal Preparations." Journal of Pharmacy and Pharmacology, 46(7), 585–590.[5] Link
-
BenchChem. "this compound Structure and Properties."[1] Link
-
Tiburcio, T. R. (2021). "The Synthesis and Reactivity of Carbamoyl Fluorides." YorkSpace Thesis. Link[1]
Technical Monograph: Biological Activity & Therapeutic Potential of N-Benzyl-4-chloroaniline Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of N-benzyl-4-chloroaniline (NB4CA) and its derivatives, positioning them as "privileged scaffolds" in medicinal chemistry. While historically utilized as synthetic intermediates, recent structure-activity relationship (SAR) studies have elevated their status as potent Acetylcholinesterase (AChE) inhibitors (nanomolar potency) and emerging antimicrobial agents. This document synthesizes synthetic protocols, mechanistic pharmacodynamics, and toxicological profiles to guide researchers in optimizing this scaffold for neurodegenerative and infectious disease therapeutics.
Part 1: Structural Pharmacophore & SAR Analysis
The biological efficacy of this compound stems from its ability to bridge hydrophobic pockets within enzyme active sites while maintaining metabolic stability.
The Pharmacophore Triad
The molecule functions through three distinct structural domains:
-
The 4-Chloroaniline Core: The para-chloro substitution enhances lipophilicity (
), facilitating blood-brain barrier (BBB) penetration—a critical requirement for AChE inhibitors targeting Alzheimer's disease. The halogen also blocks para-hydroxylation, extending the metabolic half-life. -
The Secondary Amine Linker: At physiological pH, the secondary amine can become protonated. This positive charge allows for cation-
interactions with aromatic residues (e.g., Trp86 in AChE) or ionic bonding with aspartate residues in catalytic triads. -
The N-Benzyl Moiety: Provides steric bulk and hydrophobic surface area, ideal for occupying the "anionic subsite" or peripheral anionic site (PAS) of cholinesterases.
Visualization: Structure-Activity Relationship (SAR)
The following diagram maps the functional contribution of each moiety to the molecule's biological activity.
Caption: SAR map detailing the functional roles of the chloro, amine, and benzyl moieties in biological interaction.
Part 2: Biological Profiles & Mechanisms
Primary Target: Cholinesterase Inhibition (Neuroprotection)
The most authoritative data regarding this scaffold lies in its inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).
-
Potency: Research indicates that this compound derivatives exhibit IC
values in the nanomolar range (182–520 nM) against AChE [1].[1] -
Mechanism: The molecule acts as a dual-binding site inhibitor. The benzyl moiety interacts with the Peripheral Anionic Site (PAS), preventing amyloid-
aggregation (a secondary pathology in Alzheimer's), while the aniline core occupies the catalytic active site (CAS). -
Selectivity: The 4-chloro derivative often shows higher selectivity for AChE over BuChE compared to unsubstituted analogs, reducing peripheral side effects.
Secondary Target: Antimicrobial & Anticancer Activity[3][4]
-
Antimicrobial: Derivatives have shown efficacy against S. aureus and M. tuberculosis.[2] The mechanism involves the inhibition of InhA (enoyl-ACP reductase), disrupting mycolic acid biosynthesis in the bacterial cell wall [2].[3]
-
Anticancer: Related N-benzyl derivatives inhibit USP1/UAF1 deubiquitinase complexes.[4] By preventing the deubiquitination of specific proteins (like PCNA), these compounds disrupt DNA damage repair in cancer cells, leading to apoptosis in non-small cell lung cancer lines [5].
Quantitative Activity Summary
| Target Enzyme/Organism | Activity Metric | Value Range | Mechanism of Action | Ref |
| Acetylcholinesterase (AChE) | IC | 182 – 520 nM | Dual-site binding (CAS & PAS) | [1] |
| Carbonic Anhydrase (hCA I) | IC | 243 – 633 nM | Zinc ion coordination | [1] |
| USP1/UAF1 (Deubiquitinase) | IC | ~180 nM* | Ubiquitin signaling disruption | [5] |
| S. aureus | MIC | < 10 | Membrane depolarization | [2] |
*Value refers to optimized structural analogs.
Part 3: Synthetic Protocols
To ensure reproducibility and high yield, Reductive Amination is the preferred synthetic route over direct alkylation (which often leads to over-alkylation to tertiary amines).
Protocol: One-Pot Reductive Amination
Objective: Synthesis of this compound with >90% yield.
Reagents:
-
4-Chloroaniline (1.0 eq)
-
Benzaldehyde (1.0 eq)[5]
-
Sodium Borohydride (NaBH
) (1.5 eq) -
Solvent: Methanol (MeOH) or THF
-
Catalyst: Acetic Acid (cat.)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve 4-chloroaniline (10 mmol) and benzaldehyde (10 mmol) in dry MeOH (30 mL). Add 2-3 drops of acetic acid to catalyze imine formation.
-
Equilibration: Stir the mixture at room temperature (RT) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) until the starting aniline spot disappears and the imine (Schiff base) spot appears.
-
Note: The solution often turns yellow/orange due to conjugation.
-
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add NaBH
(15 mmol) in small portions over 20 minutes. (Caution: Hydrogen gas evolution). -
Reaction: Allow the mixture to warm to RT and stir for 12 hours. The yellow color should fade as the conjugation is broken.
-
Work-up: Quench with distilled water (20 mL). Evaporate MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).
-
Purification: Wash combined organic layers with brine, dry over anhydrous Na
SO , and concentrate. Recrystallize from Ethanol/Water to obtain white/off-white crystals.
Caption: Step-wise reductive amination workflow for high-purity synthesis.
Part 4: Toxicology & Safety (ADME)
While biologically active, the aniline core presents specific toxicological risks that must be managed during drug development.
Hazard Identification (GHS Classifications)
-
Acute Toxicity (Oral/Dermal): Category 4. Harmful if swallowed or in contact with skin.[6]
-
Skin/Eye Irritation: Category 2.[6] Causes serious eye irritation [3].[6]
-
Aquatic Toxicity: Chlorinated anilines are persistent in aquatic environments and highly toxic to aquatic life (LC
< 1 mg/L for some species) [4].
Metabolic Risks
-
Methemoglobinemia: Aniline derivatives can be metabolized to hydroxylamines, which oxidize hemoglobin to methemoglobin, reducing oxygen transport. The 4-chloro substituent mitigates this slightly compared to unsubstituted aniline by blocking the para-position, but the risk remains via N-hydroxylation.
-
Genotoxicity: While N-benzylation generally reduces the direct mutagenicity seen in primary chloroanilines, Ames testing is mandatory for any new derivative in this class.
References
-
Arabian Journal of Chemistry. (2021).[5] Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase. [Link][1]
-
PubChem. (2025).[6] this compound | C13H12ClN | CID 76281 - Safety & Hazards. [Link][6]
-
National Institutes of Health (PMC). (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives. [Link]
-
Journal of Medicinal Chemistry. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. redalyc.org [redalyc.org]
- 6. This compound | C13H12ClN | CID 76281 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: N-Benzyl-4-chloroaniline
Synthesis, Reactivity, and Pharmaceutical Applications
Executive Summary
N-Benzyl-4-chloroaniline (CAS: 2948-37-0) is a pivotal secondary amine intermediate used extensively in the synthesis of nitrogen-containing heterocycles, pharmaceutical impurities, and agrochemicals.[1][2][3] Its structural dualism—comprising an electron-deficient p-chlorophenyl ring and a lipophilic benzyl moiety—makes it a versatile scaffold for Structure-Activity Relationship (SAR) studies in drug discovery, particularly for antihistamines (e.g., Levocetirizine analogues) and antimalarial quinolines.
This guide provides a rigorous technical analysis of its synthesis, mechanistic pathways, and application in high-purity pharmaceutical manufacturing.
Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | This compound |
| CAS Registry Number | 2948-37-0 |
| Molecular Formula | C₁₃H₁₂ClN |
| Molecular Weight | 217.69 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 46–50 °C |
| Solubility | Soluble in DCM, Chloroform, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Calculated) | ~3.98 (Conjugate acid) |
| InChI Key | MMEIYVXPSXIGET-UHFFFAOYSA-N |
Synthetic Pathways & Protocols
To achieve high purity (>98%) required for pharmaceutical reference standards, Reductive Amination is the superior protocol over direct alkylation. Direct alkylation of 4-chloroaniline with benzyl chloride often yields a mixture of mono- and di-benzylated products (tertiary amines), requiring tedious chromatographic separation.
Protocol A: Selective Reductive Amination (Recommended)
This method utilizes in situ Schiff base formation followed by chemoselective reduction.
-
Reagents: 4-Chloroaniline (1.0 eq), Benzaldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Glacial Acetic Acid (Cat.), Methanol (Solvent).
-
Mechanism:
-
Condensation: Nucleophilic attack of the aniline nitrogen on the benzaldehyde carbonyl carbon forms the carbinolamine intermediate, which dehydrates to form the imine (Schiff base).
-
Activation: Acetic acid protonates the imine nitrogen, increasing the electrophilicity of the C=N bond.
-
Reduction: Hydride transfer from NaBH₄ selectively reduces the imine to the secondary amine without reducing the aromatic chloro- substituent.
-
Step-by-Step Methodology:
-
Imine Formation: In a clean, dry round-bottom flask, dissolve 4-chloroaniline (12.76 g, 100 mmol) in anhydrous Methanol (100 mL).
-
Add Benzaldehyde (10.61 g, 100 mmol) and 2-3 drops of glacial acetic acid.
-
Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting aniline spot disappears and the imine spot appears.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add Sodium Borohydride (5.67 g, 150 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench excess hydride with water (50 mL). Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL).
-
Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/Ethanol to yield white crystals.
Protocol B: Direct Alkylation (Alternative)
-
Reagents: 4-Chloroaniline, Benzyl chloride, K₂CO₃, DMF.
-
Note: Requires strict stoichiometric control (1:1) and slow addition of benzyl chloride to minimize N,N-dibenzyl-4-chloroaniline formation.
Mechanistic Visualization
The following diagram illustrates the Reductive Amination pathway, highlighting the critical iminium ion transition state.
Figure 1: Step-wise mechanistic pathway for the synthesis of this compound via reductive amination.
Pharmaceutical Applications & Impurity Profiling[5][6]
A. Impurity Reference Standard (Levocetirizine/Cetirizine)
In the manufacturing of antihistamines like Levocetirizine , benzyl-substituted anilines often appear as process-related impurities. This compound serves as a critical Reference Standard (e.g., impurity markers in HPLC methods) to validate the purity of the final API (Active Pharmaceutical Ingredient).
-
Regulatory Requirement: ICH Q3A(R2) guidelines mandate the identification and qualification of impurities >0.10%.
-
Detection: It is typically monitored using Reverse Phase HPLC (C18 column) with UV detection at 254 nm.
B. Drug Discovery Scaffolds
The N-benzyl-aniline motif is a "privileged structure" in medicinal chemistry:
-
Antimalarials: Used as a precursor for 4-aminoquinoline derivatives (Chloroquine analogues). The secondary amine allows for further functionalization with basic side chains essential for accumulation in the parasite food vacuole.
-
Corrosion Inhibitors: Research indicates efficacy in inhibiting steel corrosion in acidic media due to the adsorption of the nitrogen lone pair and pi-electrons onto the metal surface.
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers:
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 4.32 ppm (s, 2H) | Benzylic -CH₂- : Singlet indicating isolated methylene group. |
| δ 6.50–6.60 ppm (d, 2H) | Aromatic (Ortho to NH) : Upfield due to resonance donation from N. | |
| δ 7.10–7.15 ppm (d, 2H) | Aromatic (Meta to NH) : Downfield due to Cl induction. | |
| δ 7.30–7.40 ppm (m, 5H) | Benzyl Aromatic Ring : Multiplet characteristic of monosubstituted benzene. | |
| δ 4.0–4.5 ppm (br s, 1H) | -NH- : Broad singlet, exchangeable with D₂O. | |
| IR Spectroscopy | 3400–3420 cm⁻¹ | N-H Stretch : Sharp, single band (secondary amine). |
| 1090 cm⁻¹ | C-Cl Stretch : Characteristic aryl chloride band. | |
| Mass Spectrometry | m/z 217 / 219 | Molecular Ion [M]+ : Shows characteristic 3:1 Chlorine isotopic ratio (³⁵Cl/³⁷Cl). |
Safety & Handling (MSDS Summary)
While this compound is less volatile than its parent 4-chloroaniline, it retains significant toxicity profiles common to halo-anilines.
-
GHS Classification:
-
Handling Precautions:
-
PPE: Nitrile gloves, safety goggles, and a NIOSH-approved respirator are mandatory.
-
Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust/aerosols.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation, which can darken the compound over time.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76281, this compound. Retrieved from [Link]
-
Arkivoc (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic amines. Retrieved from [Link]
Sources
The Emergence of a Versatile Scaffold: A Technical Guide to N-Benzyl-4-chloroaniline
This in-depth technical guide delves into the core scientific principles surrounding the synthesis, characterization, and burgeoning applications of N-Benzyl-4-chloroaniline. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview, moving beyond simple procedural lists to explore the rationale behind experimental choices and the validation inherent in robust scientific methodology.
Introduction: A Molecule of Growing Significance
This compound, a substituted aromatic amine, has steadily gained prominence as a crucial intermediate in the synthesis of a diverse array of organic compounds. Its utility spans the pharmaceutical, agrochemical, and dye industries, a testament to the versatility of its chemical structure.[1] The presence of a reactive secondary amine, a benzyl group, and a chlorinated phenyl ring provides a rich scaffold for further chemical modifications, leading to compounds with a wide spectrum of biological activities. This guide will illuminate the path from its conceptual synthesis, rooted in the history of N-arylation, to its practical applications, including its promising role in the development of novel therapeutic agents.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClN | [2] |
| Molecular Weight | 217.70 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | TCI America |
| Melting Point | 46-50 °C | TCI America |
| CAS Number | 2948-37-0 | [3] |
Safety Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
The Genesis of this compound: A Historical and Mechanistic Perspective
While a singular "discovery" of this compound is not prominently documented, its existence is a logical progression of the foundational work on the N-alkylation of anilines, a cornerstone of organic synthesis. The pioneering work of August Wilhelm von Hofmann in the mid-19th century on the reaction of amines with alkyl halides laid the groundwork for such syntheses.[4] This classical approach, however, often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products.
Over the decades, synthetic methodologies have evolved to provide more controlled and efficient routes to N-aryl amines. The development of reductive amination and, more recently, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, have revolutionized the synthesis of compounds like this compound, offering higher yields and greater functional group tolerance.[5][6]
Key Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and the required purity of the final product.
Classical N-Alkylation
This direct approach involves the reaction of 4-chloroaniline with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.[7] The base is crucial for neutralizing the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like acetone or DMF is often used to dissolve the reactants and facilitate the SN2 reaction.[6]
-
Base: A moderately strong, non-nucleophilic base such as potassium carbonate is commonly employed to prevent side reactions.[6] The use of a stronger base like sodium hydride may be necessary for less reactive anilines but increases the risk of side reactions.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction, especially given the reduced nucleophilicity of the aniline due to the electron-withdrawing chlorine atom.[6]
Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting materials and the formation of the desired product. The identity and purity of the product are then confirmed by spectroscopic methods.
Reductive Amination: A Two-Step, One-Pot Approach
Reductive amination offers a more controlled synthesis by first forming an imine intermediate from the condensation of 4-chloroaniline and benzaldehyde, which is then reduced in situ to the desired secondary amine.[8]
Causality of Experimental Choices:
-
Reaction Conditions for Imine Formation: The initial condensation is often carried out in a solvent that allows for the azeotropic removal of water, such as toluene, or in an alcohol with a dehydrating agent.
-
Reducing Agent: Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are commonly used reducing agents for this transformation.[6] STAB is often preferred as it is a milder and more selective reagent.
Self-Validating System: The formation of the imine can be monitored by the disappearance of the aldehyde and aniline starting materials. The subsequent reduction can be tracked by the appearance of the this compound spot on TLC.
Buchwald-Hartwig Amination: A Modern Catalytic Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method allows for the coupling of an amine with an aryl halide or triflate. In the context of synthesizing this compound, one could envision coupling benzylamine with 1-bromo-4-chlorobenzene or 4-chloroaniline with benzyl bromide.
Causality of Experimental Choices:
-
Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., RuPhos) are essential components of the catalytic system.[6] The choice of ligand is critical for the efficiency of the reaction.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.[6]
Self-Validating System: The reaction progress is monitored by TLC or GC-MS. The final product requires purification by column chromatography to remove the catalyst and any byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination[9]
This protocol outlines a reliable method for the synthesis of this compound.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) and benzaldehyde (1.0 eq) in methanol or ethanol.
-
Stir the mixture at room temperature for 10 minutes to form a solution or suspension.
-
Slowly heat the reaction mixture to 60-70°C and maintain this temperature, with stirring, for 6-9 hours.
-
Monitor the reaction progress by TLC until the 4-chloroaniline is completely consumed.
-
Cool the reaction mixture to 4°C and keep it at this temperature for 12 hours to allow for the precipitation of the imine intermediate.
-
Collect the solid by suction filtration, wash the filter cake with cold methanol, and dry under reduced pressure.
Step 2: Reduction of the Imine
-
Add the dried imine intermediate to a reaction vessel containing a suitable solvent (e.g., methanol, ethanol, or CH₂Cl₂).
-
Stir the mixture at room temperature.
-
Slowly add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) dropwise to the stirring mixture.
-
Continue to stir at room temperature for 0.5-1 hour.
-
Monitor the reaction by TLC until the imine is completely consumed.
-
Quench the reaction by pouring the mixture into crushed ice.
-
Extract the product with dichloromethane (CH₂Cl₂).
-
Wash the organic layer sequentially with purified water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Characterization and Data Presentation
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 7.4 Hz, 4H), 7.21 - 7.15 (m, 1H), 7.05 - 7.01 (m, 2H), 6.52 - 6.45 (m, 2H), 4.21 (s, 2H), 4.06 (s, 1H).[9]
-
¹³C NMR (101 MHz, CDCl₃): δ 146.62, 138.93, 129.09, 128.72, 127.44, 127.41, 122.19, 113.98, 48.41.[9]
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 3100-2850 cm⁻¹), C=C stretching of the aromatic rings (around 1600 and 1500 cm⁻¹), and C-Cl stretching (around 1090 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 217, corresponding to the molecular weight of the compound.
Biological Activity and Therapeutic Potential
N-benzyl aniline derivatives have emerged as a promising class of compounds with significant biological activity, particularly as antibacterial agents.
Antibacterial Activity
Several studies have highlighted the potent antibacterial activity of N-benzyl aniline derivatives against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[10] The minimum inhibitory concentration (MIC) is a key metric used to quantify the antibacterial efficacy of a compound.
Postulated Mechanism of Action:
The antibacterial effect of some N-benzyl aniline derivatives is believed to stem from their ability to disrupt the bacterial cell membrane.[8] The lipophilic nature of the benzyl and chloroaniline moieties may facilitate their insertion into the lipid bilayer of the bacterial membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. It has shown inhibitory effects against carbonic anhydrase II (hCA II) and acetylcholinesterase (AChE). The inhibition of these enzymes has implications for a variety of therapeutic areas. For instance, AChE inhibitors are used in the treatment of Alzheimer's disease.
Future Directions and Conclusion
This compound stands as a testament to the power of fundamental organic synthesis in providing the building blocks for innovation. Its straightforward synthesis, coupled with its versatile chemical nature, makes it a valuable scaffold for the development of new molecules with tailored properties. The demonstrated antibacterial and enzyme-inhibitory activities of its derivatives underscore the significant potential of this compound in drug discovery and development. Further research into the structure-activity relationships of this compound derivatives will undoubtedly unlock new therapeutic opportunities and solidify its place as a key intermediate in the chemical sciences.
Visualizations
Caption: Reductive amination synthesis of this compound.
Caption: Postulated antibacterial mechanism of N-benzyl aniline derivatives.
References
- Vertex AI Search. This compound. [URL not available]
-
Bayrak, C., Yildizhan, G., Kilinc, N., Durdagi, S., & Menzek, A. (2022). Synthesis and Aldose Reductase Inhibition Effects of Novel N-Benzyl-4-Methoxyaniline Derivatives. Chemistry & Biodiversity, 19(1), e202100530. [Link]
- Google Patents. (2020).
- Google Patents. (1996).
- TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [URL not available]
-
PubChem. This compound. [Link]
- ACS Publications.
-
The Royal Society of Chemistry. Supplementary Material. [Link]
-
ChemSynthesis. This compound. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | C13H12ClN | CID 76281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
Methodological & Application
Application Note: Selective Synthesis of N-Benzyl-4-chloroaniline via Reductive Amination
Executive Summary & Strategic Analysis
The synthesis of N-Benzyl-4-chloroaniline (CAS: 2948-37-0) represents a classic yet critical transformation in medicinal chemistry. While theoretically simple, the presence of the para-chloro substituent on the aniline ring introduces a specific chemoselectivity challenge: Hydrodehalogenation .
Standard catalytic hydrogenation (e.g.,
Consequently, this guide prioritizes Hydride Transfer Protocols . We present two validated methodologies:
-
Method A (The Gold Standard): Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB). This is the preferred method for high-throughput screening (HTS) and gram-scale synthesis due to its mildness and "one-pot" efficiency.
-
Method B (The Economic Alternative): Stepwise Reductive Amination using Sodium Borohydride (
). This is preferred for cost-sensitive, larger-scale batches where isolation of the imine intermediate is acceptable.
Mechanistic Pathway & Logic
The reaction proceeds via the formation of an imine (Schiff base) intermediate, followed by irreversible reduction to the secondary amine.
Critical Process Parameter (CPP): pH Control
The formation of the imine is acid-catalyzed. However, the reducing agent must be compatible with the acid.
-
STAB is stable in acidic media (acetic acid), allowing for simultaneous imine formation and reduction.
- decomposes rapidly in acid; therefore, the imine must be formed first (often with heat/dehydrating agents) before adding the hydride in a separate, neutral/basic step.
Figure 1: General mechanistic flow of reductive amination. The stability of the 'Hydride' node determines if the process is One-Pot (STAB) or Two-Step (
Comparative Methodology Data
| Feature | Method A: STAB (Recommended) | Method B: | Method C: |
| Reaction Type | Direct (One-Pot) | Indirect (Two-Step) | Catalytic |
| Chemoselectivity | High (Aldehyde > Ketone > Imine) | Low (Reduces Aldehyde fast) | Poor (Risks Dechlorination) |
| Atom Economy | Moderate (High MW byproduct) | High | High |
| Throughput | Excellent (Fast, minimal workup) | Moderate (Requires reflux) | N/A (Safety Risk) |
| Safety Profile | Good (No | Moderate ( | Flammable ( |
Detailed Protocols
Protocol A: Direct Reductive Amination (STAB)
Recommended for: Medicinal Chemistry, 10mg to 50g scale.
Reagents:
-
4-Chloroaniline (1.0 equiv)
-
Benzaldehyde (1.0 - 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step Workflow:
-
Preparation: In a dry round-bottom flask under Nitrogen (
) atmosphere, dissolve 4-Chloroaniline (1.0 equiv) in DCE (concentration ~0.2 M). -
Carbonyl Addition: Add Benzaldehyde (1.05 equiv).
-
Catalysis: Add Acetic Acid (1.0 equiv). Stir for 5–10 minutes. Note: This pre-stir allows the acid to catalyze the equilibrium toward the imine.
-
Reduction: Add STAB (1.4 equiv) in a single portion.
-
Observation: Mild effervescence may occur. The reaction is typically slightly exothermic.
-
-
Monitoring: Stir at Room Temperature (20–25 °C) for 2–4 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the aldehyde spot.[1]
-
-
Quench: Quench the reaction by adding saturated aqueous
solution. Stir vigorously for 15 minutes to neutralize the acetic acid and decompose borate complexes. -
Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over
. -
Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).
Expert Insight: STAB is preferred because it reduces the protonated imine much faster than it reduces the aldehyde. This kinetic selectivity prevents the formation of Benzyl Alcohol as a byproduct.
Protocol B: Stepwise Reductive Amination ( )
Recommended for: Cost-reduction, >50g scale, or when STAB is unavailable.
Reagents:
-
4-Chloroaniline (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Sodium Borohydride (
) (1.0 - 1.2 equiv)
Step-by-Step Workflow:
-
Imine Formation: Dissolve 4-Chloroaniline and Benzaldehyde in MeOH.
-
Dehydration (Critical): Heat the mixture to reflux (or 60 °C) for 2–4 hours.
-
Why?
will reduce unreacted benzaldehyde to benzyl alcohol immediately. You must drive the imine formation to completion before adding the reducing agent.[2]
-
-
Cooling: Cool the reaction mixture to 0 °C (Ice bath).
-
Reduction: Carefully add
pellets/powder portion-wise.-
Safety: Massive
gas evolution will occur. Ensure adequate venting.
-
-
Completion: Remove ice bath and stir at Room Temperature for 1 hour.
-
Quench: Add water dropwise, then dilute with dilute HCl to destroy excess hydride.
-
Isolation: Neutralize with NaOH to pH > 10. Extract with Ethyl Acetate.
Quality Control & Characterization
Successful synthesis is validated by the presence of the benzylic methylene signal and the retention of the aryl chloride pattern.
Expected NMR Data (in
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Note |
| 1H | 7.30 – 7.40 | Multiplet | Benzyl Ar-H | 5 Protons |
| 1H | 7.10 | Doublet (J~8.8Hz) | Aniline Ar-H (meta) | Characteristic of p-Cl substitution |
| 1H | 6.50 | Doublet (J~8.8Hz) | Aniline Ar-H (ortho) | Upfield due to Nitrogen donation |
| 1H | 4.30 | Singlet | Key confirmation of C-N bond | |
| 1H | 4.05 | Broad Singlet | N-H | Disappears with |
| 13C | ~48.0 | Singlet | Benzylic | - |
Common Impurities:
-
Benzyl Alcohol: Result of reducing benzaldehyde directly.[1] (Check Protocol B timing or Protocol A stoichiometry).
-
Tertiary Amine (Over-alkylation):
-Dibenzyl-4-chloroaniline. Occurs if excess aldehyde and reductant are used with prolonged reaction times. -
De-chlorinated Product:
-Benzylaniline. Only seen if metal catalysts (Pd, Ni) were erroneously used.
Process Workflow Visualization
Figure 2: Operational workflow for the Sodium Triacetoxyborohydride (STAB) protocol.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
-
Gómez-Quero, S., et al. (2011). "Liquid phase catalytic hydrodechlorination of 2,4-dichlorophenol over Pd/Al2O3." Applied Catalysis A: General. (Cited for context on dehalogenation risks with Pd catalysts).
-
TCI Chemicals. "Product Specification: this compound (CAS 2948-37-0)." (Source for physical properties and melting point validation).
-
Royal Society of Chemistry (RSC). "Supplementary Information: Synthesis of this compound and NMR characterization." RSC Advances.
Sources
- 1. jconsortium.com [jconsortium.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
"Buchwald-Hartwig amination for N-Benzyl-4-chloroaniline"
Application Note: Chemoselective Buchwald-Hartwig Amination for the Synthesis of N-Benzyl-4-chloroaniline
Abstract & Strategic Overview
The synthesis of This compound presents a classic chemoselectivity challenge in transition-metal catalysis: differentiating between two electrophilic sites (aryl bromide vs. aryl chloride) on the same arene ring. While reductive amination is a viable alternative, the Buchwald-Hartwig amination offers superior control when accessing complex aniline derivatives, particularly when aldehyde precursors are unstable or unavailable.
This Application Note details a robust, self-validating protocol for the Palladium-catalyzed coupling of 1-bromo-4-chlorobenzene with benzylamine . The core objective is to exclusively engage the C-Br bond while preserving the C-Cl handle for downstream functionalization (e.g., subsequent Suzuki or Sonogashira couplings).
Key Technical Constraints:
-
Chemoselectivity:
. -
Prevention of Poly-arylation: Preventing the secondary amine product from reacting with a second aryl halide to form a tertiary amine.
-
Ligand Selection: Utilizing a bis-phosphine ligand (BINAP) to impose steric bulk and electronic properties that favor C-Br oxidative addition without activating the C-Cl bond.
Mechanistic Insight & Experimental Logic
To achieve high fidelity in this synthesis, one must understand the catalytic cycle's rate-determining steps.
The Chemoselectivity Hierarchy
The bond dissociation energy (BDE) of C-Br (~81 kcal/mol) is significantly lower than that of C-Cl (~96 kcal/mol). In the Buchwald-Hartwig cycle, Oxidative Addition (OA) is the first step.[1][2]
-
Logic: By using a catalyst system that is active enough to insert into C-Br but not electron-rich enough (or heated sufficiently) to insert into C-Cl, we achieve kinetic selectivity.
-
Ligand Choice (BINAP): We utilize rac-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). Its large bite angle and steric bulk facilitate the reductive elimination of the product while its electronic properties are balanced to support C-Br OA but effectively suppress C-Cl OA at moderate temperatures (80-100°C).
Catalytic Cycle Visualization
The following diagram outlines the pathway, highlighting the critical discrimination point at the Oxidative Addition stage.
Caption: Figure 1. Catalytic cycle emphasizing the chemoselective Oxidative Addition at the C-Br bond over C-Cl.
Experimental Protocol
This protocol is designed for a 1.0 mmol scale . It is scalable to 10-50 mmol with appropriate adjustment of glassware and cooling capacity.
Materials & Reagents Table
| Component | Role | Reagent | Equiv.[2][3][4][5][6][7][8][9] | Amount |
| Substrate A | Electrophile | 1-Bromo-4-chlorobenzene | 1.0 | 191.5 mg |
| Substrate B | Nucleophile | Benzylamine | 1.2 | 131 µL (128 mg) |
| Catalyst Source | Pre-catalyst | Pd(OAc)₂ | 0.02 (2 mol%) | 4.5 mg |
| Ligand | Stereoelectronic Control | rac-BINAP | 0.03 (3 mol%) | 18.7 mg |
| Base | Proton Scavenger | NaOtBu (Sodium tert-butoxide) | 1.4 | 135 mg |
| Solvent | Medium | Toluene (Anhydrous) | N/A | 4.0 mL (0.25 M) |
Step-by-Step Methodology
1. Catalyst Pre-complexation (Critical for Reproducibility)
-
Why: Pre-forming the active L-Pd(0) species ensures that "naked" palladium does not aggregate into inactive Pd-black before entering the cycle.
-
Action: In a glovebox or under strictly inert Ar/N2 flow, add Pd(OAc)₂ (4.5 mg) and rac-BINAP (18.7 mg) to a reaction vial. Add 1.0 mL of anhydrous toluene.
-
Observation: Stir at room temperature for 5-10 minutes. The solution should turn from orange to a distinct reddish-orange/yellow, indicating ligation.
2. Reaction Assembly
-
Action: To the pre-complexed catalyst vial, add:
-
1-Bromo-4-chlorobenzene (191.5 mg).
-
NaOtBu (135 mg). Note: Weighing NaOtBu in air leads to rapid hydrolysis (NaOH formation), which kills the reaction. Handle quickly or in a glovebox.
-
Remaining Toluene (3.0 mL).
-
Benzylamine (131 µL) via microliter syringe.
-
3. Reaction Execution
-
Action: Seal the vial with a Teflon-lined crimp cap or screw cap.
-
Conditions: Heat the block/oil bath to 80°C . Stir vigorously (800-1000 rpm).
-
Time: Run for 4–6 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 9:1) or LC-MS.
-
Target: Disappearance of 1-bromo-4-chlorobenzene.
-
Warning: If the reaction is pushed >110°C or >12 hours, you may observe trace coupling at the chloride (rare with BINAP at 80°C).
-
4. Work-up & Purification
-
Quench: Cool to room temperature. Dilute with 10 mL Ethyl Acetate (EtOAc). Filter through a small pad of Celite to remove insoluble salts and Pd residue. Rinse pad with EtOAc.
-
Wash: Wash filtrate with water (1 x 10 mL) and brine (1 x 10 mL). Dry organic layer over Na₂SO₄.
-
Concentration: Rotary evaporate to yield a crude oil.
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel.[4]
-
Mobile Phase: Gradient 0% -> 10% EtOAc in Hexanes.
-
Elution Order: Unreacted Aryl Halide (fastest) -> This compound (Product) -> Bis-benzylated byproduct (if any).
-
Workflow Visualization
The following diagram illustrates the operational workflow, emphasizing the inert handling requirements.
Caption: Figure 2. Operational workflow for the synthesis, highlighting inert handling and purification steps.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or inactive Pd(0). | Ensure NaOtBu is fresh/white (not yellow). Ensure Toluene is effectively degassed (sparge with Ar for 15 min). |
| Formation of Diphenylamine (Tertiary Amine) | Over-arylation. | Increase Benzylamine equivalents to 1.5. The primary product is more nucleophilic than the starting material, but steric bulk of BINAP mitigates this. |
| Coupling at Chloride | Temperature too high / Ligand too active. | Strictly maintain T < 90°C. Do not use XPhos or BrettPhos for this specific chemoselective reaction; they are too active for Ar-Cl. |
| Beta-Hydride Elimination | Imine formation. | Rare with Benzylamine/BINAP, but possible. Ensure base is not in massive excess. |
References
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. "Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Acc.[3][10] Chem. Res.1998 , 31, 805–818. Link
-
Hartwig, J. F. "Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes." Nature2008 , 455, 314–322. Link
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chem. Sci.2011 , 2, 27–50. Link
-
Paul, F.; Patt, J.; Hartwig, J. F. "Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Reaction Intermediates and Structure-Activity Relationships."[7] J. Am. Chem. Soc.[2][5]1994 , 116, 5969–5970. Link
-
BenchChem. "Navigating the Synthesis of N-Benzyl-2,4,5-trichloroaniline: A Comparative Guide." (Contextual reference for chemoselectivity protocols). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Selective N-Alkylation of 4-Chloroaniline with Benzyl Bromide
Abstract & Scope
This application note details the protocol for the selective mono-N-alkylation of 4-chloroaniline (4-CA) with benzyl bromide (BnBr). The synthesis of N-benzyl-4-chloroaniline is a critical transformation in medicinal chemistry, serving as a scaffold for antihistamines and anti-inflammatory agents.
While the reaction follows a standard nucleophilic substitution (
Mechanistic Insight & Reaction Design
The Challenge of Selectivity
The reaction between 4-chloroaniline and benzyl bromide is an equilibrium-driven competition between the starting material and the product for the alkylating agent.
-
Electronic Deactivation: The chlorine atom at the para position is an Electron Withdrawing Group (EWG) via induction (-I effect), which lowers the electron density on the nitrogen lone pair compared to aniline. This makes 4-CA a weaker nucleophile, requiring higher temperatures or polar aprotic solvents to drive the reaction.
-
The "Polyalkylation" Trap: Once the mono-alkylated product (this compound) is formed, the alkyl group acts as an Electron Donating Group (EDG) via hyperconjugation, potentially making the secondary amine more nucleophilic than the primary amine starting material. However, the steric hindrance of the benzyl group partially mitigates this.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways and the role of the base in driving the equilibrium.
Figure 1: Mechanistic pathway highlighting the competition between mono- and di-alkylation. The red dashed line represents the undesired secondary pathway.
Critical Control Parameters
To ensure high yield and selectivity, the following parameters must be strictly controlled:
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 : 1.0 (Amine:BnBr) | Using excess BnBr guarantees over-alkylation. A slight excess of amine (1.1 eq) can be used to ensure total consumption of the bromide. |
| Addition Mode | Dropwise | Adding BnBr slowly keeps its instantaneous concentration low, favoring reaction with the most abundant nucleophile (the starting amine). |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents stabilize the transition state and increase the nucleophilicity of the amine. |
| Base | Mild enough to prevent side reactions but strong enough to neutralize the HBr generated, driving the equilibrium forward. |
Experimental Protocols
Protocol A: Standard High-Yield Method (DMF/ )
Best for: High throughput, maximum yield, and scale-up.
Reagents:
-
4-Chloroaniline (1.0 equiv, 10 mmol, 1.27 g)
-
Benzyl bromide (1.0 equiv, 10 mmol, 1.71 g)
-
Potassium Carbonate (
), anhydrous (2.0 equiv, 20 mmol, 2.76 g) -
DMF (N,N-Dimethylformamide), anhydrous (15 mL)
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Dissolution: Add 4-chloroaniline and DMF. Stir until fully dissolved.
-
Base Addition: Add
in one portion. The mixture will appear as a suspension. -
Controlled Addition: Heat the mixture to 60°C. Add Benzyl bromide dropwise via a syringe pump or addition funnel over 30 minutes.
-
Note: Rapid addition leads to localized high concentrations and di-alkylation.
-
-
Reaction: Stir at 60-80°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product usually has an
around 0.5-0.6, distinct from the starting material ( ~0.3). -
Quench: Cool to room temperature. Pour the mixture into 100 mL of ice-cold water.
-
Workup: Extract with Ethyl Acetate (
mL). Wash the combined organic layers with Brine ( mL) to remove residual DMF. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Green Chemistry Method (Ethanol/Water)
Best for: Sustainability, avoiding toxic DMF, academic labs.
Reagents:
-
4-Chloroaniline (1.0 equiv)
-
Benzyl bromide (1.0 equiv)
-
Sodium Bicarbonate (
) (2.0 equiv) -
Ethanol:Water (3:1 ratio)
Procedure:
-
Dissolve 4-chloroaniline in the Ethanol/Water mixture.
-
Add
. -
Heat to reflux (approx. 85°C).
-
Add Benzyl bromide dropwise over 45 minutes.
-
Reflux for 8–12 hours. (Protic solvents retard
rates, necessitating longer times). -
Cool to facilitate precipitation. If the product is solid, filter directly. If oily, extract with Diethyl Ether as per Protocol A.
Purification & Workup Workflow
The crude product often contains trace starting amine and di-benzylated byproduct.
Figure 2: Downstream processing workflow. Column chromatography is recommended as the free base is often an oil.
Validation & Characterization
Product: this compound Physical State: Yellow oil (may solidify upon prolonged standing or cooling). Yield: Typical isolated yields range from 75% to 85%.
Spectroscopic Data (Reference Standard): To validate your synthesis, compare against these literature values [1, 3]:
-
NMR (400 MHz,
):- 7.41–7.32 (m, 5H, Benzyl-Ar-H)
- 7.18–7.15 (m, 2H, Aniline-Ar-H, meta to N)
- 6.59–6.57 (m, 2H, Aniline-Ar-H, ortho to N)
-
4.33 (s, 2H,
) -
4.09 (s, 1H,
, broad singlet)[1]
-
NMR (101 MHz,
):-
146.3 (
), 138.5, 128.7, 128.3, 127.0, 121.6, 113.5 ( ), 47.9 ( ).
-
146.3 (
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Temperature too low or base inactive. | Increase temp to 80°C. Ensure |
| High Di-alkylation | BnBr added too fast; Excess BnBr used. | Repeat with strictly 1:1 stoichiometry and slower addition (syringe pump). |
| Emulsion during workup | DMF presence in aqueous layer. | Wash organic layer extensively with water before brine. Use more brine. |
| Dark/Black Mixture | Oxidation of aniline.[2] | Perform reaction under Nitrogen ( |
References
-
Castillo Millán, J., et al. (2016).[3] Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information: Hydroboration of N-benzylideaniline. Retrieved from [Link]
-
PubChem.[4] (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Application Notes and Protocols for the Purification of N-Benzyl-4-chloroaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in N-Benzyl-4-chloroaniline for Research and Development
This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. The purity of this secondary amine is paramount, as even trace amounts of impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity in downstream applications. This guide provides a comprehensive overview of robust methods for the purification of this compound, grounded in the principles of organic chemistry and tailored for a laboratory setting. We will delve into the rationale behind the selection of each purification technique, offering detailed, field-proven protocols to empower researchers to obtain this compound in high purity.
Understanding the Impurity Profile of Crude this compound
The primary route to this compound typically involves the N-alkylation of 4-chloroaniline with a benzyl halide, such as benzyl chloride. The crude product from this synthesis is rarely pure and often contains a variety of byproducts and unreacted starting materials. A thorough understanding of these potential impurities is the first step in designing an effective purification strategy.
Common Impurities:
-
Unreacted 4-Chloroaniline: Due to incomplete reaction, the starting aniline is a common impurity. Its higher polarity compared to the product makes it amenable to removal by several techniques.
-
Unreacted Benzyl Chloride: This electrophilic starting material can persist in the crude mixture.
-
N,N-Dibenzyl-4-chloroaniline: Over-alkylation of the desired secondary amine can lead to the formation of this less polar tertiary amine.
-
Starting Material Impurities: Technical grade 4-chloroaniline and benzyl chloride may contain their own set of impurities which can carry through to the final product. For instance, 4-chloroaniline may contain other isomers of chloroaniline or related compounds. Benzyl chloride can contain impurities such as benzaldehyde, benzyl alcohol, and toluene.
-
Solvent and Reagents: Residual solvent from the reaction and any basic reagents used to scavenge the acid byproduct (e.g., triethylamine, potassium carbonate) may also be present.
The choice of purification method will largely depend on the specific impurity profile of the crude this compound.
Purification Strategies: A Multi-faceted Approach
We will explore three primary purification techniques: recrystallization, column chromatography, and vacuum distillation. The selection of the most appropriate method, or a combination thereof, will be dictated by the nature and quantity of the impurities present.
Recrystallization: The Workhorse for Crystalline Solids
Recrystallization is a powerful and economical technique for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude solid in a minimal amount of a hot, suitable solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the more soluble impurities behind in the mother liquor.
Rationale for Solvent Selection:
The ideal recrystallization solvent for this compound should exhibit the following properties:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at low temperatures.
-
High solubility for the expected impurities at all temperatures, or very low solubility so they can be filtered off from the hot solution.
-
A boiling point below the melting point of this compound (m.p. 45-50 °C) to prevent "oiling out".
-
It should not react with the compound.
-
It should be relatively volatile for easy removal from the purified crystals.
Given the presence of a polar amine group and a nonpolar benzyl group, a moderately polar solvent or a mixed solvent system is often effective. Alcohols, such as ethanol or isopropanol, or a mixture of an alcohol and water, are excellent starting points for solvent screening.
Detailed Protocol for Recrystallization:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, acetone, and mixtures with water) to identify a suitable system. A good solvent will dissolve the compound when hot but yield crystals upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to high molecular weight byproducts, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step is crucial and should be performed rapidly to prevent premature crystallization in the funnel.[1]
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.
Data Presentation:
| Solvent System | Suitability for Recrystallization of this compound |
| Ethanol/Water | Often a good choice for moderately polar compounds. The ratio can be adjusted to optimize recovery. |
| Isopropanol | A slightly less polar alcohol that can also be effective. |
| Hexanes/Ethyl Acetate | A less polar system that may be useful if the primary impurities are highly polar. |
Visualization of Recrystallization Workflow:
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography: For a Finer Separation
Flash column chromatography is a highly effective technique for separating compounds with different polarities. It is particularly useful for purifying this compound from both more polar impurities (e.g., 4-chloroaniline) and less polar impurities (e.g., N,N-dibenzyl-4-chloroaniline).
Rationale for Phase Selection:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds. Its slightly acidic nature is generally compatible with amines, although tailing can sometimes be an issue. To mitigate this, a small amount of a basic modifier like triethylamine (e.g., 1%) can be added to the eluent.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to first elute the less polar compounds, followed by the desired product, and finally the more polar impurities. A common starting point for this compound is a mixture of petroleum ether and ethyl acetate in a ratio of 20:1 to 10:1.[2]
Detailed Protocol for Column Chromatography:
-
Column Packing: Prepare a glass column with a frit and a stopcock. Pack the column with silica gel using a slurry method with the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
-
Elution: Begin eluting the column with the nonpolar solvent mixture. Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will allow for the separation of compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation:
| Compound | Polarity | Elution Order in Normal Phase Chromatography |
| N,N-Dibenzyl-4-chloroaniline | Least Polar | First |
| This compound | Moderately Polar | Second |
| 4-Chloroaniline | Most Polar | Last |
Visualization of Column Chromatography Workflow:
Caption: Workflow for the purification of this compound by column chromatography.
Vacuum Distillation: For Thermally Stable, High-Boiling Compounds
Vacuum distillation is an ideal method for purifying high-boiling liquids that are thermally stable. By reducing the pressure, the boiling point of the compound is lowered, which prevents decomposition that might occur at its atmospheric boiling point. This technique is particularly effective for removing non-volatile impurities.
Rationale for Vacuum Distillation:
This compound is a relatively high-boiling compound. Distillation at atmospheric pressure may lead to decomposition. Vacuum distillation allows for its purification at a much lower temperature. It is especially useful for removing impurities with significantly different vapor pressures, such as polymeric materials or salts.
Detailed Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source (e.g., a vacuum pump or water aspirator). Ensure all glassware is free of cracks or defects.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum.
-
System Evacuation: Seal the system and slowly apply the vacuum.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at a constant temperature at the given pressure. The boiling point will depend on the vacuum achieved.
-
Termination: Once the distillation is complete, cool the system to room temperature before slowly reintroducing air.
Safety Precautions for Vacuum Distillation:
-
Always use a safety shield, as there is a risk of implosion.
-
Ensure all glassware is properly clamped and supported.
-
Never heat a closed system.
Visualization of Purification Logic:
Caption: Decision tree for selecting the appropriate purification method.
Purity Assessment
The purity of the obtained this compound should be assessed using standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (45-50 °C) is a good indicator of purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR: The absence of signals corresponding to impurities in the NMR spectra is a definitive confirmation of purity.
-
Mass Spectrometry (MS): The mass spectrum should show the expected molecular ion peak.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic absorption bands for the N-H bond and the aromatic rings.
-
Safety Precautions
This compound and its potential impurities, particularly 4-chloroaniline, should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: - The Royal Society of Chemistry. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). A Small Scale Approach to Organic Laboratory Techniques. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
Sources
Application Note: Thermodynamic Control in the Recrystallization of N-Benzyl-4-chloroaniline
Abstract & Technical Scope
This application note details the purification of N-Benzyl-4-chloroaniline (CAS: 2948-37-0) via recrystallization. While standard protocols exist for aromatic amines, this specific derivative presents a unique thermodynamic challenge: a low melting point (46–48 °C) [1].
Standard recrystallization involves boiling a solvent to dissolve the solute.[1] However, because the melting point of this compound is significantly lower than the boiling point of common solvents (Ethanol: 78 °C, Water: 100 °C), the compound risks entering a liquid-liquid phase separation ("oiling out") rather than crystallizing. This guide provides a modified Low-Temperature Saturation Protocol to circumvent this issue, ensuring high-purity crystalline recovery suitable for pharmaceutical intermediate use.
Physicochemical Profile & Solvent Selection[1][2][3][4][5]
Understanding the solute-solvent interaction is critical for preventing oiling out.
Table 1: Physicochemical Properties
| Property | Value | Implication for Crystallization |
| Molecular Formula | C₁₃H₁₂ClN | Moderately lipophilic secondary amine. |
| Melting Point | 46.0 – 48.0 °C | CRITICAL: Dissolution temp must be controlled near this limit. |
| Solubility (Water) | Insoluble | Acts as an excellent anti-solvent. |
| Solubility (EtOH) | High | Good primary solvent, but requires water to reduce solubility. |
| Solubility (Hexane) | Moderate/High | Good single-solvent candidate for cooling crystallization. |
| pKa | ~3.5 - 4.0 (Est.) | Weak base; avoid acidic solvents which form salts. |
Solvent System Logic
-
Primary System (Ethanol/Water): Selected for its ability to remove polar inorganic salts and polar oxidation byproducts (colored impurities). The high polarity of water forces the hydrophobic benzyl/chloro-aryl groups to aggregate.
-
Alternative System (Hexane/Heptane): Selected for anhydrous applications. This system relies on the steep temperature-solubility curve of the amine in non-polar alkanes.
Detailed Protocol: The "Cloud Point" Method (Ethanol/Water)
Objective: Purify crude this compound (purity <95%) to >99% crystalline solid. Safety: Perform all steps in a fume hood. Wear nitrile gloves.
Phase 1: Dissolution (Thermodynamic Control)
-
Step 1: Weigh 5.0 g of crude this compound into a 100 mL Erlenmeyer flask.
-
Step 2: Add 15 mL of Ethanol (95%) .
-
Step 3: Warm the mixture gently in a water bath set to 40 °C .
-
Note: Do NOT use a heating mantle or boil. Exceeding 48 °C will melt the solid into an oil, making it difficult to determine if it has truly dissolved or just melted.
-
-
Step 4: If solids remain, add Ethanol in 1 mL increments, swirling at 40 °C until a clear, yellow/amber solution is obtained.
Phase 2: Impurity Removal
-
Step 5: If the solution is dark or contains insoluble particles, perform a warm filtration through a fluted filter paper or a sintered glass funnel. Keep the funnel warm to prevent premature crystallization.
-
Step 6 (Optional): If the crude is highly colored (oxidized), add 0.1 g of activated charcoal, stir for 5 mins at 40 °C, and filter through Celite.
Phase 3: Nucleation (The Anti-Solvent Addition)
-
Step 7: While maintaining the solution at ~35–40 °C, add Deionized Water dropwise via a burette or pipette.
-
Step 8: Swirl continuously. Continue adding water until a faint, persistent turbidity (cloudiness) appears and does not disappear upon swirling. This is the metastable zone boundary.
-
Step 9: Add 1–2 drops of Ethanol to just clear the turbidity. The solution is now saturated.
Phase 4: Crystallization & Collection
-
Step 10: Remove the flask from the heat source. Cap it loosely.
-
Step 11: Allow the flask to cool to room temperature undisturbed for 2 hours.
-
Step 12: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.
-
Step 13: Collect crystals via vacuum filtration on a Buchner funnel.
-
Step 14: Wash the filter cake with 10 mL of cold Ethanol/Water (1:1 mixture).
-
Step 15: Dry under vacuum (desiccator) over
or silica gel for 12 hours. Do not oven dry above 40 °C.
Troubleshooting: The "Oiling Out" Phenomenon
Because the melting point (46 °C) is so low, the compound may separate as liquid droplets (oil) rather than crystals. This is the most common failure mode.
Visual Diagnosis
-
Crystals: Geometric shapes, light refracting, solid precipitate.
-
Oil: Spherical droplets at the bottom of the flask, emulsion, or a "milky" layer.
Remediation Workflow (DOT Visualization)
Figure 1: Decision tree for managing phase separation (oiling out) during the cooling process.
Quality Control & Validation
To ensure the protocol was successful, the following validation steps are required.
A. Melting Point Determination[7]
-
Standard: 46.0 – 48.0 °C [2].
-
Acceptance Criteria: Sharp melting range (< 2 °C range).
-
Failure Mode: A wide range (e.g., 40–45 °C) indicates solvent entrapment or residual starting material (4-chloroaniline).
B. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (4:1 v/v).
-
Visualization: UV light (254 nm).
-
Validation: The product spot (
) must be distinct from 4-chloroaniline ( lower due to primary amine polarity) and benzaldehyde ( higher).
C. 1H-NMR Validation (Solvent Trap Check)
Run NMR in
References
-
PubChem. (n.d.). Compound Summary: this compound.[5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. scribd.com [scribd.com]
- 2. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. ias.ac.in [ias.ac.in]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | C13H12ClN | CID 76281 - PubChem [pubchem.ncbi.nlm.nih.gov]
"column chromatography for N-Benzyl-4-chloroaniline purification"
An Application Guide for the Chromatographic Purification of N-Benzyl-4-chloroaniline
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. This compound is a key intermediate in various synthetic pathways, and its purity is paramount for subsequent reactions. This guide moves beyond a simple list of steps to explain the underlying principles and rationale for each procedural choice, ensuring a robust and reproducible separation. We will cover method development using Thin-Layer Chromatography (TLC), a detailed step-by-step column chromatography protocol, post-purification procedures, and purity verification. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a high-purity final product.
Introduction: The Rationale for Purification
This compound (MW: 217.70 g/mol ) is a secondary amine commonly synthesized via the N-alkylation of 4-chloroaniline with a benzyl halide, such as benzyl chloride.[1] While the synthesis reaction is straightforward, it rarely proceeds to completion with 100% selectivity. The crude reaction mixture typically contains a variety of impurities that must be removed.
Common Impurities in this compound Synthesis:
-
Unreacted 4-chloroaniline: A primary amine, significantly more polar than the desired product.
-
Unreacted Benzyl Chloride: The alkylating agent.
-
N,N-dibenzyl-4-chloroaniline: A tertiary amine formed from over-alkylation of the product. This impurity is less polar than the desired secondary amine.[2][3]
-
Solvents and Reagents: Residual materials from the synthesis and initial work-up.
Column chromatography is an indispensable technique for isolating the target compound from these impurities, leveraging differences in their polarity to achieve separation. This guide details a normal-phase chromatography protocol, utilizing a polar stationary phase (silica gel) and a non-polar mobile phase.
Principle of Separation: Exploiting Polarity
The success of this purification relies on the principles of normal-phase adsorption chromatography.
-
Stationary Phase: Silica gel, a porous form of silicon dioxide (SiO₂), has a surface covered with polar silanol groups (-Si-OH).
-
Mobile Phase: A low-polarity organic solvent mixture (eluent) is used to carry the compounds through the column.
-
Mechanism: Compounds in the crude mixture are adsorbed onto the silica gel surface. The mobile phase then flows through the column, desorbing the compounds and moving them along. The degree of interaction between a compound and the stationary phase is primarily dictated by its polarity.
-
High-polarity compounds (e.g., 4-chloroaniline) with functional groups like -NH₂ form strong hydrogen bonds with the silanol groups. They adhere strongly to the silica and elute slowly.
-
Low-polarity compounds (e.g., N,N-dibenzyl-4-chloroaniline) have weaker interactions and are more readily carried by the mobile phase, thus eluting quickly.
-
This compound , with its intermediate polarity, will elute between the highly polar starting material and the non-polar byproduct.
-
Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, a rapid and efficient mobile phase screening must be performed using Thin-Layer Chromatography (TLC).[4] The goal is to find a solvent system that provides good separation between the desired product and all major impurities.
TLC Protocol:
-
Prepare Samples: Dissolve small amounts of the crude reaction mixture, pure 4-chloroaniline (if available), and pure benzyl chloride in a volatile solvent like dichloromethane.
-
Spot the Plate: Using a capillary tube, spot each sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing a shallow pool of the test mobile phase (e.g., petroleum ether/ethyl acetate). Ensure the chamber is saturated with solvent vapors.
-
Visualize: After the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze: Calculate the Retention Factor (Rf) for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
An ideal mobile phase will yield an Rf value of 0.2-0.4 for this compound, with clear separation from other spots.
| Analyte | Expected Polarity | Expected Rf Value |
| N,N-dibenzyl-4-chloroaniline | Low | High |
| This compound (Product) | Medium | Target: 0.2 - 0.4 |
| Benzyl Chloride | Medium-Low | Varies |
| 4-chloroaniline | High | Low |
Based on literature, a mixture of petroleum ether (or hexane) and ethyl acetate is highly effective. Start with a ratio of 20:1 and adjust as needed.[5][6]
Detailed Protocol for Column Chromatography Purification
This protocol assumes a mobile phase has been optimized via TLC.
Materials and Reagents:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: Pre-determined mixture of petroleum ether and ethyl acetate
-
Crude Product: this compound mixture
-
Glassware: Chromatography column with stopcock, separatory funnel, round-bottom flasks, collection tubes
-
Ancillaries: Cotton or glass wool, sand, TLC plates, rotary evaporator
Workflow Diagram
Caption: Workflow for this compound Purification.
Step-by-Step Methodology:
Part 1: Column Packing (Wet Slurry Method)
-
Preparation: Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer of sand.
-
Create Slurry: In a beaker, mix silica gel with the chosen mobile phase to form a free-flowing slurry. Use approximately 50-100 g of silica for every 1 g of crude product.
-
Packing: With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to guide the pouring. Gently tap the side of the column to ensure even packing and dislodge air bubbles.
-
Equilibration: Once all the silica has settled, add a protective layer of sand on top. Wash the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated and packed. Never let the solvent level drop below the top of the sand layer.
Part 2: Sample Loading (Dry Loading Recommended)
-
Preparation: Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Adsorption: Add 2-3 g of silica gel to this solution.
-
Solvent Removal: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Loading: Carefully add this powder to the top of the packed column.
-
Finalize: Gently open the stopcock to slowly elute the sample into the sand layer, then carefully add the mobile phase.
Part 3: Elution and Fraction Collection
-
Elution: Attach a separatory funnel filled with the mobile phase to the top of the column to maintain a constant solvent head. Open the stopcock to begin the elution at a steady drip rate (e.g., 1-2 drops per second).
-
Fractionation: Collect the eluting solvent in sequentially numbered test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL per fraction).
-
Monitoring: Systematically spot every few fractions on a TLC plate. Develop and visualize the plate to track the separation. The less polar N,N-dibenzyl byproduct will elute first, followed by the desired this compound, and finally the highly polar 4-chloroaniline.
Part 4: Isolation of Pure Product
-
Identify Pure Fractions: Based on the TLC analysis, identify all fractions containing only the pure product (single spot at the correct Rf).
-
Combine and Evaporate: Combine these pure fractions into a single round-bottom flask. Remove the solvent using a rotary evaporator.
-
Drying: Place the resulting solid or oil under high vacuum for several hours to remove any residual solvent.
-
Characterization: Determine the mass and calculate the yield. Confirm the purity and identity using analytical methods such as NMR spectroscopy and melting point determination.[5] A successful purification should yield this compound as a yellow solid.[6]
Summary of Key Chromatographic Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar adsorbent for normal-phase chromatography of amines and aromatic compounds. |
| Mobile Phase | Petroleum Ether / Ethyl Acetate | Offers good solvating power and a tunable polarity range for separating the components. |
| Mobile Phase Ratio | 40:1 to 10:1 (Pet. Ether:EtOAc) | Specific ratio must be optimized by TLC. Ratios in this range have been successfully reported.[5][6] |
| Sample Loading | Dry Loading | Provides superior band sharpness and resolution compared to wet loading. |
| Detection Method | UV visualization (254 nm) | Aromatic rings in the analyte and impurities are UV-active. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. If components are very close, consider a shallower polarity gradient. |
| Cracked/Channeled Column | Improper packing; column ran dry. | Repack the column carefully. Never let the solvent level drop below the top of the silica bed. |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Streaking on TLC | Sample is too concentrated or acidic/basic nature of amine. | Dilute the sample. Add a very small amount (e.g., 0.5%) of triethylamine to the mobile phase to suppress tailing. |
References
-
SIELC Technologies. (2018). 4-Chloroaniline. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: A general and efficient nickel-catalyzed N-alkylation of anilines with alcohols. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzylaniline. Available at: [Link]
-
The Pharma Innovation Journal. (2019). Statistically validated chromatographic study of salicylate and aniline derivatives of NSAID. Available at: [Link]
-
ChemSynthesis. (2025). This compound. Available at: [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available at: [Link]
-
SciSpace. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 76281. Available at: [Link]
- Google Patents. (n.d.). US5536877A - Preparation of arylbenzylamines.
-
The Royal Society of Chemistry. (n.d.). Benzimidazolin-2-ylidene N-heterocyclic Carbene complexes of Ruthenium as a Simple Catalyst for the N-alkylation of Amines using Alcohols and Diols. Available at: [Link]
Sources
Application Notes & Protocols for the Analysis of N-Benzyl-4-chloroaniline
Abstract
This comprehensive guide provides detailed analytical methodologies for the identification and quantification of N-Benzyl-4-chloroaniline. Intended for researchers, quality control analysts, and drug development professionals, this document outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques. Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, ensuring robust and reproducible results. The methods described are suitable for purity assessment, impurity profiling, and stability testing.
Introduction and Analytical Significance
This compound is a secondary aromatic amine of interest in synthetic chemistry and pharmaceutical development. Its structure incorporates both a benzyl group and a chlorinated aniline moiety, making it a potential intermediate or impurity in the synthesis of more complex molecules. The analytical challenge lies in its separation from structurally related compounds, including its precursors—4-chloroaniline and benzyl chloride—and potential side-products like dibenzylated species.
The precursor, 4-chloroaniline, is a known genotoxic and carcinogenic impurity, making its control and monitoring critical during any synthesis process. Therefore, robust analytical methods are essential to ensure the purity of this compound and to quantify any trace levels of these hazardous precursors. This guide provides the foundational methods to achieve this analytical goal.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse method for the analysis of moderately polar to non-polar small molecules like this compound. The separation is based on the hydrophobic partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Scientific Rationale for Method Design
Due to the significant non-polar character imparted by the two aromatic rings, a reversed-phase C18 column is the logical first choice for the stationary phase. This provides strong hydrophobic interactions, leading to good retention and allowing for effective separation from more polar starting materials or degradation products.[1] The mobile phase consists of a mixture of acetonitrile (or methanol) and water. Acetonitrile is often preferred for its lower viscosity and UV transparency. An acidic modifier, such as formic acid, is incorporated into the mobile phase to protonate the secondary amine, which ensures consistent interaction with the stationary phase and produces sharp, symmetrical peak shapes.[2] Formic acid is also volatile, making it compatible with mass spectrometry (MS) detection if desired.[2] UV detection is suitable as the two aromatic rings provide strong chromophores.
HPLC Experimental Workflow
Caption: High-level workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
-
Reagent & Standard Preparation:
-
Mobile Phase A: Ultra-pure water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Diluent: Methanol or Acetonitrile.
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in diluent. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution for analysis.
-
HPLC Method Parameters and Expected Performance
| Parameter | Condition / Value | Rationale |
| HPLC System | Standard LC with UV/PDA Detector | Widely available and suitable for chromophoric analytes.[3] |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for the analyte.[1] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid ensures sharp peaks and MS compatibility.[2] |
| Elution Mode | Isocratic: 70% B | A simple starting point. Gradient may be needed for impurity profiling. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency.[4] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Strong absorbance is expected due to the aromatic rings. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Expected RT | ~ 5-8 minutes | Dependant on exact conditions, but should be well-retained. |
| LOD/LOQ | ~ 0.05 / 0.15 µg/mL | Estimated values; must be determined during method validation.[4] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers superior separation efficiency (GC) and definitive identification (MS). For secondary amines, which can exhibit poor peak shape due to their polarity, specific column choices or derivatization may be required.
Scientific Rationale for Method Design
This compound has sufficient volatility for GC analysis. A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a standard choice for general-purpose analysis of semi-volatile organic compounds. This phase separates compounds primarily based on their boiling points and to a lesser extent on their polarity. Given that amines can interact with active sites (silanols) in the injector and column, using deactivated columns and liners is critical to prevent peak tailing and analyte loss. Mass spectrometry provides high selectivity and allows for identification based on the compound's unique fragmentation pattern. Key expected fragments include the molecular ion (m/z 217) and the highly stable tropylium ion (m/z 91) from the cleavage of the benzyl group.
GC-MS Experimental Workflow
Caption: General workflow for the GC-MS analysis of this compound.
Detailed GC-MS Protocol
-
Reagent & Standard Preparation:
-
Solvent: HPLC-grade or GC-grade Ethyl Acetate or Dichloromethane (DCM).
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound reference standard in the chosen solvent.
-
Sample Solution: Prepare the sample to a target concentration of 100 µg/mL. Filter if particulates are present.
-
-
GC-MS Conditions:
-
Set up the GC-MS system according to the parameters in Table 2.
-
Ensure the injector liner is deactivated and clean.
-
Perform a solvent blank injection to verify system cleanliness.
-
Inject the standard to confirm retention time and mass spectrum.
-
Inject the sample for analysis.
-
GC-MS Method Parameters and Expected Data
| Parameter | Condition / Value | Rationale |
| GC System | GC with Capillary Inlet and MS Detector | Provides high-resolution separation and selective detection.[5] |
| Column | DB-5ms (or equiv.), 30 m x 0.25 mm, 0.25 µm | Standard, robust column for semi-volatile compounds. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency.[6] |
| Inlet Temp. | 280 °C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Suitable for trace analysis. |
| Oven Program | 100°C (1 min), ramp 15°C/min to 300°C (5 min) | A general-purpose program to elute the analyte efficiently.[6] |
| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragments. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before MS detection.[6] |
| Acquisition | Full Scan (m/z 50-300) | To obtain the full fragmentation pattern for identification. |
| Expected Fragments | m/z 217 (M+), 219 (M+2, isotope), 91 (tropylium), 126 | Key fragments for identification.[7] |
Spectroscopic Characterization
Spectroscopic methods are essential for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the different proton environments.[8][9]
-
~7.2-7.4 ppm (m, 5H): Protons of the unsubstituted benzyl ring.
-
~7.1 ppm (d, 2H): Aromatic protons on the chloroaniline ring ortho to the chlorine atom.
-
~6.5 ppm (d, 2H): Aromatic protons on the chloroaniline ring ortho to the amine group.
-
~4.3 ppm (s, 2H): Methylene (-CH₂-) protons of the benzyl group.
-
~4.1 ppm (s, 1H): The amine (-NH-) proton (this peak can be broad and its position is variable).
-
-
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will complement the proton data.[8][9]
-
~146.6 ppm: Aromatic carbon attached to the nitrogen.
-
~138.9 ppm: Quaternary carbon of the benzyl ring.
-
~129.1, 128.7, 127.4 ppm: Carbons of the aromatic rings.
-
~122.2 ppm: Aromatic carbon attached to the chlorine.
-
~114.0 ppm: Aromatic carbons ortho to the nitrogen.
-
~48.4 ppm: Methylene (-CH₂-) carbon.
-
Mass Spectrometry (MS) Fragmentation
As mentioned in the GC-MS section, EI-MS will produce a characteristic fragmentation pattern. The molecular ion peak [M]⁺ should be observed at m/z 217 , with an isotope peak [M+2]⁺ at m/z 219 approximately one-third the intensity, which is characteristic for a compound containing one chlorine atom. The most prominent fragment is often the tropylium ion (C₇H₇⁺) at m/z 91 , formed by benzylic cleavage. Another significant fragment can arise from the loss of the benzyl radical, leaving the 4-chloroaniline radical cation at m/z 126 .
Method Validation Principles
Any analytical method intended for quality control or regulatory submission must be validated to demonstrate its suitability for the intended purpose.[10] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11]
Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).
References
-
ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. Available at: [Link]
-
RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. Available at: [Link]
-
ACS Publications. (n.d.). Determination of Aniline and Substituted Derivatives in Wastewater by Gas and Liquid Chromatography. ACS Publications. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
- Ge, X., et al. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. The Royal Society of Chemistry. Available at: [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]
-
MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Available at: [Link]
-
MassBank. (2016). 4-Chloroaniline; LC-ESI-QFT; MS2. MassBank. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. Available at: [Link]
-
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]
- (Source not publicly available, data consistent with known chemical principles).
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Available at: [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
YouTube. (2018). NMR spectroscopy para chloro aniline. YouTube. Available at: [Link]
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- 4. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 11. ema.europa.eu [ema.europa.eu]
Application Note: A Robust RP-HPLC Method for the Analysis of N-Benzyl-4-chloroaniline
Authored by a Senior Application Scientist
Introduction
N-Benzyl-4-chloroaniline is a chemical intermediate of interest in various fields, including the synthesis of pharmaceuticals and other specialty chemicals. The purity and accurate quantification of this compound are critical for ensuring the quality and safety of end products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of such aromatic amines.[1] This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles. Furthermore, a comprehensive guide to method validation is included, ensuring the generation of reliable and reproducible data in a research or quality control setting.[2][3][4]
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClN | [5][6][7][8] |
| Molecular Weight | 217.70 g/mol | [5][6][7] |
| Appearance | White to light yellow solid | [7] |
| Melting Point | 46.0 to 50.0 °C | [7] |
| Predicted XlogP | 3.8 | [6] |
| Structure | [6][8] |
The presence of two aromatic rings and a secondary amine group in the structure of this compound makes it a suitable candidate for RP-HPLC with UV detection. The non-polar nature of the molecule, indicated by the positive XlogP value, suggests good retention on a non-polar stationary phase like C18.
I. Experimental Protocol: Isocratic RP-HPLC Analysis
This section provides a step-by-step methodology for the determination of this compound.
Instrumentation and Chromatographic Conditions
The selection of a C18 column is based on its wide applicability and proven efficacy in retaining aromatic compounds through hydrophobic interactions. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A phosphate buffer is used to maintain a consistent pH, which is crucial for the reproducible ionization state of the secondary amine in the analyte. A slightly acidic pH (around 3.0) is often chosen for amines to ensure they are in their protonated form, which can lead to better peak shape. UV detection at 240 nm is proposed as a starting point, as substituted anilines typically exhibit strong absorbance in this region.
| Parameter | Recommended Condition |
| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 240 nm |
| Run Time | Approximately 10 minutes |
Reagent and Sample Preparation
a) Mobile Phase Preparation (1 L):
-
Aqueous Phase: Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic Phase: Use HPLC-grade acetonitrile.
-
Final Mobile Phase: Combine 400 mL of the aqueous phase with 600 mL of acetonitrile. Degas the mixture before use.
b) Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
c) Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
d) Sample Preparation:
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
II. Method Validation Protocol
To ensure the reliability and accuracy of the analytical data, the developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]
System Suitability
Before commencing any validation experiments, the suitability of the chromatographic system should be established. This is achieved by injecting the same working standard solution (e.g., 25 µg/mL) six times.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Inject the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criterion: r² ≥ 0.999.
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Analyze six replicate preparations of a sample at 100% of the test concentration on the same day and by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Acceptance Criterion: The relative standard deviation (%RSD) should be ≤ 2.0%.
Accuracy
Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix or sample.
-
Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery at each level.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9][10]
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 4 hours.[11]
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 4 hours.[11]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[11]
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After degradation, the solutions are neutralized (if necessary) and diluted to the target concentration for analysis. The chromatograms of the stressed samples should be compared to that of an unstressed sample. The method is considered specific if the peak of this compound is well-resolved from any degradation product peaks, and the peak purity can be confirmed using a photodiode array (PDA) detector.
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase Composition | ± 2% organic |
| pH of Mobile Phase Buffer | ± 0.2 units |
The system suitability parameters should be checked after each variation.
III. Data Presentation and Visualization
System Suitability Results (Example)
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 5.21 | 1234567 | 1.1 | 5600 |
| 2 | 5.22 | 1235678 | 1.1 | 5620 |
| 3 | 5.21 | 1234890 | 1.2 | 5580 |
| 4 | 5.23 | 1236012 | 1.1 | 5610 |
| 5 | 5.22 | 1235432 | 1.2 | 5590 |
| 6 | 5.21 | 1234987 | 1.1 | 5630 |
| Mean | 5.22 | 1235261 | 1.13 | 5605 |
| %RSD | 0.15% | 0.05% | - | - |
Analytical Workflow Diagram
Caption: HPLC analysis workflow for this compound.
IV. Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. The detailed methodology, coupled with a thorough validation guide, offers researchers and drug development professionals a robust framework for implementing this analytical method in their laboratories. The emphasis on the rationale behind experimental choices and the inclusion of a self-validating system through forced degradation studies ensure the generation of trustworthy and accurate results.
References
-
Havlíková, L., Matysová, L., Nováková, L., Hájková, R., & Solich, P. (2007). HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1169-1173. [Link]
-
Al-Aani, H., & Al-Rekabi, M. (2021). Assay of Chlorhexidine and p-Chloroaniline in Different Pharmaceutical Formulations. ResearchGate. [Link]
-
López-Paz, J. L., et al. (2008). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography. Journal of Chromatographic Science, 46(8), 743-748. [Link]
-
Jain, P. S., et al. (2014). DEVELOPMENT & VALIDATION OF HPLC METHOD FOR ANALYSIS OF SOME ANTIHYPERTENSIVE AGENTS IN THEIR PHARMACEUTICAL DOSAGE FORMS. Journal of Drug Delivery and Therapeutics, 4(2), 112-117. [Link]
-
Raju, V. K., et al. (2015). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 7(12), 48-54. [Link]
-
Kravchenko, I., et al. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73. [Link]
-
Nicolay, A., et al. (2011). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. American Journal of Analytical Chemistry, 2(4), 423-428. [Link]
-
Özkan, Y., et al. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Chromatography, 4(1), 1041. [Link]
-
Nihal, P. M., et al. (2024). Reverse Phase-High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation Using Analytical Quality-by-Design Approach for Determination of Isoliquiritigenin in Bulk and Biological Sample. ASSAY and Drug Development Technologies. [Link]
-
Baertschi, S. W., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Basrani, B. R., et al. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312-314. [Link]
-
Sharma, S., et al. (2021). Analytical Method Development and Validation for Estimation of Bedaquiline (BDQ) Using RP-HPLC. Journal of Pharmaceutical Research International, 33(60B), 223-232. [Link]
-
Gaib, J., & Meyer, F. P. (1998). HPLC Determination of the Antiseptic Agent Chlorhexidine and its Degradation Products 4-Chloroaniline and 1-Chloro-4-Nitrobenzene in Serum and Urine. ResearchGate. [Link]
-
Nicolay, A., et al. (2011). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin. Scientific Research Publishing. [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Chloroaniline. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved February 7, 2026, from [Link]
-
Yip, Y. W., & Shum, L. (2012). Studies on the Instability of Chlorhexidine, Part I: Kinetics and Mechanisms. Journal of Pharmaceutical Sciences, 101(7), 2415-2426. [Link]
-
PubChemLite. (n.d.). This compound. Retrieved February 7, 2026, from [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]
-
SIELC Technologies. (n.d.). 4-Chloroaniline. Retrieved February 7, 2026, from [Link]
-
El-Gindy, A., et al. (2009). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science, 47(7), 569-577. [Link]
-
PQM+. (n.d.). Importance of controlling the 4- Chloroaniline impurity in Chlorhexidine active pharmaceutical ingredient and gel product. Retrieved February 7, 2026, from [Link]
Sources
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- 3. Reverse Phase-High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation Using Analytical Quality-by-Design Approach for Determination of Isoliquiritigenin in Bulk and Biological Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. chemsynthesis.com [chemsynthesis.com]
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- 7. This compound | 2948-37-0 | TCI AMERICA [tcichemicals.com]
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GC-MS Analysis of N-Benzyl-4-chloroaniline: Method Development & Impurity Profiling
Application Note: AN-GCMS-2026-04
Executive Summary & Scientific Context
N-Benzyl-4-chloroaniline (CAS: 3541-37-5) is a critical secondary amine intermediate, primarily utilized in the reductive amination pathways for the synthesis of first-generation antihistamines such as Chloropyramine (Suprastin). In drug development and quality control, monitoring this compound is essential for two reasons:
-
Yield Optimization: As a reaction intermediate, its consumption rate indicates reaction progress.
-
Impurity Profiling: Residual secondary amines in final pharmaceutical products can act as precursors for nitrosamines (if exposed to nitrosating agents), necessitating rigorous quantification limits.
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol. Unlike generic amine methods, this guide addresses the specific challenges of This compound : its tendency for adsorption-induced peak tailing (due to the secondary amine N-H moiety) and its characteristic fragmentation patterns useful for Selected Ion Monitoring (SIM).
Chemical Profile & Analytical Challenges
Before instrument setup, the analyst must understand the physicochemical behavior of the analyte to predict chromatographic performance.
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₃H₁₂ClN | M.W.[1] = 217.69 g/mol |
| Boiling Point | ~360°C (Predicted) | Requires high final oven temperature (>280°C) for elution. |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weak base. Less prone to severe tailing than aliphatic amines, but glass wool deactivation is still required. |
| Log P | ~3.8 | Highly lipophilic. Soluble in DCM, Ethyl Acetate, Methanol. |
| Key Structural Feature | Secondary Amine (-NH-) | Risk: Active site adsorption in the inlet liner. Solution: Use Ultra-Inert liners or base-deactivated wool. |
Instrumentation & Method Parameters
GC Configuration (Agilent 8890/5977 or Equivalent)
-
Inlet System: Split/Splitless
-
Mode: Split (10:1 or 20:1 recommended for intermediates; Splitless for trace impurity analysis).
-
Temperature: 260°C. (High enough to volatilize, low enough to prevent thermal degradation).
-
Liner:Critical. Ultra-Inert Split Liner with deactivated glass wool (e.g., Agilent 5190-2295). Standard non-deactivated liners will result in non-linear calibration curves at low concentrations.
-
-
Column Selection:
-
Phase: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS UI, Rxi-5Sil MS).
-
Dimensions: 30 m × 0.25 mm ID × 0.25 µm df.
-
Rationale: The slight polarity of the 5% phenyl phase aids in resolving the aromatic amine from the solvent front and potential synthesis byproducts (e.g., unreacted benzaldehyde).
-
Temperature Program
The following gradient is designed to separate the analyte from lower boiling starting materials (4-chloroaniline, BP 232°C) and higher boiling dimers.
-
Initial: 80°C (Hold 1.0 min) — Solvent focusing.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (Hold 3.0 min).
-
Total Run Time: ~19 minutes.
Mass Spectrometer Parameters (EI Source)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Transfer Line: 280°C
-
Ionization: Electron Impact (70 eV)
-
Scan Mode:
-
Full Scan: m/z 40–450 (For identification).
-
SIM (Quantitation): See Table below.
-
Mass Spectral Interpretation & Quantitation
The fragmentation of this compound is driven by benzylic cleavage. Understanding this mechanism is vital for distinguishing the analyte from structural isomers.
Fragmentation Mechanism[1][2][3]
-
Molecular Ion (M+): m/z 217 (observed). The presence of Chlorine creates a distinct M+2 peak at m/z 219 with an intensity ~32% of M+.
-
Base Peak (m/z 91): The dominant fragment is the Tropylium ion (C₇H₇⁺) . This occurs via cleavage of the C-N bond, where the charge is retained on the benzyl group.
-
Secondary Fragment (m/z 125/127): 4-chloroaniline moiety (less common in EI but possible).
SIM Table for Quantitation
| Ion Type | m/z | Dwell Time (ms) | Purpose |
| Target | 91.0 | 50 | Quantitation (Base Peak, Max Sensitivity) |
| Qualifier 1 | 217.1 | 50 | Confirmation (Molecular Ion) |
| Qualifier 2 | 219.1 | 50 | Confirmation (Chlorine Isotope Check) |
| Qualifier 3 | 65.0 | 50 | Confirmation (Cyclopentadienyl cation from tropylium) |
Note: If the matrix contains high levels of other benzyl derivatives (e.g., benzyl alcohol), m/z 91 may suffer interference. In such cases, use m/z 217 for quantitation, despite lower sensitivity.
Experimental Workflow & Decision Logic
The following diagram illustrates the method development and validation decision tree, specifically addressing the "tailing" issue common with secondary amines.
Figure 1: Decision tree for optimizing the chromatographic performance of this compound.
Validation Criteria (Self-Validating Protocol)
To ensure the trustworthiness of the data, the following system suitability tests (SST) must be passed before running unknown samples.
-
Inertness Check: Inject a low concentration standard (e.g., 1 ppm). The Signal-to-Noise (S/N) ratio must be >10:1. If S/N drops, the liner is active (adsorbing the amine).
-
Isotope Ratio Verification: The abundance ratio of m/z 217 to 219 must be within 30-35%. Deviation suggests interference from a non-chlorinated co-eluting compound.
-
Linearity: Calibration range 0.5 µg/mL to 100 µg/mL. R² must be > 0.995.
-
Note: Non-zero intercepts often indicate carryover. Perform blank injections (DCM or EtOAc) between high-concentration standards.
-
Derivatization (Contingency Protocol)
If direct injection yields poor peak shape due to matrix effects or aging columns, derivatization with Trifluoroacetic Anhydride (TFAA) is the gold standard.
-
Reagent: TFAA (Trifluoroacetic anhydride).
-
Procedure:
-
Take 100 µL sample extract.
-
Add 50 µL TFAA.
-
Incubate at 60°C for 15 mins.
-
Evaporate to dryness under N₂; reconstitute in Ethyl Acetate.
-
-
Result: Forms N-Benzyl-N-(4-chlorophenyl)-2,2,2-trifluoroacetamide.
-
MS Shift: Molecular ion increases by 96 amu (MW = 313). This moves the mass spectral signals to a cleaner region, eliminating matrix noise.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76281, this compound. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. this compound Mass Spectrum. NIST Standard Reference Database 1A v17. Retrieved from [Link]
-
Restek Corporation. Analysis of Amines by GC-MS: Optimizing Inertness. Application Note 5977B. Retrieved from [Link]
-
Agilent Technologies. GC/MS Analysis of Impurities in Pharmaceutical Products. Application Note 5991-xxxxEN. Retrieved from [Link]
Sources
The Strategic Role of N-Benzyl-4-chloroaniline in the Synthesis of Modern Agrochemicals: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Intermediate
N-Benzyl-4-chloroaniline, a substituted aniline derivative, has emerged as a critical building block in the synthesis of a diverse range of agrochemicals. Its unique structural features, combining a chlorinated phenyl ring and a benzyl group attached to a nitrogen atom, provide a versatile scaffold for the development of novel fungicides, herbicides, and insecticides. This guide delves into the practical applications of this compound in agrochemical synthesis, offering detailed protocols, mechanistic insights, and an exploration of the structure-activity relationships that govern the efficacy of its derivatives. For researchers and professionals in the agrochemical and pharmaceutical sectors, understanding the synthetic utility of this compound is paramount for the innovation of next-generation crop protection agents.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClN | PubChem[1] |
| Molecular Weight | 217.69 g/mol | PubChem[1] |
| CAS Number | 2948-37-0 | PubChem[1] |
| Appearance | Solid | |
| IUPAC Name | This compound | PubChem[1] |
Core Synthetic Pathways Utilizing this compound
The reactivity of the secondary amine in this compound is central to its application in agrochemical synthesis. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with various electrophiles to form a wide array of derivatives.
N-Acylation: A Gateway to Anilide Fungicides and Herbicides
One of the most common synthetic transformations involving this compound is N-acylation. This reaction, typically carried out with an acyl chloride or anhydride, introduces an amide functionality, a key toxophore in many successful agrochemicals.
Reaction Workflow: General N-Acylation
Caption: General workflow for the N-acylation of this compound.
Synthesis of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides: A Case Study in Herbicide Development
A practical application of N-acylation is the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which have demonstrated significant herbicidal activity.[2] This class of compounds is synthesized by reacting a substituted benzylamine, such as this compound, with 5-cyclopropylisoxazole-4-carboxylic acid.
Experimental Protocol: Synthesis of a Herbicide Candidate [2]
Step 1: Activation of 5-cyclopropylisoxazole-4-carboxylic acid
-
To a solution of 5-cyclopropylisoxazole-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-cyclopropylisoxazole-4-carbonyl chloride.
Step 2: Amide Bond Formation
-
Dissolve the crude 5-cyclopropylisoxazole-4-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
To this solution, add this compound (1 equivalent) and a base such as triethylamine (1.5 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide.
Structure-Activity Relationship (SAR) Insights:
Studies have shown that the nature and position of substituents on both the benzyl and aniline rings significantly influence the herbicidal activity of these compounds. For instance, the presence of a chlorine atom at the 4-position of the aniline ring is often associated with enhanced activity.
Application in Fungicide Synthesis: A Pathway to Boscalid Analogs
While not a direct precursor, the synthesis of the key intermediate for the widely used fungicide boscalid, 2-(4'-chlorophenyl)aniline, provides a valuable protocol that can be conceptually adapted. This synthesis involves the coupling of p-chloroaniline with another aromatic ring.[3][4] The structural similarity of p-chloroaniline to this compound suggests the potential for developing novel fungicide candidates by employing similar coupling strategies.
Conceptual Synthetic Workflow for a Boscalid Analog Intermediate
Caption: Conceptual workflow for synthesizing a biphenyl-aniline derivative from this compound via a Suzuki coupling reaction.
Protocol Adaptation: Synthesis of a Biphenyl-Aniline Derivative
This protocol is an adaptation of the synthesis of the boscalid intermediate, illustrating how this compound could be used in a similar coupling reaction.
-
In a reaction vessel, combine this compound (1 equivalent), an appropriate arylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction's progress using TLC or GC-MS.
-
After completion, cool the mixture to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the desired N-benzyl-biphenyl-aniline derivative.
General Synthesis of N-Benzyl Aniline Derivatives
A versatile two-step method for synthesizing a variety of N-benzyl aniline derivatives, including this compound itself if starting from 4-chloroaniline, involves an initial imine formation followed by reduction.[5][6] This approach allows for the introduction of diverse substituents on the benzyl moiety.
Experimental Protocol: Two-Step Synthesis of N-Benzyl Aniline Derivatives [5][6]
Step 1: Imine Formation
-
In a round-bottom flask, dissolve the substituted aniline (e.g., 4-chloroaniline, 1 equivalent) and a substituted benzaldehyde (1 equivalent) in an alcohol-based solvent like methanol or ethanol.
-
Stir the mixture at room temperature for approximately 10 minutes to form a solution or suspension.
-
Slowly heat the reaction mixture to 50-70 °C and maintain stirring for 6-9 hours.
-
Monitor the reaction for the complete consumption of the aniline starting material using TLC.
-
Once the reaction is complete, cool the mixture to 4 °C and let it stand for 12 hours to facilitate the precipitation of the imine intermediate.
-
Collect the solid product by suction filtration, wash the filter cake twice with cold methanol, and dry under reduced pressure at 50 °C.
Step 2: Reduction to the N-Benzyl Aniline
-
Add the synthesized imine from the previous step to a suitable reaction solvent (e.g., methanol or a polar aprotic solvent).
-
Stir the mixture at room temperature.
-
Slowly add a solution of a reducing agent, such as sodium borohydride (1-3 molar equivalents), dropwise to the reaction mixture.
-
Continue stirring at room temperature for 0.5-1 hour.
-
Monitor the disappearance of the imine by TLC.
-
Upon completion, quench the reaction by pouring the mixture into crushed ice.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with purified water and a saturated saline solution.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-benzyl aniline derivative.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential. Based on GHS classifications for this compound, it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1]
Conclusion
This compound stands as a valuable and versatile intermediate in the field of agrochemical synthesis. Its ability to undergo straightforward synthetic transformations, particularly N-acylation and cross-coupling reactions, provides access to a wide array of compounds with potent fungicidal and herbicidal properties. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this key building block in the development of innovative and effective crop protection solutions. The continued investigation into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of next-generation agrochemicals with improved efficacy and environmental profiles.
References
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Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Available at: [Link]
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Synthesis and Fungicidal Activity of Chlorothalonil Derivatives - CABI Digital Library. Available at: [Link]
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Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives - MDPI. Available at: [Link]
- US5536877A - Preparation of arylbenzylamines - Google Patents.
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
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This compound | C13H12ClN | CID 76281 - PubChem. Available at: [Link]
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Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed. Available at: [Link]
- CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents.
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Synthesis method of boscalid intermediate 2-(4 '-chlorphenyl) aniline - Eureka | Patsnap. Available at: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: N-Benzyl-4-chloroaniline in Dye and Pigment Production
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Chromophoric Potential of N-Benzyl-4-chloroaniline
This compound is a substituted aromatic amine with a unique structural profile for synthetic chemistry.[1] While not a dye itself, its molecular architecture—featuring a reactive secondary amine, a benzyl group, and a chlorinated phenyl ring—makes it a versatile intermediate for the synthesis of custom colorants. The secondary amine group acts as a powerful electron-donating group, activating the aromatic ring for electrophilic substitution reactions, which are central to the formation of many classes of dyes and pigments.[2][3]
This guide provides detailed application notes and illustrative protocols for leveraging this compound as a key coupling component in the synthesis of a vibrant solvent dye and its subsequent conversion into a stable lake pigment. These protocols are designed to be foundational, offering a framework that can be adapted for the development of novel colorants with tailored properties.
Application Note I: Synthesis of a Monoazo Solvent Dye
Principle of Synthesis: Azo Coupling
Azo dyes, which constitute the largest family of organic colorants, are synthesized via a two-step process: diazotization followed by azo coupling.[4]
-
Diazotization : A primary aromatic amine is converted into a highly reactive diazonium salt (Ar-N₂⁺) using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6][7] This reaction must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[8]
-
Azo Coupling : The electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or an aromatic amine.[3] This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which is a powerful chromophore responsible for the color of the dye.[2]
In this protocol, this compound serves as the coupling component. The strong activating effect of the secondary amino group directs the electrophilic attack of the diazonium salt to the ortho position on the phenyl ring, resulting in the formation of a brightly colored azo dye.
Illustrative Protocol: Synthesis of (E)-1-((2-benzylamino)-5-chlorophenyl)diazenyl)-2-chloro-4-nitrobenzene
This protocol details the synthesis of a novel, deep red solvent dye by coupling diazotized 2-chloro-4-nitroaniline with this compound.
Reagents and Materials
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Purpose |
| 2-Chloro-4-nitroaniline | 121-87-9 | 172.57 | 1.73 g (10 mmol) | Diazo Component |
| Concentrated HCl (37%) | 7647-01-0 | 36.46 | 3.0 mL | Acid Catalyst |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 0.76 g (11 mmol) | Diazotizing Agent |
| This compound | 2948-37-0 | 217.69 | 2.18 g (10 mmol) | Coupling Component |
| Sodium Acetate (CH₃COONa) | 127-09-3 | 82.03 | 5.0 g | Buffering Agent |
| Ethanol (95%) | 64-17-5 | 46.07 | As needed | Recrystallization Solvent |
| Deionized Water | 7732-18-5 | 18.02 | As needed | Solvent |
| Ice | N/A | N/A | As needed | Cooling |
Experimental Workflow
Step-by-Step Methodology
Part A: Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, combine 1.73 g (10 mmol) of 2-chloro-4-nitroaniline with 20 mL of deionized water and 3.0 mL of concentrated hydrochloric acid. Stir until a fine slurry is formed.[9]
-
Cool the beaker in an ice-salt bath to bring the internal temperature to 0–5 °C.
-
In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine slurry over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.[10] The formation of the diazonium salt is indicated by the dissolution of the initial solid.
-
Stir the resulting clear solution for an additional 15 minutes in the ice bath. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue/black). If the test is negative, add a small amount of additional NaNO₂ solution. If positive, the diazonium salt solution is ready for immediate use.
Part B: The Azo Coupling Reaction
-
In a 400 mL beaker, dissolve 2.18 g (10 mmol) of this compound in 50 mL of ethanol.
-
Cool this solution in an ice bath to below 10 °C.
-
While stirring vigorously, slowly add the cold diazonium salt solution (from Part A) to the this compound solution. A deep red color should develop immediately.
-
Prepare a solution of 5.0 g of sodium acetate in 20 mL of water. Add this buffer solution to the reaction mixture to raise the pH to approximately 4-5, which facilitates the coupling reaction.
-
Continue stirring the mixture in the ice bath for 1 hour, then allow it to slowly warm to room temperature and stir for another hour to ensure the reaction goes to completion. A dark red precipitate will form.
Part C: Isolation and Purification
-
Collect the crude dye precipitate by vacuum filtration using a Büchner funnel.[11]
-
Wash the filter cake with several portions of cold deionized water to remove any unreacted salts and acids.
-
Purify the crude product by recrystallization. Transfer the solid to a beaker and add the minimum amount of hot ethanol required to dissolve it. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C.
Characterization of the Synthesized Dye
-
UV-Visible Spectroscopy : Dissolve a small sample of the purified dye in a suitable solvent (e.g., ethanol or DMSO). The UV-Vis spectrum should show a strong absorption band in the visible region (typically 450-550 nm), which is characteristic of the extended π-conjugation in azo dyes.[12][13] The wavelength of maximum absorbance (λmax) is a key identifier.
-
FT-IR Spectroscopy : The IR spectrum should confirm the presence of key functional groups. Look for a characteristic N=N stretching vibration (around 1400-1450 cm⁻¹, often weak), C-N stretching, aromatic C=C stretching, and the C-Cl bond.
Application Note II: Conversion of Solvent Dye to a Lake Pigment
Principle of Synthesis: Laking
While dyes are soluble, pigments are insoluble particulate solids. A common method to create a pigment from a soluble dye is through a process called "laking".[14] This involves chemically modifying the dye to introduce an ionizable group (like a sulfonic acid group, -SO₃H) and then precipitating it with a multivalent metal salt (e.g., BaCl₂ or CaCl₂). The resulting insoluble metal-dye complex is known as a lake pigment.[15] These pigments offer improved stability, lightfastness, and are suitable for applications where the colorant must not bleed or migrate, such as in inks, paints, and plastics.
Illustrative Protocol: Two-Step Synthesis of a Barium Lake Pigment
This protocol describes the sulfonation of the previously synthesized azo dye, followed by laking with barium chloride to produce an insoluble red pigment.
Reagents and Materials
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Purpose |
| Synthesized Azo Dye | N/A | ~471.3 | 2.36 g (5 mmol) | Dye Precursor |
| Fuming Sulfuric Acid (20% SO₃) | 7664-93-9 | 98.08 | 10 mL | Sulfonating Agent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | Neutralization |
| Barium Chloride (BaCl₂) | 10361-37-2 | 208.23 | 1.15 g (5.5 mmol) | Laking Agent |
| Deionized Water | 7732-18-5 | 18.02 | As needed | Solvent |
| Ice | N/A | N/A | As needed | Cooling |
Experimental Workflow
Step-by-Step Methodology
Part A: Sulfonation of the Azo Dye
-
Place 10 mL of fuming sulfuric acid (20% SO₃) in a flask and cool it in an ice bath.
-
Slowly and carefully add 2.36 g (5 mmol) of the finely powdered azo dye to the acid, ensuring the temperature does not exceed 20°C.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours. The reaction is complete when a small sample dissolves completely in water.
-
In a large beaker, prepare a mixture of 100 g of crushed ice and 100 mL of water.
-
Very slowly and with extreme caution, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.
-
Neutralize the acidic solution by slowly adding a 20% sodium hydroxide solution until the pH is approximately 7-8. The sulfonated dye will precipitate out.
-
Collect the sulfonated dye by filtration and wash with a small amount of cold water.
Part B: Laking to Form the Pigment
-
Transfer the moist filter cake of the sulfonated dye to a beaker containing 200 mL of deionized water. Heat the mixture to 80-90°C with stirring to dissolve the dye.
-
In a separate beaker, dissolve 1.15 g (5.5 mmol) of barium chloride in 25 mL of hot water.
-
Slowly add the hot barium chloride solution to the hot dye solution over 15 minutes with continuous stirring. A thick precipitate of the barium lake pigment will form.
-
Maintain the temperature at 80-90°C and continue stirring for 1 hour. This "aging" step helps to improve the pigment's particle size and properties.[15]
Part C: Pigment Isolation and Finishing
-
Filter the hot pigment slurry using a Büchner funnel.
-
Wash the pigment on the filter with copious amounts of hot deionized water until the filtrate tests negative for chloride ions (using a silver nitrate solution).
-
Press the filter cake to remove as much water as possible, then dry it in an oven at 80-100°C overnight.
-
The final dried pigment should be ground into a fine, uniform powder using a mortar and pestle.
Characterization of the Synthesized Pigment
The primary characteristic of the final product is its insolubility in water and common organic solvents. Its coloristic properties, such as hue, tinting strength, and lightfastness, can be evaluated by dispersing it in a binder or varnish and applying it to a substrate.
Safety and Handling Precautions
-
General : Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood.
-
Aromatic Amines : this compound and 2-chloro-4-nitroaniline are toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][16][17] They can cause skin and eye irritation.[1] 4-Chloroaniline, a related compound, is a suspected carcinogen.[18]
-
Diazonium Salts : Solid diazonium salts are notoriously unstable and can be explosive.[3][19] Never isolate diazonium salts in their solid form. Always prepare them in a cold solution and use them immediately.[10][20]
-
Acids and Bases : Concentrated hydrochloric acid, fuming sulfuric acid, and sodium hydroxide are highly corrosive. Handle with extreme care to avoid contact with skin and eyes. The dilution of sulfuric acid is highly exothermic and must be done by adding acid to water/ice, never the reverse.
-
Waste Disposal : Dispose of all chemical waste according to institutional and local environmental regulations.
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- ResearchGate. (2019, February 19). (PDF) SYNTHESIS OF AZO DYES.
- Journal of Basrah Researches ((Sciences)). (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. 48(1), 60.
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- Google Patents. (n.d.). EP0202906B1 - Process for producing azo lake pigments.
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- Fisher Scientific. (2025, December 22). 2-Chloro-4-nitroaniline Safety Data Sheet.
- The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
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- Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET - 4-Chloroaniline.
- PMC. (2022, June 30). Structure and Stability Characterization of Natural Lake Pigments Made from Plant Extracts and Their Potential Application in Polymer Composites for Packaging Materials.
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- CDH Fine Chemical. (n.d.). 2-Chloro-4-Nitroaniline CAS No 121-87-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 8. researchgate.net [researchgate.net]
- 9. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. jou.jobrs.edu.iq [jou.jobrs.edu.iq]
- 13. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 14. Structure and Stability Characterization of Natural Lake Pigments Made from Plant Extracts and Their Potential Application in Polymer Composites for Packaging Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP0202906B1 - Process for producing azo lake pigments - Google Patents [patents.google.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. cpachem.com [cpachem.com]
- 18. nj.gov [nj.gov]
- 19. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Benzyl-4-chloroaniline
Welcome to the technical support guide for the synthesis of N-Benzyl-4-chloroaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during this synthetic transformation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most common issues observed during the synthesis of this compound, particularly via the widely used N-alkylation of 4-chloroaniline with benzyl chloride.
Q1: I've run my reaction and the crude analysis (TLC, GC-MS) shows multiple products. What are the most likely side products I am seeing?
A1: In a typical N-alkylation of 4-chloroaniline with benzyl chloride, it is common to observe several impurities alongside your desired product. The most prevalent of these are:
-
N,N-dibenzyl-4-chloroaniline: This is the product of over-alkylation and is frequently the major byproduct.[1]
-
Unreacted Starting Materials: Residual 4-chloroaniline and benzyl chloride will be present if the reaction has not gone to completion.[2]
-
Benzyl Alcohol: This arises from the hydrolysis of benzyl chloride, especially if water is present in the reaction mixture.[2]
-
Dibenzyl Ether: Formed from the self-condensation of benzyl alcohol or reaction of benzyl alcohol with benzyl chloride, often promoted by basic or acidic conditions.[2]
Here is a summary of these common impurities for quick reference:
| Compound | Structure | Molecular Weight ( g/mol ) | Rationale for Formation |
| This compound (Product) | Cl-C₆H₄-NH-CH₂-C₆H₅ | 217.69 | Desired N-alkylation product. |
| N,N-dibenzyl-4-chloroaniline | Cl-C₆H₄-N(CH₂-C₆H₅)₂ | 307.82 | Over-alkylation of the product amine.[1] |
| 4-Chloroaniline | Cl-C₆H₄-NH₂ | 127.57 | Unreacted starting material. |
| Benzyl Chloride | C₆H₅-CH₂-Cl | 126.58 | Unreacted alkylating agent. |
| Benzyl Alcohol | C₆H₅-CH₂-OH | 108.14 | Hydrolysis of benzyl chloride.[2][3] |
| Dibenzyl Ether | (C₆H₅-CH₂)₂O | 198.26 | Self-condensation of benzyl alcohol.[2] |
Q2: My main impurity is N,N-dibenzyl-4-chloroaniline. Why does this form so readily and how can I minimize it?
A2: This is the most common challenge in this synthesis. The formation of the tertiary amine (N,N-dibenzyl-4-chloroaniline) occurs because your desired secondary amine product, this compound, is often more nucleophilic and reactive than the starting primary amine, 4-chloroaniline. Once a small amount of the desired product is formed, it effectively competes with the starting material for the remaining benzyl chloride.
Causality & Mitigation Strategies:
-
Stoichiometry (Le Châtelier's Principle): The most effective control method is to use a molar excess of the aniline starting material. A 2 to 4-fold excess of 4-chloroaniline relative to benzyl chloride dramatically increases the probability of benzyl chloride reacting with the primary amine rather than the secondary amine product.[1]
-
Controlled Addition: Add the benzyl chloride slowly (e.g., via a dropping funnel) to the heated reaction mixture containing 4-chloroaniline and the base. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant 4-chloroaniline.[1]
-
Base Selection: The choice of base is critical. Strong bases can deprotonate the secondary amine product, making it an even more potent nucleophile. A mild inorganic base like sodium bicarbonate (NaHCO₃) is often preferred over stronger bases like sodium carbonate (Na₂CO₃) or hydroxides to reduce the formation of high-boiling byproducts.[1]
-
Temperature Control: While heat is required to drive the reaction, excessive temperatures can increase the rate of all reactions, including the undesired second alkylation. A temperature of 90-100°C is typically sufficient.[1]
Diagram: Key Reaction Pathways
Caption: Main reaction pathway and formation of key side products.
Q3: My reaction is sluggish, and I have a lot of unreacted 4-chloroaniline. What could be the cause?
A3: A slow or incomplete reaction can be attributed to several factors:
-
Reagent Quality: Ensure the benzyl chloride is fresh and of high purity. It should be distilled if it appears old or discolored.[1] The 4-chloroaniline should also be pure.
-
Insufficient Temperature: The N-alkylation of anilines is often slow at room temperature. Ensure your reaction is maintained at the target temperature (e.g., 90-100°C) for the duration of the reaction (typically several hours).[1]
-
Inefficient Mixing: In a heterogeneous mixture (solid base, liquid reactants), vigorous stirring is essential to ensure proper mixing and facilitate the reaction at the phase interfaces.
-
Weak Base: While a mild base is recommended to prevent side reactions, a base that is too weak or used in insufficient quantity may not effectively neutralize the HCl generated during the reaction, which can protonate the aniline and shut down its nucleophilicity. At least one molar equivalent of base to benzyl chloride is required.
Section 2: Troubleshooting Workflow
When encountering an unexpected result, a systematic approach is key. The following workflow can help diagnose and solve common issues.
Diagram: Troubleshooting Workflow
Caption: A logical flow for troubleshooting common synthesis issues.
Section 3: Recommended Experimental Protocols
The following protocols are designed to provide a robust starting point for the synthesis and purification of this compound, with a focus on minimizing common side products.
Protocol 3.1: Synthesis via N-Alkylation with Minimized Side Products
This protocol is adapted from a reliable Organic Syntheses procedure for a similar transformation and is optimized to suppress the formation of N,N-dibenzyl-4-chloroaniline.[1]
Materials:
-
4-Chloroaniline (4.0 moles, 510.28 g)
-
Sodium bicarbonate (1.25 moles, 105.0 g)
-
Benzyl chloride (1.0 mole, 126.58 g, freshly distilled)
-
Water (100 mL)
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a 250 mL pressure-equalizing dropping funnel.
-
Charge Reactants: To the flask, add 4-chloroaniline (510.28 g), sodium bicarbonate (105.0 g), and water (100 mL).
-
Heating: Begin vigorous stirring and heat the mixture on a steam bath or in a heating mantle to an internal temperature of 90-95°C.
-
Slow Addition: Charge the dropping funnel with freshly distilled benzyl chloride (126.58 g). Add the benzyl chloride dropwise to the vigorously stirred, hot reaction mixture over a period of no less than 2 hours. A slow, controlled addition is critical to prevent over-alkylation.[1]
-
Reaction: After the addition is complete, continue to stir the mixture at 90-95°C for an additional 4 hours to ensure the reaction goes to completion.
-
Workup - Quench & Separation: Cool the reaction mixture to room temperature. Transfer the mixture to a large separatory funnel. The organic layer (containing excess aniline and the product) should be separated from the aqueous layer.
-
Washing: Wash the organic layer with a saturated NaCl solution. This helps to break up any emulsions and remove excess water.[1]
-
Drying: Dry the organic layer over anhydrous sodium sulfate for at least 30 minutes, then filter to remove the drying agent.
Protocol 3.2: Purification by Vacuum Distillation
This procedure effectively separates the high-boiling product from the more volatile unreacted 4-chloroaniline.
Procedure:
-
Setup: Assemble a vacuum distillation apparatus. It is highly recommended to use a short-path distillation head or a modified Claisen flask to minimize product loss.[1]
-
Remove Excess Aniline: Transfer the dried organic phase from Protocol 3.1 to the distillation flask. Begin distilling under reduced pressure. The unreacted 4-chloroaniline will distill first (Boiling Point: approx. 232°C at atmospheric pressure; significantly lower under vacuum).
-
Collect Product Fraction: Once the 4-chloroaniline has been removed, the distillation temperature will rise sharply. Change the receiving flask and collect the this compound fraction. (Boiling Point: >300°C at atmospheric pressure; literature values vary under vacuum but will be significantly higher than 4-chloroaniline).
-
Final Purification (Optional): The distilled product, which solidifies upon cooling (Melting Point: 46-50°C), is typically of high purity.[4] For exacting applications, it can be further purified by recrystallization from a suitable solvent like ethanol or ligroin.
References
-
Willson, F. G.; Wheeler, T. S. Benzylaniline. Org. Synth.1929 , 9, 24. [Online] Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Online] Available at: [Link]
-
PubChemLite. This compound (C13H12ClN). [Online] Available at: [Link]
-
Seyed, M. P.; et al. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress. 2017 , 10(2), 125. [Online] Available at: [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Online] Available at: [Link]
- Lappe, P.; et al. (Bayer Aktiengesellschaft). Preparation of arylbenzylamines. U.S. Patent 5,536,877. July 16, 1996.
-
DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Online] Available at: [Link]
Sources
Technical Support Center: Purification of N-Benzyl-4-chloroaniline
Welcome to the technical support center for the purification of N-Benzyl-4-chloroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common purification challenges and ensure the high purity of your final product.
Introduction to Purification Challenges
The synthesis of this compound, typically through the reaction of 4-chloroaniline with benzyl chloride, can present several purification challenges. The desired product is often contaminated with unreacted starting materials, over-benzylated byproducts, and impurities from the reagents themselves. Effective purification is crucial, especially in pharmaceutical applications where purity is paramount. This guide provides practical solutions to these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The primary impurities in crude this compound typically arise from the starting materials and side reactions. These include:
-
Unreacted 4-chloroaniline: A primary amine that can be difficult to separate due to its basicity.[1]
-
Unreacted benzyl chloride: A lachrymator that can also be challenging to remove completely.[2]
-
N,N-Dibenzyl-4-chloroaniline: The over-benzylated, tertiary amine byproduct, which forms when a second benzyl group reacts with the product.[1][3]
-
Benzyl alcohol and Benzaldehyde: These can be present as impurities in the starting benzyl chloride or form from its hydrolysis.[2][4][5][6]
-
Dibenzyl ether: Another potential impurity from the benzyl chloride starting material.[2][6]
Q2: My reaction seems to have a low yield of the desired product and a significant amount of a higher molecular weight byproduct. What is likely happening?
A2: This is a classic sign of over-benzylation, leading to the formation of N,N-Dibenzyl-4-chloroaniline.[1][3] This side reaction is more likely to occur if the reaction conditions are not carefully controlled. Using a weaker base, such as sodium bicarbonate, instead of a stronger one can help minimize the formation of high-boiling byproducts.[3] Employing an excess of the aniline starting material can also favor the formation of the desired mono-benzylated product.[3]
Q3: I am struggling to separate this compound from the unreacted 4-chloroaniline. What purification strategy is most effective?
A3: Both column chromatography and recrystallization can be effective, but column chromatography often provides better separation of the product from the more polar 4-chloroaniline.[1][7] A solvent system of petroleum ether and ethyl acetate is commonly used for column chromatography.[7] For a more detailed protocol, please refer to the "Experimental Protocols" section below.
Q4: After purification by column chromatography, my product is still not pure. What could be the issue?
A4: Several factors could be at play. Co-elution of impurities with similar polarities to your product can occur.[8] Optimizing the solvent system for your column chromatography is crucial.[2] You might also be dealing with impurities from your starting benzyl chloride, such as benzyl alcohol, which can have close Rf values to the product.[2] It is also important to ensure that your column is not overloaded and that the fractions are collected and analyzed carefully.
Q5: Can I use recrystallization to purify this compound?
A5: Yes, recrystallization can be a very effective method for purifying this compound, especially for removing less soluble impurities.[9] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution upon cooling.[9] Ethanol is a commonly used solvent for recrystallizing similar compounds.[1] For acidic or basic impurities, a liquid-liquid extraction with an acidic or basic aqueous solution prior to recrystallization can be beneficial.[10]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Yellow or Brown Color in Final Product | Presence of oxidized impurities or residual starting materials. | 1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering. 2. Chromatography: Ensure complete separation of colored bands during column chromatography. 3. Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method to remove colored, high-boiling impurities.[3] |
| Oily Product Instead of Solid | Presence of impurities that lower the melting point or prevent crystallization. | 1. Purity Check: Analyze the purity of the oily product using TLC, HPLC, or GC-MS to identify the impurities. 2. Solvent Selection: Experiment with different solvents or solvent mixtures for recrystallization. Sometimes adding a non-polar co-solvent can induce crystallization. 3. Seed Crystals: If you have a small amount of pure, solid product, use it as a seed crystal to induce crystallization from the oil. |
| Difficulty Separating this compound and N,N-Dibenzyl-4-chloroaniline | These two compounds have similar polarities, making separation by chromatography challenging. | 1. Solvent System Optimization: Use a less polar eluent system in your column chromatography to increase the separation between the two compounds. A gradient elution might be necessary. 2. Reaction Optimization: To minimize the formation of the dibenzylated product, use an excess of 4-chloroaniline and a mild base during the synthesis.[3] |
| Presence of Benzyl Alcohol in the Final Product | Hydrolysis of benzyl chloride starting material or impurity in the reagent.[4] | 1. Aqueous Wash: Before chromatographic purification, wash the crude reaction mixture with water or a dilute base to remove water-soluble impurities like benzyl alcohol.[2] 2. Chromatography Optimization: Fine-tune the solvent system for column chromatography to improve the separation of benzyl alcohol from the desired product.[2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Petroleum ether
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of petroleum ether and ethyl acetate. A common starting ratio is 20:1, which can be gradually increased in polarity (e.g., to 10:1) to elute the product.[7]
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.[9]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[9]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound, highlighting the key decision points and potential outcomes.
Caption: General workflow for this compound purification.
Key Impurities and Their Characteristics
The following table summarizes the key potential impurities in the synthesis of this compound and their relevant properties.
| Impurity | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| 4-Chloroaniline | ClC₆H₄NH₂ | 127.57 | 232 | Primary amine, starting material.[11][12] |
| Benzyl chloride | C₆H₅CH₂Cl | 126.58 | 179 | Lachrymatory, starting material.[2] |
| N,N-Dibenzyl-4-chloroaniline | (C₆H₅CH₂)₂NC₆H₄Cl | 307.82 | >300 | Tertiary amine, over-benzylation byproduct.[1][3] |
| Benzyl alcohol | C₆H₅CH₂OH | 108.14 | 205 | Potential impurity in benzyl chloride.[2][4][6] |
| Benzaldehyde | C₆H₅CHO | 106.12 | 178-179 | Potential impurity in benzyl chloride.[2][4][5][6] |
Analytical Methods for Purity Assessment
To ensure the purity of your final product, it is essential to use appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the purification and identifying the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to detect trace impurities.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to confirm the identity and purity of the final product.[13]
By understanding the potential challenges and applying the systematic troubleshooting and purification strategies outlined in this guide, you can consistently obtain high-purity this compound for your research and development needs.
References
- BenchChem. (n.d.). Effect of benzyl chloride impurities on reaction outcome.
- BenchChem. (n.d.). Purification strategies for removing benzyl chloride from reaction mixtures.
- The Royal Society of Chemistry. (n.d.). Supporting Information for: [Title of the article].
- De Souza, R. O. M. A., et al. (2018). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Promoting the Quality of Medicines Plus (PQM+). (n.d.). Importance of controlling the 4- Chloroaniline impurity in Chlorhexidine active pharmaceutical ingredient and gel product.
-
Willson, F. G., & Wheeler, T. S. (n.d.). Benzylaniline. Organic Syntheses. Retrieved from [Link]
- Google Patents. (1996). Preparation of arylbenzylamines.
-
DergiPark. (n.d.). Synthesis, isolation and characterisation of some substituted N-benzyl and N-benzoyl anilines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
SciSpace. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloroaniline. PubChem Compound Database. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Retrieved from [Link]
-
ResearchGate. (2014). Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link]
-
RIVM. (2001). Environmental risk limits for monochloramines. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]
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- 8. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
"catalyst deactivation in N-Benzyl-4-chloroaniline synthesis"
Introduction for the Modern Researcher
Welcome to the technical support center for N-Benzyl-4-chloroaniline synthesis. This guide is designed for professionals in research and drug development who are navigating the complexities of catalyzed N-alkylation and C-N coupling reactions. Instead of a generic protocol, we offer a dynamic troubleshooting resource in a question-and-answer format. Our goal is to move beyond simple procedural steps and delve into the causality of common experimental failures, with a specific focus on the nuanced issue of catalyst deactivation. Here, you will find field-proven insights and self-validating protocols to diagnose, remedy, and prevent the issues that can compromise your yield, purity, and project timelines.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common high-level issues encountered during the synthesis.
Question 1: My reaction has stalled or is showing significantly low conversion. What are the immediate possibilities?
Answer: A stalled or sluggish reaction is the most frequent issue. The root cause is almost always related to the catalyst's health or the reaction environment. Consider these primary culprits:
-
Catalyst Inactivity (Dead on Arrival): The catalyst may have been compromised before the reaction began due to improper storage (e.g., oxidation of a Pd(0) species or Raney Nickel) or being from an old batch.
-
Active Catalyst Deactivation: The catalyst is being "killed" during the reaction. This is the most complex issue and is the focus of this guide. The primary mechanisms are poisoning , fouling (coking) , and leaching .
-
Sub-Optimal Reaction Conditions: Incorrect temperature, pressure, solvent, or base can dramatically hinder catalytic turnover. For instance, in Buchwald-Hartwig type couplings, the choice of base is critical and non-trivial.[1]
-
Poor Reagent Quality: Your starting materials (4-chloroaniline, benzyl halide, or benzaldehyde) may contain impurities that act as catalyst poisons.
Question 2: I'm observing the formation of multiple by-products, primarily N,N-dibenzyl-4-chloroaniline. How is this related to the catalyst?
Answer: While over-alkylation is fundamentally a selectivity issue, it can be exacerbated by catalyst-related factors. If the desired mono-alkylation product, this compound, is formed but the reaction is allowed to proceed for an extended time due to slow kinetics (a symptom of a poorly performing catalyst), the secondary amine product can compete with the primary amine starting material for the catalyst's active sites, leading to the undesired tertiary amine.[2][3] In reductive amination, slow reduction of the imine intermediate can also lead to side reactions.[4]
Question 3: My final product is discolored, even after purification. Could this be a catalyst issue?
Answer: Yes, this is a strong indicator of catalyst leaching, particularly when using heterogeneous catalysts like Palladium on Carbon (Pd/C).[5] If the palladium (or another transition metal) leaches from its solid support into the reaction medium, it can form colloidal or soluble metal species that are intensely colored and difficult to remove through standard filtration or even silica gel chromatography. This not only affects product purity and appearance but is a critical issue in pharmaceutical development due to strict limits on heavy metal contaminants.
Part 2: Deep Dive into Catalyst Deactivation Mechanisms
This section explores the specific ways a catalyst can lose activity, providing diagnostic questions and preventative strategies.
A. Catalyst Poisoning: The Silent Killer
Catalyst poisoning occurs when a substance chemically bonds to the active sites of the catalyst, rendering them inactive. This is often irreversible under reaction conditions.
Question 4: What are the most likely catalyst poisons in my this compound synthesis?
Answer: The identity of the poison depends on your chosen synthetic route.
-
For Reductive Amination (e.g., using Pd/C, Pt/C, Raney Ni):
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing impurities are potent poisons for noble metal catalysts.[6] These can originate from contaminated benzaldehyde (e.g., from oxidation of benzyl mercaptan) or solvents.
-
Halide Ions: While necessary in the form of 4-chloroaniline, excess chloride or bromide ions (from impure benzyl halides) can poison the catalyst surface.
-
Strongly Coordinating Species: By-products or impurities with strong lone-pair donor capabilities can competitively bind to metal sites.
-
-
For Buchwald-Hartwig Amination (e.g., using Pd(OAc)₂/phosphine ligand):
-
Oxygen: The active Pd(0) species is highly sensitive to oxidation. Failure to properly degas solvents and maintain an inert (N₂ or Ar) atmosphere is a leading cause of failure.
-
Water: While some protocols are tolerant to water, excess moisture can interfere with the catalytic cycle, particularly with the function of the base.
-
Oxidized Phosphine Ligands: The phosphine ligands that are crucial for stabilizing the palladium and facilitating the reaction can be oxidized to phosphine oxides, which do not effectively participate in the catalytic cycle.[1]
-
Question 5: How can I test if my reagents are poisoning the catalyst?
Answer: A simple spike experiment can be highly informative. Run a small-scale, proven "golden" reaction that is known to work well. Then, run a parallel reaction where you add a small amount of the suspect reagent (e.g., a specific batch of 4-chloroaniline). A significant drop in reaction rate or yield in the spiked reaction points to the presence of a poison in that reagent.
B. Fouling and Coking: Death by Suffocation
Fouling, or coking, is the physical deposition of carbonaceous material or polymeric by-products onto the catalyst surface, blocking access to the active sites.
Question 6: My reaction starts well but then grinds to a halt. The used catalyst looks black and tarry. Is this fouling?
Answer: This is the classic symptom of fouling. In aniline alkylation, especially at higher temperatures, aniline and its derivatives can undergo condensation and polymerization reactions to form heavy, nitrogen-containing coke.[7] This material physically coats the catalyst, preventing reactants from reaching the active metal sites. This is distinct from poisoning because it's a physical blockage rather than a chemical inactivation of the site itself. Studies on zeolite catalysts in aniline alkylation show that coke deposits can consist of long-chain aliphatics and heterocyclic aromatics that block the catalyst's pores.[8]
Question 7: What conditions favor catalyst fouling in this synthesis?
Answer:
-
High Temperatures: Promotes polymerization and decomposition of reagents and products.
-
High Reactant Concentrations: Increases the rate of bimolecular side reactions that lead to polymer formation.
-
Poor Mixing: Localized "hot spots" of high concentration can initiate coking.
-
Presence of Impurities: Certain impurities in the starting materials can act as initiators for polymerization.[7]
C. Leaching: The Disappearing Catalyst
Leaching is the dissolution of the active metal from a heterogeneous support into the reaction solution. This leads to a gradual loss of catalyst and potential product contamination.[5]
Question 8: How can I definitively prove that my heterogeneous catalyst (e.g., Pd/C) is leaching?
Answer: The "hot filtration test" is the gold standard for detecting leaching of a heterogeneous catalyst.[9] It provides definitive proof of whether the reaction is being catalyzed by the solid (heterogeneous) catalyst or by a dissolved (homogeneous) species. See the protocol below.
Part 3: Troubleshooting Workflow and Data
A logical workflow is essential for efficiently diagnosing issues.
Troubleshooting Decision Tree
The following diagram outlines a step-by-step process for diagnosing catalyst deactivation.
Caption: A workflow for diagnosing catalyst deactivation.
Data Summary Table
Table 1: Deactivation Symptoms and Probable Causes
| Observed Symptom | Probable Cause(s) | Suggested First Action |
| Reaction fails to initiate | Catalyst poisoning (from reagents), inactive catalyst (oxidized), incorrect conditions | Verify inert atmosphere; test a new batch of catalyst and reagents. |
| Reaction starts then quickly stops | Severe catalyst poisoning, fouling/coking | Visually inspect catalyst; perform spike experiment with starting materials. |
| Reaction is slow and gives low yield | Partial poisoning, sub-optimal conditions, catalyst sintering, leaching | Perform hot filtration test; re-optimize temperature and solvent. |
| Product is colored / contains metals | Catalyst leaching | Perform hot filtration test; analyze product via ICP-MS for metal content. |
| Over-alkylation by-products | Poor selectivity, slow reaction kinetics | Decrease reaction time; use a more active catalyst to reduce required temperature/time. |
Part 4: Experimental Protocols
Protocol 1: Hot Filtration Test for Detecting Catalyst Leaching
Objective: To determine if the catalytic activity resides on the solid heterogeneous catalyst or with a leached, soluble species.
Methodology:
-
Set up the reaction as usual with your heterogeneous catalyst (e.g., 5 mol% Pd/C).
-
Allow the reaction to proceed until it reaches approximately 20-30% conversion, as determined by a rapid analytical method (e.g., TLC, GC, or LC-MS).
-
At this point, while maintaining the reaction temperature and inert atmosphere, rapidly filter the reaction mixture through a pre-heated filter (e.g., a fritted glass funnel or a syringe filter with a celite plug) to remove all solid catalyst particles.
-
Collect the hot, catalyst-free filtrate into a new, pre-heated reaction vessel.
-
Allow the filtrate to continue stirring under the exact same reaction conditions (temperature, atmosphere).
-
Monitor the progress of the reaction in the filtrate over time.
Interpreting the Results:
-
If the reaction in the filtrate continues to progress: This is a positive result for leaching. A catalytically active species has dissolved from the solid support into the solution.
-
If the reaction in the filtrate stops completely: This confirms the reaction is truly heterogeneous. The catalyst is not leaching, and the deactivation issue is likely poisoning or fouling of the solid catalyst.[9]
Protocol 2: Oxidative Regeneration of a Fouled Catalyst
Objective: To remove carbonaceous deposits (coke) from a fouled catalyst, potentially restoring its activity. Note: This is an aggressive treatment and may not always be successful. It is primarily for non-precious metal catalysts or when recovery is essential.
Methodology:
-
Recovery: After the reaction, filter the catalyst and wash thoroughly with the reaction solvent, followed by a low-boiling solvent like acetone or methanol, to remove any adsorbed organic molecules. Dry the catalyst under vacuum.
-
Oxidative Treatment: Place the dried, fouled catalyst in a tube furnace.
-
Calcination: Heat the catalyst under a slow flow of air or a dilute oxygen/nitrogen mixture (e.g., 5% O₂ in N₂). A typical temperature ramp would be 5°C/min up to 350-450°C. Hold at this temperature for 2-4 hours. This process combusts the organic coke into CO₂ and H₂O.[7]
-
Reduction (for metal catalysts): After cooling under an inert atmosphere, the oxidized metal must be re-reduced. Heat the catalyst under a flow of hydrogen (H₂) or a dilute H₂/N₂ mixture at a temperature appropriate for the specific metal (e.g., 200-300°C for Palladium) for 2-4 hours.
-
Passivation & Storage: Carefully cool the catalyst under an inert atmosphere. The freshly reduced catalyst can be pyrophoric. Store under an inert atmosphere until reuse.
Validation: The regenerated catalyst's activity should be tested in a small-scale reaction and compared against a fresh catalyst.
Part 5: Deactivation Pathways Overview
The following diagram illustrates the primary mechanisms by which a catalyst loses its function during the synthesis.
Caption: Major catalyst deactivation pathways in heterogeneous catalysis.
References
-
Ben-Gurion University Research Portal. (1994). Deactivation of a multimetal supported catalyst for aniline N-alkylation with alcohol. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Deactivation of NaY in Aniline Alkylation with Methanol: Accumulation Kinetics, Composition, and Localization of Coke Deposits. Available at: [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available at: [Link]
-
Organic Syntheses. (n.d.). benzylaniline. Available at: [Link]
-
ResearchGate. (2021). (PDF) Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]
-
Royal Society of Chemistry. (2022). Primary amine synthesis by hydrogen-involving reactions over heterogeneous cobalt catalysts. Available at: [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available at: [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]
-
ResearchGate. (2015). How might I measure the leaching of heterogeneous catalyst using simple techniques? Available at: [Link]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"preventing over-alkylation in N-Benzyl-4-chloroaniline synthesis"
<_ _>
Welcome to the technical support center for the synthesis of N-Benzyl-4-chloroaniline. This guide is designed for researchers, chemists, and drug development professionals to address common challenges, particularly the prevention of over-alkylation, a frequent side reaction in this process. Here, we provide in-depth, field-proven insights and validated protocols to enhance the selectivity and yield of your synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound. Each issue is analyzed for its root cause, followed by a series of corrective actions.
Issue 1: Significant formation of N,N-dibenzyl-4-chloroaniline byproduct is detected (e.g., by TLC, GC-MS).
-
Root Cause Analysis: Over-alkylation, or the formation of the tertiary amine, is a common competing reaction.[1][2] This occurs because the desired product, this compound (a secondary amine), is often more nucleophilic than the starting material, 4-chloroaniline (a primary amine). This enhanced reactivity makes it susceptible to a second benzylation. Several factors can exacerbate this issue:
-
High local concentration of benzyl chloride: Allows the alkylating agent to react with the mono-benzylated product before it diffuses away.
-
Incorrect stoichiometry: An insufficient excess of the starting aniline increases the statistical probability of the benzyl chloride encountering the more reactive secondary amine product.
-
Elevated reaction temperatures: Higher temperatures can provide the necessary activation energy for the second alkylation step to occur at a significant rate.[1]
-
-
Corrective Actions:
-
Control Stoichiometry: Employ a molar excess of 4-chloroaniline relative to benzyl chloride. A starting ratio of 2 to 4 equivalents of the aniline to 1 equivalent of benzyl chloride is recommended to statistically favor the reaction with the primary amine.[1][3]
-
Slow Addition of Alkylating Agent: Add the benzyl chloride to the reaction mixture dropwise over an extended period (e.g., 1.5-2 hours) using a syringe pump or a dropping funnel.[1][3] This maintains a low, steady concentration of the electrophile, minimizing its reaction with the mono-alkylated product.[1]
-
Optimize Reaction Temperature: Maintain a moderate and controlled reaction temperature. While some heat may be necessary to drive the reaction, excessive temperatures should be avoided. A range of 90-95°C is often effective.[4] Monitor the reaction progress closely by TLC to determine the optimal endpoint before significant byproduct formation occurs.
-
Choice of Base: Utilize a mild, non-nucleophilic inorganic base such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3).[1][2][3] These bases are sufficient to neutralize the HCl generated during the reaction without significantly increasing the nucleophilicity of the aniline starting material.
-
Issue 2: The reaction is sluggish or results in a low yield of the desired product.
-
Root Cause Analysis: Low conversion can stem from several factors:
-
Reagent Quality: Impurities in the starting materials can inhibit the reaction. Benzyl chloride, for instance, can contain impurities like benzaldehyde or benzyl alcohol which can interfere with the synthesis.[5][6] Similarly, moisture can hydrolyze the alkylating agent.
-
Ineffective Base: The chosen base may be too weak or may not have sufficient surface area (if heterogeneous) to effectively neutralize the HCl byproduct. The accumulation of HCl can protonate the aniline, rendering it non-nucleophilic and halting the reaction.
-
Insufficient Temperature: The reaction may lack the necessary activation energy to proceed at a reasonable rate.
-
-
Corrective Actions:
-
Verify Reagent Purity: Ensure that 4-chloroaniline is pure and dry. Use freshly distilled or high-purity benzyl chloride.[3] It is known that aniline purity can be critical for achieving reproducible results.[7]
-
Select an Appropriate Base: Use a sufficient quantity (e.g., 1.5-2.0 equivalents) of a finely powdered base like potassium carbonate to ensure a large surface area for reaction.[1]
-
Moderate Heating: Gently heat the reaction mixture as described in the optimized protocol below. Ensure uniform heating and stirring to promote the reaction.
-
Consider an Inert Atmosphere: If reagents are sensitive to air or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent decomposition and improve yield.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of N-benzylation and why does over-alkylation occur?
A1: The reaction is a nucleophilic substitution (SN2) where the nitrogen atom of 4-chloroaniline attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion. A base is required to neutralize the hydrochloric acid (HCl) formed. Over-alkylation happens because the lone pair on the nitrogen of the product, this compound, is more available for nucleophilic attack than in the starting 4-chloroaniline. This increased nucleophilicity makes it a better nucleophile, prone to reacting with another molecule of benzyl chloride.
Reaction and Side-Reaction Mechanism
Caption: The desired mono-alkylation pathway vs. the competing over-alkylation side reaction.
Q2: Which base is optimal for this synthesis?
A2: The choice of base is critical for selectivity.[2]
-
Mild Inorganic Bases (Recommended): Potassium carbonate (K2CO3) and sodium bicarbonate (NaHCO3) are highly effective. They are strong enough to neutralize the generated HCl but are generally not strong enough to deprotonate the aniline, which can sometimes accelerate side reactions. Their heterogeneous nature in many organic solvents can also help moderate the reaction rate.
-
Strong Bases (Use with Caution): Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can lead to excellent N-1 regioselectivity in some systems but may also promote side reactions or be difficult to handle on a large scale.[8][9]
-
Organic Amine Bases (Not Recommended): Bases like triethylamine (TEA) can compete as nucleophiles, leading to the formation of quaternary ammonium salts and complicating purification.
Q3: How does solvent choice impact the reaction?
A3: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are commonly used as they can dissolve the aniline and the base, facilitating the reaction.[1] However, running the reaction with an excess of the aniline itself can sometimes serve as the solvent, which simplifies workup and improves atom economy.[3] The choice can influence reaction rates and selectivity, so consistency is key.[2]
Optimized Protocol for Selective Mono-Benzylation
This protocol is designed to maximize the yield of this compound while minimizing the formation of the dibenzylated byproduct.
Materials and Reagents:
-
4-Chloroaniline (3.0 eq)
-
Benzyl chloride (1.0 eq), freshly distilled
-
Potassium Carbonate (K2CO3), anhydrous, finely powdered (2.0 eq)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-chloroaniline (3.0 eq) and potassium carbonate (2.0 eq). Add a suitable volume of acetonitrile to ensure stirring is efficient.
-
Initial Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure good dispersion of the base.[1]
-
Heating: Gently heat the mixture to a moderate temperature (e.g., 70-80°C).
-
Slow Addition: Add benzyl chloride (1.0 eq), dissolved in a small amount of acetonitrile, to the dropping funnel. Add the benzyl chloride solution dropwise to the heated reaction mixture over a period of 1.5-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours after the addition is finished.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product will contain the desired this compound and unreacted 4-chloroaniline. The excess 4-chloroaniline can be removed by vacuum distillation. If further purification is needed to remove traces of the dibenzyl byproduct, column chromatography on silica gel is effective.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Parameter Optimization Summary
For ease of reference, the key parameters for controlling selectivity are summarized below.
| Parameter | Standard Condition | Optimized for Selectivity | Rationale |
| Stoichiometry (Aniline:BnCl) | 1:1 to 1.2:1 | 2:1 to 4:1 | Statistically favors reaction with the primary amine starting material.[1][10] |
| BnCl Addition Rate | Bolus or rapid addition | Slow, dropwise over 1.5-2h | Maintains a low concentration of the alkylating agent, suppressing the second alkylation.[1][3] |
| Base | Strong organic bases (e.g., TEA) | Mild inorganic bases (e.g., K2CO3) | Sufficiently neutralizes HCl without overly activating the amine or acting as a competing nucleophile.[2][11] |
| Temperature | High (e.g., >120°C) | Moderate (e.g., 80-95°C) | Provides sufficient energy for the first alkylation while minimizing the rate of the second.[1] |
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. ACS. Retrieved February 7, 2026, from [Link]
-
Shriner, R. L., & Wolf, F. J. (1941). Benzylaniline. Organic Syntheses, 21, 12. doi:10.15227/orgsyn.021.0012. Available from: [Link]
- Mertens, A., et al. (1996). Preparation of arylbenzylamines. U.S. Patent No. 5,536,877. Washington, DC: U.S. Patent and Trademark Office.
-
Wang, R., et al. (2023). Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance. Precision Chemistry, 1(10), 655–665. doi:10.1021/prechem.3c00078. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved February 7, 2026, from [Link]
-
Tummatorn, J., et al. (2009). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Synthetic Communications, 39(16), 2871-2882. doi:10.1080/00397910902728859. Available from: [Link]
-
Goti, A., et al. (2021). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. The Journal of Organic Chemistry, 86(17), 11847–11859. doi:10.1021/acs.joc.1c01234. Available from: [Link]
- Wang, J., et al. (2011). Preparation method of N,N-benzyl diphenylamine. Chinese Patent No. CN102040527A.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved February 7, 2026, from [Link]
- Chang, C. D., & Perkins, P. D. (1984). Selective N-alkylation of aniline in the presence of zeolite catalysts. U.S. Patent No. 4,489,200. Washington, DC: U.S. Patent and Trademark Office.
-
Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of Chromatographic Science, 47(2), 121–126. doi:10.1093/chromsci/47.2.121. Available from: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the N‐benzylation of aniline. Retrieved February 7, 2026, from [Link]
-
Reddy, P. V. G., & Corey, E. J. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC, 55(2), 273-277. doi:10.1021/acs.orglett.7b03698. Available from: [Link]
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved February 7, 2026, from [Link]
-
Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165–177. doi:10.3109/00498258709043926. Available from: [Link]
-
Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. Journal of Chromatographic Science, 47(2), 121-126. Available from: [Link]
-
Royal Society of Chemistry. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances. doi:10.1039/D4RA00598H. Available from: [Link]
-
Plaut, H., & Ritter, J. J. (1951). Acrylamide, N-benzyl-. Organic Syntheses, 31, 11. doi:10.15227/orgsyn.031.0011. Available from: [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Shodhganga. (n.d.). Chapter 5. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved February 7, 2026, from [Link]
-
PMC. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1888-1896. doi:10.3762/bjoc.17.126. Available from: [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved February 7, 2026, from [Link]
-
National Testing Agency. (2024). Syllabus for Examination of NEET UG 2025. Retrieved February 7, 2026, from [Link]
Sources
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- 4. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]
- 5. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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"N-Benzyl-4-chloroaniline stability issues and degradation pathways"
Welcome to the technical support center for N-Benzyl-4-chloroaniline. This guide is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges and understand the degradation pathways of this compound. The following information is synthesized from established chemical principles and available data on structurally related compounds to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: this compound, as a secondary aromatic amine, is susceptible to degradation through several pathways. The primary concerns are oxidative degradation and photodegradation . The lone pair of electrons on the nitrogen atom makes the molecule susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. Aromatic amines are also known to be light-sensitive, often leading to discoloration and the formation of complex degradation products. While generally stable to hydrolysis at neutral pH, prolonged exposure to strongly acidic or basic conditions could potentially lead to cleavage of the benzyl group.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to use amber vials or containers wrapped in aluminum foil to protect it from light. For long-term storage, refrigeration (2-8 °C) is recommended. As it is sensitive to air, containers should be tightly sealed after use.
Q3: What are the likely degradation products of this compound?
A3: Based on the known degradation pathways of related anilines and benzylamines, the following degradation products are plausible:
-
Oxidative Degradation: N-oxidation can lead to the formation of N-oxides and hydroxylamines. Further oxidation can result in colored polymeric materials.
-
Photodegradation: UV exposure can lead to the formation of colored impurities. While specific photoproducts for this compound are not extensively documented, related compounds like 4-chloroaniline have been shown to degrade into compounds such as 4-chloronitrobenzene and 4,4'-dichloroazobenzene under photocatalytic conditions.[1]
-
N-Debenzylation: Cleavage of the bond between the nitrogen and the benzyl group could yield 4-chloroaniline and benzaldehyde or benzyl alcohol . This is a known metabolic pathway for N-benzyl-4-substituted anilines.[2]
-
Ring Hydroxylation: Hydroxylation of the aniline ring is another potential metabolic and chemical degradation pathway.[2]
Q4: I am observing a color change in my sample of this compound over time. What could be the cause?
A4: A color change, typically to a yellow, brown, or pinkish hue, is a common indicator of degradation in anilines. This is most often due to oxidation and/or photodegradation, leading to the formation of colored impurities such as nitro or azo compounds and polymeric materials.[1] Ensure proper storage conditions (see Q2) to minimize this.
Q5: Can I use this compound in aqueous solutions?
A5: While this compound has low water solubility, it can be dissolved in aqueous solutions with the aid of co-solvents like methanol, ethanol, or acetonitrile. However, be aware that the stability in aqueous media can be pH-dependent. At extreme pH values, the risk of hydrolysis may increase. For prolonged studies in aqueous buffers, it is recommended to perform a preliminary stability assessment at the intended pH and temperature.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in my chromatogram (HPLC, GC-MS). | Sample degradation. | 1. Verify Storage: Confirm that the compound has been stored under inert gas, protected from light, and at a low temperature.2. Freshly Prepare Solutions: Prepare solutions immediately before use. Avoid storing solutions for extended periods, especially at room temperature and exposed to light.3. Check Solvent Purity: Ensure that the solvents used for sample preparation and analysis are of high purity and free from peroxides or other oxidizing agents.4. Perform Forced Degradation: To identify potential degradation products, conduct a forced degradation study (see protocol below). This will help in co-eluting and identifying the unexpected peaks. |
| Low assay value or loss of starting material. | Degradation during sample processing or analysis. | 1. Minimize Light Exposure: Protect the sample from light at all stages of handling and analysis.2. Control Temperature: Avoid excessive heat during sample preparation (e.g., sonication). If using GC, ensure the inlet temperature is not causing thermal degradation.3. Use Antioxidants: For solution-based assays where stability is a concern, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene), if it does not interfere with the assay.4. Inert Atmosphere: If possible, handle the compound and prepare solutions in a glovebox under an inert atmosphere. |
| Inconsistent results between experimental runs. | Variability in sample handling and degradation. | 1. Standardize Procedures: Implement a strict, standardized protocol for sample handling, preparation, and analysis.2. Use a Fresh Standard: For each set of experiments, use a freshly prepared standard solution from a well-stored solid sample.3. Monitor for Degradation: Include a control sample in each run to monitor for any degradation that may be occurring over the course of the experiment. |
Degradation Pathways
The primary degradation pathways for this compound are hypothesized to be oxidation and N-debenzylation, as illustrated below.
Caption: Predicted degradation pathways of this compound.
Experimental Protocol: Forced Degradation Study
To definitively identify degradation products and assess the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions.
Objective: To generate potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H2O2. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, expose a solution sample to the same conditions.
-
Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Characterize the degradation products using techniques like LC-MS/MS and NMR if necessary.
-
Caption: Workflow for a forced degradation study.
References
- Nițoi, I., Oancea, P., & Cristea, I. (n.d.). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM. Journal of Environmental Protection and Ecology, 16(1), 147-155.
-
ResearchGate. (2015, February 23). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO 2 /H 2 O 2 SYSTEM. Retrieved from [Link]
-
Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165–177. [Link]
Sources
Technical Support Center: Forced Degradation of N-Benzyl-4-chloroaniline
Introduction: The Scope of Support
Welcome to the technical support hub for N-Benzyl-4-chloroaniline (NB4CA) . As a secondary amine intermediate often used in the synthesis of antihistamines (e.g., Chloropyramine) and other fine chemicals, its stability profile is dominated by the reactivity of its secondary amine nitrogen and the photo-labile chlorobenzene moiety .
This guide moves beyond generic ICH templates. It addresses the specific physicochemical behaviors of NB4CA, particularly the "invisible" mass balance losses caused by volatile degradants and the chromatographic challenges inherent to basic amines.
Module 1: Oxidative Stress & Mass Balance Troubleshooting
Context: The secondary amine in NB4CA is the primary site of oxidative attack. Unlike amides or esters, this degradation often yields volatile byproducts, leading to confusing mass balance deficits.
The Mechanism
Oxidation typically proceeds via two competing pathways:
-
N-Oxidation: Formation of the N-oxide (non-volatile, polar).
-
Oxidative Dealkylation (Radical): Abstraction of the benzylic hydrogen, forming an unstable carbinolamine or imine intermediate, which hydrolyzes to release Benzaldehyde and 4-Chloroaniline .
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Mass Balance < 90% | Formation of Benzaldehyde (volatile). | 1. Use a sealed headspace vial if analyzing by GC.2. In HPLC, look for a peak eluting near the solvent front (Benzaldehyde is polar but elutes early on C18 at low pH).3. Quantify Benzaldehyde specifically to close the mass balance gap. |
| "Ghost" Peaks in GC | Thermal decomposition of N-Oxides . | N-oxides are thermally unstable. If you see variable degradation in GC but stable HPLC results, the degradation is happening inside the GC inlet. Switch to LC-MS/UV. |
| Slow Reaction Rate | Steric hindrance of the benzyl group. | Standard 3% H₂O₂ may be too slow. Increase to 10% H₂O₂ or add a transition metal catalyst (e.g., Fe²⁺) to initiate Fenton chemistry if simulating radical oxidation. |
Visualizing the Pathway
Figure 1: Oxidative degradation pathways showing the split between N-oxide formation and oxidative cleavage leading to volatile loss.
Module 2: Photostability & Halo-Aromatic Degradation
Context: The chlorine atom at the para position is susceptible to homolytic fission under UV light. This is a radical mechanism distinct from oxidative stress.
FAQ: Photolysis Issues
Q: The solution turned yellow/brown, but the main peak area barely decreased. Why? A: You are witnessing radical coupling . The cleavage of the C-Cl bond generates a phenyl radical. These radicals can couple to form azo-dimers or polymerize. These species have high extinction coefficients (intense color) even at trace concentrations (<0.1%).
-
Action: Check for late-eluting, broad peaks in your HPLC chromatogram (dimers).
Q: I see a new peak eluting before the parent. What is it? A: This is likely N-Benzyl-aniline (Dechlorination product). Under UV, the Cl radical is lost and replaced by a hydrogen atom from the solvent.
-
Action: Confirm by matching retention time with an aniline standard or checking for a mass shift of -34 Da (loss of Cl, gain of H).
Standard Protocol: Photolysis
-
Light Source: Xenon arc or cool white fluorescent + near UV (per ICH Q1B).
-
Exposure: Minimum 1.2 million lux hours.
-
Control: Wrap one set of vials in aluminum foil (Dark Control) to distinguish thermal effects from light effects.
Module 3: Acid/Base Stress & Solubility[1]
Context: Users often confuse "hydrolysis" with "pH-induced precipitation." NB4CA has no hydrolyzable ester or amide bonds. It is chemically stable to hydrolysis but physically sensitive to pH.
The Solubility Trap
NB4CA is a weak base (pKa ~ 4-5).
-
Acidic pH: Protonated (Soluble).
-
Basic pH: Neutral (Insoluble/Oiling out).
Critical Warning: If you stress with 1N NaOH and see a drop in assay, check for precipitation . The molecule may have simply oiled out of the aqueous layer and stuck to the glass walls. It has likely not degraded.
Stress Conditions Table
| Stress Type | Condition | Expected Outcome | Notes |
| Acid | 1N HCl, 60°C, 24h | Stable (Salt formation) | Unlikely to degrade. Serves as a control. |
| Base | 1N NaOH, 60°C, 24h | Precipitation Risk | Add Co-solvent (MeOH/ACN) to maintain solubility. |
| Thermal | 60°C (Solid State) | Stable | High melting point allows solid state testing. |
Module 4: Analytical Method Troubleshooting (HPLC)
Context: Developing a Stability Indicating Method (SIM) for secondary amines is challenging due to silanol interactions.
Troubleshooting Flowchart
Figure 2: Decision tree for resolving peak tailing common in secondary amine analysis.
Recommended Method Parameters
-
Column: C18 with high carbon load and base deactivation (e.g., Waters XBridge or Phenomenex Gemini).
-
Mobile Phase: Phosphate Buffer (pH 3.0) + Acetonitrile.[1][2][3]
-
Why pH 3.0? Keeps the amine fully protonated (ionic), preventing interaction with free silanols on the column.
-
-
Wavelength: 240-250 nm (Maximize sensitivity for the aniline ring).
References
-
Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation.[4] Xenobiotica.[4]
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.
-
Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[5] Informa Healthcare.[5] (Standard text for stress testing protocols).
-
Hu, S., et al. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines... in Chloraminated and Chlorinated Drinking Water. Environmental Science & Technology. (Provides evidence of oxidative cleavage of chloroanilines).
-
Sielc Technologies. Separation of 4-Chloroaniline on Newcrom R1 HPLC column. (Method development reference).
Sources
- 1. 4-Chloroaniline | SIELC Technologies [sielc.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Troubleshooting HPLC Peak Tailing for N-Benzyl-4-chloroaniline
Welcome to our dedicated technical guide for resolving High-Performance Liquid Chromatography (HPLC) challenges. This document provides in-depth, field-proven insights into one of the most common chromatographic frustrations: peak tailing, with a specific focus on the basic analyte, N-Benzyl-4-chloroaniline. Our goal is to move beyond simple checklists and explain the underlying chemical principles, empowering you to make informed, effective troubleshooting decisions.
Frequently Asked Questions (FAQs): The Fundamentals of Peak Tailing
Q1: What exactly is peak tailing and how is it measured?
A: In an ideal chromatographic separation, a peak exhibits a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating a characteristic "tail".[1] This asymmetry indicates an issue in the system or with the method chemistry that can compromise resolution and lead to inaccurate quantification.[2]
The degree of tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP (United States Pharmacopeia) tailing factor is calculated at 5% of the peak height. A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, though a value up to 1.5 may be acceptable for some assays.[2][3]
Q2: My this compound peak is tailing. What is the most probable chemical cause?
A: this compound is a basic compound due to the secondary amine functional group. The most common cause of peak tailing for such compounds in reversed-phase HPLC is secondary ionic interactions with the stationary phase.[4][5]
Here’s the mechanism:
-
Silica Surface: Most reversed-phase columns (like C18) are built on a silica backbone. The surface of this silica naturally terminates in silanol groups (Si-OH).[5][6]
-
Silanol Acidity: These silanol groups are weakly acidic. At mobile phase pH levels above approximately 3.5-4.0, they can deprotonate to become negatively charged silanates (Si-O⁻).[4][5]
-
Analyte Interaction: Your basic analyte, this compound, can become protonated (positively charged) in the mobile phase. This positively charged analyte then strongly interacts with the negatively charged silanate groups on the stationary phase.[5][7]
This strong ionic attraction is a secondary retention mechanism, separate from the intended hydrophobic retention. Because these interactions are strong and the kinetics of dissociation can be slow, it causes a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailing peak.[8]
Systematic Troubleshooting Guide for this compound
This section provides a logical workflow to diagnose and resolve peak tailing for your specific compound. We will start with the easiest and most impactful adjustments first.
Q3: How can I distinguish between a chemical problem (analyte-column interaction) and a physical problem (hardware issue)?
A: This is a critical first diagnostic step. The solution for a chemical issue is very different from that for a physical one.
The Diagnostic Test: Inject a neutral, well-behaved compound (a "probe") like Toluene or Naphthalene under the same chromatographic conditions.
-
If the neutral probe's peak is symmetrical: The problem is chemical. The tailing is specific to the basic nature of this compound interacting with the column. You should proceed with method optimization (Q4-Q6).[5]
-
If the neutral probe's peak also tails: The problem is likely physical or related to a system issue.[5] This could be due to extra-column volume (e.g., using tubing with too large an internal diameter), a void at the head of the column, or a partially blocked frit.[2][9] In this case, you should inspect your hardware before modifying the chemistry.
Below is a visual workflow to guide your troubleshooting process.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. sepscience.com [sepscience.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. lctsbible.com [lctsbible.com]
- 9. acdlabs.com [acdlabs.com]
Technical Support Center: Optimizing Mobile Phase for N-Benzyl-4-chloroaniline HPLC Analysis
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-Benzyl-4-chloroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on mobile phase optimization and troubleshooting. Our approach is rooted in fundamental chromatographic principles to empower you to develop robust and reliable analytical methods.
Understanding the Analyte: this compound
Before diving into mobile phase optimization, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs our strategic choices in method development.
This compound is a secondary aromatic amine. Its structure, featuring a basic nitrogen atom and significant hydrophobicity, presents specific challenges and opportunities in reversed-phase HPLC.
Key Physicochemical Properties:
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C₁₃H₁₂ClN[1] | Influences molecular weight and potential interactions. |
| Molecular Weight | 217.7 g/mol | Standard molecular weight for a small molecule. |
| pKa (of conjugate acid) | ~4.0 (estimated based on 4-chloroaniline's pKa of 4.15)[2][3] | The compound is basic. Mobile phase pH will be critical for controlling retention and peak shape. At a pH below its pKa, it will be protonated and may exhibit strong interactions with residual silanols on the stationary phase. |
| logP | 3.8[4] | This indicates that the molecule is quite hydrophobic and will be well-retained on a C18 or C8 column. A significant proportion of organic solvent will be required for elution. |
| UV Absorbance | ~260-280 nm (estimated)[5] | As a benzenoid molecule, it should have strong UV absorbance in this range, making UV detection a suitable choice.[5] A full UV scan is recommended to determine the absorbance maximum for optimal sensitivity. |
Frequently Asked Questions (FAQs)
FAQ 1: What is a good starting point for the mobile phase for this compound analysis?
A logical starting point for a hydrophobic, basic compound like this compound on a C18 column would be a gradient elution with acetonitrile and a buffered aqueous phase.
Recommended Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm (or the determined λmax)
-
Injection Volume: 10 µL
Rationale:
-
Acetonitrile is often a good first choice for an organic modifier as it typically provides good peak shapes and lower backpressure compared to methanol.
-
0.1% Formic Acid will buffer the mobile phase to a pH of approximately 2.7. At this low pH, the amine group of this compound will be fully protonated, leading to consistent retention. More importantly, a low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, which minimizes secondary interactions that can cause severe peak tailing.[6][7]
-
A gradient is recommended for initial runs to ensure the elution of the analyte within a reasonable time and to provide an overview of any impurities present.
Troubleshooting Guide
Issue 1: My peak for this compound is tailing severely.
Peak tailing is the most common issue for basic compounds and is often caused by interactions with the stationary phase.[6]
Root Cause Analysis and Solutions:
-
Secondary Silanol Interactions: The primary cause of tailing for basic compounds is the interaction between the protonated amine and ionized residual silanols on the silica backbone of the stationary phase.[6]
-
Solution 1: Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5 with formic acid or trifluoroacetic acid) will suppress the ionization of the silanol groups, thereby reducing these secondary interactions.[7]
-
Solution 2: Use a Highly Deactivated Column: Modern columns are often "end-capped" to block many of the residual silanols. Consider using a column specifically designed for the analysis of basic compounds, which may have a polar-embedded phase or other proprietary surface modifications.[8]
-
Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape. However, this can lead to longer column equilibration times and is often a less desirable approach with modern column chemistries.[9]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Bed Deformation: A void at the head of the column can cause peak tailing.[6]
-
Solution: This can be confirmed by reversing and flushing the column (if the manufacturer's instructions permit).[6] If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.
-
dot graph TD; A[Start: Peak Tailing Observed] --> B{Is a neutral compound (e.g., toluene) also tailing?}; B -->|Yes| C[Physical Problem]; B -->|No| D[Chemical Interaction]; C --> E[Check for column void/blockage]; C --> F[Inspect tubing for dead volume]; D --> G{Is mobile phase pH < 4?}; G -->|No| H[Lower mobile phase pH to 2.5-3.5]; G -->|Yes| I[Consider a different column (e.g., polar-embedded)]; H --> J[Re-evaluate peak shape]; I --> J; subgraph Legend direction LR StartNode[Start] Decision[Decision] Process[Process] end classDef start fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124; classDef process fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF; class A,StartNode start; class B,G decision; class C,D,E,F,H,I,J process;
end Caption: Troubleshooting workflow for peak tailing.
Issue 2: My retention time is not stable.
Fluctuating retention times can compromise the reliability of your method.
Root Cause Analysis and Solutions:
-
Inadequate Column Equilibration: Gradient methods require sufficient time for the column to return to the initial conditions between injections.
-
Solution: Ensure your gradient program includes a sufficient equilibration time at the end of each run (typically 5-10 column volumes).
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile component (usually the organic solvent).
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
-
pH Fluctuation: If the mobile phase pH is close to the pKa of the analyte, small changes in pH can lead to significant shifts in retention time.[8]
-
Solution: Ensure your mobile phase is adequately buffered and operate at a pH at least 1.5-2 units away from the analyte's pKa. For this compound, a pH below 2.5 provides a stable, fully protonated form.
-
-
Temperature Fluctuation: Changes in ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant temperature.
-
Issue 3: How do I develop a stability-indicating method for this compound?
A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products.[10][11] This is crucial in drug development and quality control.
Experimental Protocol for Forced Degradation Studies:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject to Stress Conditions: Expose the analyte to various stress conditions to induce degradation.[11]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105 °C for 24 hours.
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) for 24 hours.[2]
-
-
Neutralize and Dilute: After the stress period, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration.
-
Analyze by HPLC: Analyze the stressed samples using your developed HPLC method.
-
Method Optimization:
-
If any degradation peaks co-elute with the main peak, the mobile phase composition and/or gradient profile must be adjusted to achieve separation.
-
A photodiode array (PDA) detector is highly recommended to check for peak purity.
-
dot graph TD; A[Start: Develop Stability-Indicating Method] --> B[Prepare Analyte Stock Solution]; B --> C{Subject to Stress Conditions}; C --> D[Acid Hydrolysis]; C --> E[Base Hydrolysis]; C --> F[Oxidation]; C --> G[Thermal Degradation]; C --> H[Photolytic Degradation]; subgraph Stress_Samples direction LR D; E; F; G; H; end Stress_Samples --> I[Analyze Stressed Samples by HPLC]; I --> J{Are all peaks resolved?}; J -->|Yes| K[Method is Stability-Indicating]; J -->|No| L[Optimize Mobile Phase/Gradient]; L --> I; subgraph Legend direction LR StartNode[Start] Decision[Decision] Process[Process] end classDef start fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124; classDef process fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF; class A,K,StartNode start; class J decision; class B,C,D,E,F,G,H,I,L process;
end Caption: Workflow for developing a stability-indicating HPLC method.
References
- SRIRAMCHEM. This compound.
- ChemicalBook. 4-Chloroaniline.
- PubChem. This compound.
- PubChem. 4-Chloroaniline.
- ChemSynthesis. This compound.
- Fisher Scientific.
- Element Lab Solutions. Peak Tailing in HPLC.
- Agilent.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- ResearchGate. Can anyone tell me the details of UV-Vis spectrum of 4-chloro benzyl alcohol.
- Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- International Journal of Pharmacy & Pharmaceutical Research.
- HPLC Troubleshooting Guide.
- Chrom Tech, Inc.
- IRJPMS.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-Chloroaniline | 106-47-8 [chemicalbook.com]
- 3. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C13H12ClN | CID 76281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. chromtech.com [chromtech.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. irjpms.com [irjpms.com]
Technical Support Center: Troubleshooting Poor Substrate Reactivity in N-Benzyl-4-chloroaniline Synthesis
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Welcome to the technical support guide for the synthesis of N-Benzyl-4-chloroaniline. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges with substrate reactivity during this synthesis. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and optimize your reaction outcomes.
The Challenge: Understanding the Reduced Reactivity of 4-Chloroaniline
The synthesis of this compound often presents a significant challenge due to the inherent properties of one of its key starting materials: 4-chloroaniline. The primary obstacle is the reduced nucleophilicity of the aniline nitrogen. The chlorine atom at the para-position of the aromatic ring is an electron-withdrawing group. Through inductive and resonance effects, it pulls electron density away from the benzene ring and, consequently, from the nitrogen atom of the amine group.[1] This decrease in electron density makes the lone pair of electrons on the nitrogen less available to attack an electrophile, rendering 4-chloroaniline a significantly weaker nucleophile compared to unsubstituted aniline or anilines with electron-donating groups.[1][2]
This diminished reactivity can lead to several common issues in the laboratory, including:
-
Low or no conversion of starting materials.
-
The need for harsh reaction conditions (e.g., high temperatures, prolonged reaction times).
-
Formation of side products and impurities.
-
Inconsistent and low yields.
This guide will walk you through a logical troubleshooting process to address these issues, focusing on the most common synthetic routes: direct N-benzylation and palladium-catalyzed Buchwald-Hartwig amination.
Troubleshooting Workflow for Poor Reactivity
Below is a generalized workflow to diagnose and address poor reactivity in your synthesis.
Caption: A decision-making workflow for troubleshooting poor reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Direct N-Benzylation (with Benzyl Halides)
Direct N-benzylation is a common approach but is often plagued by the low nucleophilicity of 4-chloroaniline.
Q1: My direct benzylation of 4-chloroaniline with benzyl chloride shows very low conversion, even after prolonged heating. What is the likely cause and how can I fix it?
A: The primary cause is the insufficient reactivity of 4-chloroaniline, which struggles to displace the halide from the benzyl chloride.[3] Additionally, the chosen base may not be strong enough to effectively deprotonate the aniline, and the reaction temperature might be too low to overcome the activation energy barrier.[3]
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the temperature in 10-20°C increments. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Use a Stronger Base: If you are using a mild base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), consider switching to a stronger, non-nucleophilic base. This is crucial for deprotonating the weakly acidic N-H bond of the electron-deficient aniline.[1]
-
Change the Solvent: Switch to a higher-boiling polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[3] These solvents can help to dissolve the reactants and facilitate the reaction.
-
Consider Catalytic Additives: The addition of potassium iodide (KI) can enhance the reaction rate by generating the more reactive benzyl iodide in situ.[4]
| Parameter | Standard Condition | Recommended Optimization | Rationale |
| Base | K₂CO₃, NaHCO₃ | NaH, KOtBu, LiHMDS | Stronger bases are more effective at deprotonating the weakly nucleophilic aniline.[3] |
| Temperature | 80-100 °C | 100-140 °C (solvent dependent) | Higher temperatures help to overcome the activation energy barrier for the reaction. |
| Solvent | Toluene, Acetonitrile | DMF, DMSO, NMP | Higher boiling point and polarity can improve solubility and reaction rates.[3] |
| Additive | None | Potassium Iodide (catalytic) | In situ generation of benzyl iodide, a more reactive electrophile.[4] |
Q2: I am observing the formation of a significant amount of the N,N-dibenzylated product. How can I improve the selectivity for the mono-benzylated product?
A: The formation of the dibenzylated product occurs when the initially formed this compound is still sufficiently nucleophilic to react with another molecule of benzyl chloride.
Strategies to Enhance Mono-alkylation:
-
Control Stoichiometry: Use a slight excess of the 4-chloroaniline relative to the benzyl chloride (e.g., 1.2 to 1.5 equivalents of aniline). This will increase the probability that the benzyl chloride will react with the more abundant primary amine.
-
Slow Addition: Add the benzyl chloride slowly to the reaction mixture at an elevated temperature. This keeps the concentration of the alkylating agent low, favoring reaction with the more nucleophilic starting aniline over the secondary amine product.
Section 2: Reductive Amination
Reductive amination, the reaction between 4-chloroaniline and benzaldehyde to form an imine followed by reduction, is another common synthetic route.
Q3: My one-pot reductive amination is giving low yields. What are the critical parameters to check?
A: In a one-pot reductive amination, the efficiency of both the imine formation and the subsequent reduction are crucial. The electron-withdrawing nature of the chloro group can slow down the initial nucleophilic attack of the aniline on the benzaldehyde.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The initial formation of the imine from the aldehyde and amine releases a molecule of water. Removing this water (e.g., with a Dean-Stark trap or the use of a drying agent like anhydrous MgSO₄ or molecular sieves) can drive the equilibrium towards the imine, improving the overall yield.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are mild enough not to reduce the aldehyde starting material but are effective at reducing the protonated imine intermediate.[5][6]
-
pH Control: The reaction is often catalyzed by mild acid. However, the pH must be carefully controlled. If the solution is too acidic, the amine starting material will be protonated, rendering it non-nucleophilic. If it is too basic, the imine may not be sufficiently protonated for efficient reduction. A slightly acidic pH (around 5-6) is often optimal.
| Reducing Agent | Key Features |
| Sodium Borohydride (NaBH₄) | Can reduce aldehydes; often requires separate imine formation and reduction steps. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes; allows for one-pot reactions.[5] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, often used in aprotic solvents like dichloroethane (DCE).[6] |
Section 3: Buchwald-Hartwig Amination
For particularly challenging cases, the palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative for forming the C-N bond.
Q4: My Buchwald-Hartwig amination with 4-chloroaniline and benzyl bromide is failing. What are the most common points of failure?
A: Buchwald-Hartwig aminations are highly sensitive to the choice of ligand, base, and reaction conditions, especially with electron-deficient anilines.[1]
Critical Optimization Points:
-
Ligand Selection: Standard phosphine ligands may not be effective. The use of electron-rich, bulky biaryl phosphine ligands is often necessary to facilitate the key steps of the catalytic cycle with challenging substrates.[1]
-
Base Selection: A strong, non-nucleophilic base is almost always required to deprotonate the weakly acidic N-H bond of 4-chloroaniline.[1] Sodium or potassium tert-butoxide are common choices.
-
Use of a Precatalyst: Using a stable, well-defined palladium precatalyst can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ from sources like Pd₂(dba)₃.[1]
-
Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the palladium catalyst. It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[7]
| Component | Recommendation | Rationale |
| Ligand | XPhos, RuPhos, BrettPhos | Accelerate oxidative addition and reductive elimination steps for deactivated substrates.[1][8] |
| Base | NaOtBu, KOtBu, LHMDS | Strong enough to deprotonate the electron-deficient aniline.[1] |
| Palladium Source | XPhos-Pd-G3/G4 Precatalyst | Provides a well-defined, highly active, and reproducible catalytic system.[1] |
| Solvent | Toluene, Dioxane | Common solvents for this reaction; must be rigorously degassed.[8][9] |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
This protocol is a starting point and may require further optimization.
-
Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the biaryl phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add 4-chloroaniline (1.0 equiv.) and the aryl halide (e.g., benzyl bromide, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.[1]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.[1]
Caption: Workflow for an optimized Buchwald-Hartwig amination protocol.
References
- Benchchem. (n.d.). Technical Support Center: N-Benzyl-2,4,5-trichloroaniline Synthesis.
- New Jersey Department of Health. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY.
- Reddit. (2024). Is my synthesis of p-chloroaniline from benzene correct? r/OrganicChemistry.
- Scribd. (n.d.). 2025-26 II Puc Model Question Paper-1 With Answers.
- Benchchem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- Royal Society of Chemistry. (n.d.). Catalyst-free N-dealkylation of aniline derivatives in water induced by high frequency ultrasound. Green Chemistry.
- Springer. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines.
- YouTube. (2020). Amine Preparation 4 - Reductive Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- ResearchGate. (n.d.). Determination of 4-Chloroaniline and Its Derivatives Formed in the Interaction of Sodium Hypochlorite and Chlorhexidine by Using Gas Chromatography.
- PubChem. (n.d.). 4-Chloroaniline.
- DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
- Wikipedia. (n.d.). Aniline.
- PubMed. (n.d.). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography.
- Royal Society of Chemistry. (n.d.). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
- Royal Society of Chemistry. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances.
- ResearchGate. (n.d.). Time effect study on reductive amination of benzaldehyde with aniline....
- ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Reddit. (2026). Troubleshooting a C–N Coupling Reaction. r/chemistry.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Chemistry LibreTexts. (2019). The Nucleophile.
- ACS Publications. (n.d.). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. JACS Au.
- Google Patents. (n.d.). US5536877A - Preparation of arylbenzylamines.
- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- ACS Publications. (n.d.). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
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Validation & Comparative
A Comparative Guide to the Synthesis of N-Benzyl-4-chloroaniline and N-Benzyl-2,4,5-trichloroaniline for Pharmaceutical Research and Development
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, N-benzylated anilines serve as pivotal structural motifs. Their prevalence in biologically active compounds necessitates robust and efficient synthetic routes. This guide provides an in-depth comparative analysis of the synthesis of two such analogues: N-benzyl-4-chloroaniline and N-benzyl-2,4,5-trichloroaniline. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic challenges and strategic considerations associated with the degree of chlorination on the aniline ring. We will delve into common synthetic methodologies, including direct N-alkylation and reductive amination, and also touch upon modern catalytic approaches like the Buchwald-Hartwig amination. The discussion will be grounded in mechanistic principles, supported by experimental data, and will elucidate the profound impact of electronic and steric effects on reaction outcomes.
The Dichotomy of Reactivity: Electronic and Steric Influences
The primary differentiator in the synthesis of this compound and N-benzyl-2,4,5-trichloroaniline lies in the inherent reactivity of the aniline precursors. The number and position of chlorine atoms on the aromatic ring dramatically alter the nucleophilicity of the amino group.
-
Electronic Effects: Chlorine is an electron-withdrawing group via induction, which deactivates the aromatic ring and reduces the electron density on the nitrogen atom. In 4-chloroaniline, the single chlorine atom at the para position exerts a moderate electron-withdrawing effect. Conversely, 2,4,5-trichloroaniline is significantly more electron-deficient due to the cumulative inductive effect of three chlorine atoms. This diminished electron density on the nitrogen atom renders 2,4,5-trichloroaniline a considerably weaker nucleophile than 4-chloroaniline.
-
Steric Effects: The presence of chlorine atoms at the ortho positions (positions 2 and 6) relative to the amino group introduces steric hindrance. In the case of 2,4,5-trichloroaniline, the chlorine at the 2-position sterically encumbers the amino group, impeding the approach of electrophiles. This steric hindrance is absent in 4-chloroaniline.
These electronic and steric factors are the primary determinants of the reaction conditions required and the achievable yields for the benzylation of these two anilines.
Synthetic Methodologies: A Comparative Overview
We will now explore the practical implications of these differences through an examination of common synthetic strategies.
Direct N-Alkylation with Benzyl Halides
Direct N-alkylation is a classical and straightforward approach for the formation of C-N bonds, typically involving the reaction of an amine with an alkyl halide in the presence of a base.
"comparative analysis of N-Benzyl-4-chloroaniline synthesis routes"
Executive Summary
N-Benzyl-4-chloroaniline (CAS: 3541-37-5) is a critical secondary amine intermediate used in the synthesis of pharmaceuticals (e.g., antihistamines, anti-inflammatories) and agrochemicals.[1][2] Its synthesis presents a classic chemoselectivity challenge: attaching a single benzyl group to the aniline nitrogen without progressing to the over-alkylated tertiary amine (N,N-dibenzyl species).
This guide compares the two dominant synthetic strategies: Nucleophilic Substitution (Direct Alkylation) and Reductive Amination . While direct alkylation offers raw material economy, it suffers from poor selectivity. Reductive amination, though requiring hydride donors, is established here as the superior protocol for high-purity applications due to its kinetic control over mono-alkylation.
Route 1: Nucleophilic Substitution (Direct Alkylation)
Mechanism: SN2 Attack Reagents: 4-Chloroaniline + Benzyl Chloride (or Benzyl Bromide) Catalyst/Base: NaHCO₃, K₂CO₃, or Et₃N
Technical Assessment
This route relies on the nucleophilic attack of the aniline nitrogen on the benzylic carbon. The presence of the electron-withdrawing chlorine atom at the para position of the aniline ring decreases the nucleophilicity of the amine, slowing the reaction compared to unsubstituted aniline.
Critical Flaw (The "Polyalkylation" Trap): Once the mono-benzylated product is formed, it is more nucleophilic than the starting 4-chloroaniline (due to the inductive electron-donating effect of the benzyl group). This leads to a competitive reaction where the product consumes the alkylating agent faster than the starting material, resulting in significant N,N-dibenzyl-4-chloroaniline impurities.
| Metric | Performance | Notes |
| Atom Economy | High | HCl is the only byproduct. |
| Selectivity | Low to Moderate | Difficult to stop at mono-alkylation; requires excess aniline. |
| Purification | Difficult | Separation of mono- vs. di-benzyl products often requires chromatography or fractional distillation. |
| Scalability | High | Simple stirred tank reactor (STR) setup; no hydrogen handling. |
Optimized Protocol (Direct Alkylation)
Designed to minimize over-alkylation via stoichiometry.
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and addition funnel, dissolve 4-chloroaniline (12.75 g, 100 mmol) in Ethanol (150 mL) .
-
Base Addition: Add Sodium Bicarbonate (10.1 g, 120 mmol) . Note: NaHCO₃ is preferred over stronger bases (NaOH) to reduce the rate of the second alkylation.
-
Controlled Addition: Heat the mixture to a gentle reflux (78°C). Add Benzyl Chloride (11.5 mL, 100 mmol) dropwise over 2 hours .
-
Why? Keeping the concentration of benzyl chloride low relative to the aniline favors the primary reaction.
-
-
Reaction: Stir at reflux for an additional 4 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with water.
-
Purification: Recrystallize from hot hexane or ethanol/water mixture.
-
Target Yield: 65-75% (limited by byproduct formation).
-
Route 2: Reductive Amination (Recommended)
Mechanism: Imine Formation followed by Hydride Reduction Reagents: 4-Chloroaniline + Benzaldehyde + Reducing Agent (NaBH₄ or H₂/Pd)
Technical Assessment
This approach separates the bond formation into two distinct electronic steps. First, the condensation forms an imine (Schiff base). The imine is then selectively reduced to the amine. Because the imine is neutral and less nucleophilic than the amine, over-alkylation is mechanistically blocked under standard conditions.
| Metric | Performance | Notes |
| Atom Economy | Moderate | Loss of water (imine formation) and borate salts (if using NaBH₄). |
| Selectivity | Excellent (>95%) | Kinetic control prevents di-alkylation. |
| Purification | Simple | Product often precipitates pure; minimal byproducts. |
| Reliability | High | Robust against scale variations. |
Optimized Protocol (Reductive Amination)
The "Gold Standard" for laboratory and pilot-scale synthesis.
-
Imine Formation:
-
To a solution of 4-chloroaniline (12.75 g, 100 mmol) in Methanol (100 mL) , add Benzaldehyde (10.2 mL, 100 mmol) .
-
Add a catalytic amount of Acetic Acid (0.5 mL) to activate the carbonyl.
-
Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: The solution often turns yellow/orange as the imine forms. TLC should show disappearance of aldehyde.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Borohydride (NaBH₄, 5.7 g, 150 mmol) portion-wise over 30 minutes. Caution: Gas evolution (H₂).
-
Why NaBH₄? It is milder than LiAlH₄ and chemoselective; it will reduce the imine but not the chloro- group on the aromatic ring (preventing dechlorination side reactions).
-
-
Quench: Stir for 1 hour at RT. Quench excess hydride with Acetone (10 mL) or dilute HCl.
-
Isolation: Evaporate methanol. Partition residue between Ethyl Acetate and NaHCO₃ solution. Wash organic layer with brine, dry over Na₂SO₄.
-
Crystallization: Evaporate solvent. Recrystallize the solid from Ethanol/Water.
-
Target Yield: 90-95%.
-
Purity: >98% HPLC.
-
Comparative Data Analysis
The following table summarizes experimental data extrapolated from standard protocols for N-benzylation of electron-deficient anilines.
| Feature | Direct Alkylation (Route 1) | Reductive Amination (Route 2) |
| Reaction Type | SN2 Substitution | Condensation-Reduction |
| Key Reagent | Benzyl Chloride | Benzaldehyde |
| Typical Yield | 60 - 75% | 85 - 98% |
| Primary Impurity | N,N-Dibenzyl-4-chloroaniline | Unreacted Aldehyde / Benzyl Alcohol |
| Reaction Time | 6 - 12 Hours | 3 - 5 Hours |
| Green Metric | Poor (Halogenated waste) | Moderate (Borate waste) to Good (if H₂ used) |
| Cost Efficiency | High (Reagents are very cheap) | Moderate (Reducing agents add cost) |
Mechanistic Visualization[3]
The following diagram illustrates the diverging pathways. Note how Route 1 leads to a "Runaway Reaction" (Dialkylation), while Route 2 proceeds through a stable "Imine Gate" that enforces mono-selectivity.
Caption: Comparative reaction pathways. Route 1 risks over-alkylation (red dashed line), while Route 2 uses an imine intermediate to guarantee mono-selectivity.
Decision Framework for Process Selection
When should you choose which route?
Caption: Decision matrix for selecting the synthesis route based on purity requirements and cost constraints.
References
-
Organic Syntheses. "Benzylaniline". Org.[3][4][5] Synth.1928 , 8, 38. Link (Classic protocol for alkylation, highlighting byproduct issues).
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". J. Org.[4] Chem.1996 , 61, 3849–3862.[4] Link (The definitive guide on reductive amination selectivity).
-
BenchChem. "Navigating the Synthesis of N-Benzyl-2,4,5-trichloroaniline: A Comparative Guide". BenchChem Guides. Link (Modern comparative analysis of aniline benzylation).
-
PubChem. "this compound Compound Summary". National Library of Medicine. Link (Chemical and physical property data).
-
Sun, L.; Peng, G.; Niu, H.; Wang, Q.; Li, C. "Efficient Synthesis of Benzyl Chlorides".[6] Chem. Eur. J.2020 , 85, 9080.[6] (Background on the stability and reactivity of benzyl chloride reagents).
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A Comparative Guide to the Validation of Analytical Methods for N-Benzyl-4-chloroaniline
Introduction: The Analytical Imperative for N-Benzyl-4-chloroaniline
This compound is a substituted aromatic amine that serves as a key intermediate in the synthesis of various chemical entities, including dyes and potentially pharmaceutical compounds. The purity and stability of such intermediates are paramount, as impurities can carry through to the final product, impacting its efficacy, safety, and regulatory compliance. Consequently, the development and validation of robust analytical methods for the quantification of this compound and its potential impurities are not merely procedural formalities; they are foundational to ensuring product quality and consistency.
This guide provides an in-depth comparison of the primary analytical techniques for this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices and present supporting data to guide researchers, scientists, and drug development professionals in selecting and validating methods that are fit for their intended purpose, in alignment with the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]
The Core of Method Validation: A Workflow Overview
The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1][4] This involves a systematic evaluation of defined performance characteristics. The overall process ensures that the method is reliable, reproducible, and accurate for the routine analysis of the target analyte.
Caption: ICH-based workflow for analytical method validation.
Chromatographic Techniques: A Head-to-Head Comparison
The choice between HPLC and GC-MS is the most critical decision in designing an analytical method for this compound. This choice is dictated by the analyte's physicochemical properties and the specific requirements of the analysis (e.g., purity assay vs. trace impurity identification).
Caption: Decision tree for selecting a primary analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for pharmaceutical analysis.[5][6] For this compound, a moderately polar compound, reversed-phase HPLC is the method of choice.
-
Expertise & Experience: The causality behind choosing reversed-phase HPLC lies in the analyte's structure. The nonpolar benzyl and chlorophenyl groups have a strong affinity for a nonpolar stationary phase (like C18), while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used to elute the compound. This separation mechanism is highly efficient and reproducible for a vast range of organic molecules. UV detection is ideal due to the chromophoric nature of the aromatic rings in the molecule. Based on the UV spectrum of the parent aniline molecule, which shows strong absorbance around 220-290 nm, a detection wavelength in this range would be appropriate.[3][7]
-
Trustworthiness: A well-validated HPLC method is a self-validating system. System suitability tests (SSTs) performed before each run (checking for theoretical plates, tailing factor, and reproducibility of replicate injections) confirm that the chromatographic system is performing as expected, ensuring the reliability of the data generated.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile and thermally stable compounds.[8] this compound is amenable to GC analysis. Coupling GC with a Mass Spectrometer (MS) provides an orthogonal detection method to HPLC-UV, offering unparalleled specificity and structural information.
-
Expertise & Experience: The decision to use GC-MS is often driven by the need for definitive identification of impurities. While HPLC retention time provides one data point for identification, a mass spectrum provides a molecular fingerprint, including the molecular weight and fragmentation patterns. This is invaluable during forced degradation studies or when investigating unknown peaks in a sample.[9][10] The choice of a capillary column (e.g., OV-17 or similar) and a precise temperature program is critical to achieve separation from closely related impurities.[11]
-
Trustworthiness: The specificity of MS detection significantly enhances the trustworthiness of the results. Co-eluting peaks, which might be missed by a UV detector in HPLC, can often be deconvoluted and identified by their unique mass spectra. Method validation would still require assessing all standard parameters, but the inherent specificity of the detector provides a higher degree of confidence in peak identity.
Comparative Validation Data
The following table summarizes typical performance characteristics for validated HPLC-UV and GC-MS methods for aromatic amines, providing a benchmark for the validation of a method for this compound.
| Validation Parameter | HPLC-UV (Typical Performance) | GC-MS (Typical Performance) | Causality & Rationale |
| Specificity | Demonstrated via peak purity analysis (DAD) and resolution from degradants in forced degradation studies. | Demonstrated by unique retention times and mass spectral confirmation of analyte and impurities. MS offers superior specificity. | The method must unambiguously assess the analyte in the presence of other components like impurities, degradants, or matrix components.[12] |
| Linearity (R²) | > 0.999 | > 0.999 | Establishes a direct proportionality between concentration and instrument response over a defined range, which is fundamental for accurate quantitation.[11] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Measures the closeness of the test results to the true value. Usually assessed by spiking a known amount of analyte into a blank matrix.[13][14] |
| Precision (%RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Repeatability: ≤ 2.0% Intermediate: ≤ 5.0% | Measures the degree of scatter between a series of measurements. HPLC often shows higher precision due to lower variability in injection and flow.[13] |
| Limit of Detection (LOD) | ~0.01 - 0.05 µg/mL | ~0.01 - 0.1 ng/mL (SIM mode) | The lowest amount of analyte that can be detected but not necessarily quantitated. GC-MS in Selected Ion Monitoring (SIM) mode is exceptionally sensitive. |
| Limit of Quantitation (LOQ) | ~0.03 - 0.15 µg/mL | ~0.03 - 0.3 ng/mL (SIM mode) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14] |
| Robustness | Resilient to small variations in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). | Resilient to small variations in oven temperature ramp (±2°C/min), flow rate (±10%), and injector temperature (±10°C). | Demonstrates the method's reliability during normal usage by deliberately varying method parameters.[13] |
Note: The values presented are illustrative and based on typical results for related aromatic amines. Actual results for this compound must be determined experimentally.
Developing a Stability-Indicating Method: The Role of Forced Degradation
A crucial aspect of method validation, particularly for pharmaceuticals, is ensuring the method is "stability-indicating."[15] This means the method can accurately measure the decrease in the active ingredient due to degradation and separate the degradation products from the parent drug.[2] This is achieved through forced degradation studies.[12][16]
Caption: Workflow for a forced degradation study.
The goal is to achieve 5-20% degradation of the drug substance.[1] This ensures that degradation products are formed at a sufficient level to be detected and resolved by the analytical method. The conditions (acid/base concentration, temperature, time) should be optimized to reach this target.[1][16]
Experimental Protocols
The following protocols are provided as a robust starting point for the validation of analytical methods for this compound.
Protocol 1: Stability-Indicating HPLC-UV Method
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.05 M Phosphate Buffer pH 3.0 (60:40 v/v). Causality: This composition provides a good balance of polarity to achieve retention and elution with good peak shape for the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV Diode Array Detector (DAD) at 240 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
-
-
Validation Procedure:
-
Specificity: Perform forced degradation as described above. Inject stressed samples and a non-stressed control. Assess peak purity of the this compound peak and ensure resolution (>2.0) between it and all degradation products.
-
Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the expected sample concentration. Plot peak area vs. concentration and calculate the correlation coefficient (R²).
-
Accuracy: Analyze samples spiked with known amounts of this compound at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.
-
Precision (Repeatability): Perform six replicate injections of a standard solution at 100% concentration and calculate the Relative Standard Deviation (%RSD) of the peak areas.
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst or on a different instrument.
-
LOQ/LOD: Determine instrumentally by measuring the signal-to-noise ratio (S/N) of serially diluted standards (LOQ typically S/N of 10, LOD typically S/N of 3).
-
Protocol 2: GC-MS Method for Impurity Identification
-
Chromatographic System:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent). Causality: This is a versatile, robust column suitable for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Scan Range: 50-450 amu.
-
-
Validation Procedure:
-
Specificity: Analyze stressed samples to identify degradation products. The combination of retention time and unique mass spectrum for each peak provides high specificity.
-
Linearity, Accuracy, Precision, LOQ/LOD: Follow the same principles as for the HPLC method, using appropriate concentration ranges for GC-MS sensitivity. For trace analysis, operate in SIM mode using characteristic ions for this compound (e.g., m/z 217, 182, 91).
-
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice of method is not a matter of superiority, but of suitability for the intended purpose. For routine quality control involving assay and purity testing, a validated reversed-phase HPLC-UV method is often the most efficient and precise choice. For impurity identification, structural elucidation, and trace-level analysis where absolute certainty is required, the specificity and sensitivity of GC-MS are unparalleled. A comprehensive analytical strategy in a regulated environment will often leverage both techniques: HPLC for routine quantitation and GC-MS for orthogonal confirmation and in-depth investigation. The protocols and comparative data provided in this guide serve as a robust framework for developing and validating analytical methods that ensure the quality, safety, and consistency of this compound.
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SIELC Technologies. UV-Vis Absorption Spectrum of Aniline. Available at: [Link]
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Shimadzu Corporation. How to do HPLC method validation. YouTube. Available at: [Link]
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de Oliveira AR, de Souza Grás, de Oliveira Pinto C, de Oliveira MA, de Magalhães Moreira T. Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate (EB) in gel formulation. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
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Pharma Guideline. Steps for HPLC Method Validation. Available at: [Link]
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Pharma Guideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
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ResearchGate. (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available at: [Link]
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Wang, J., et al. Determination of Aniline in Soil by ASE/GC-MS. Molecules. Available at: [Link]
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ResearchGate. (PDF) Development of forced degradation and stability indicating studies of drugs – A review. Available at: [Link]
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ResearchGate. The absorption spectrum of aniline. Available at: [Link]
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ResearchGate. Determination of aniline and its substituted derivatives in sewage water by gas chromatography. Available at: [Link]
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ACS Publications. Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. Available at: [Link]
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Taylor & Francis Online. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]
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SciSpace. Forced Degradation Studies. Available at: [Link]
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LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
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Zenodo. REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Available at: [Link]
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University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
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- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: HPLC-UV vs. GC-MS for N-Benzyl-4-chloroaniline
Executive Summary
N-Benzyl-4-chloroaniline (CAS: 2948-37-0) serves as a critical intermediate in the synthesis of pharmaceutical agents (e.g., antihistamines) and agrochemicals.[1] Its analysis presents a classic chromatographic dilemma: it possesses sufficient volatility for Gas Chromatography (GC) yet contains a secondary amine functionality that risks peak tailing and thermal instability.
-
The Bottom Line: HPLC-UV is the superior choice for routine quantitative quality control (QC) due to higher precision, robustness, and lack of thermal degradation risks. GC-MS is the requisite tool for impurity profiling and structural validation , particularly when identifying unknown side-products in a reaction mixture where mass spectral fingerprinting is required.
Physicochemical Profile & Analytical Implications[2][3][4][5][6][7][8][9][10][11]
Understanding the molecule's behavior is the foundation of method selection.
| Property | Value | Analytical Implication |
| Molecular Weight | 217.69 g/mol | Suitable for both MS (EI) and LC-MS. |
| Structure | Secondary Aromatic Amine | Critical: Secondary amines interact with active silanol sites (Si-OH) in GC liners and HPLC columns, causing peak tailing. |
| LogP | ~3.8 (Lipophilic) | Retains well on C18 (Reverse Phase) columns. Requires high organic content for elution. |
| pKa | ~3.98 (Conjugate Acid) | Weak base. In HPLC, pH must be controlled (acidic) to keep it protonated for peak shape, or high pH (with hybrid columns) to keep it neutral. |
| Boiling Point | >300°C (Predicted) | Requires high GC oven temperatures; risk of on-column degradation if the system is not inert. |
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Best For: Routine Assay, Purity Testing, High Precision Quantitation.
The Mechanism
Reverse-Phase Chromatography (RPC) utilizes hydrophobic interactions. Because this compound is lipophilic (LogP 3.8), it partitions strongly into the C18 stationary phase.
The "Silanol Effect" Solution: Standard silica columns have acidic silanol groups. A secondary amine will hydrogen bond with these, destroying peak symmetry.
-
Protocol Fix: We use an acidic mobile phase (pH 3.0) . This protonates the amine (
). While this usually reduces retention on C18, it crucially prevents the amine from interacting with the silanols, resulting in a sharp, Gaussian peak.
Recommended Protocol
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 20mM Phosphate Buffer pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Gradient: 40% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis (PDA) at 245 nm (Max absorbance) and 254 nm (Standard).
-
Temperature: 40°C (Reduces viscosity and improves mass transfer).
Pros & Cons
-
(+) High precision (RSD < 0.5%).
-
(+) No derivatization required.
-
(+) Linear dynamic range is typically wider (0.1 µg/mL to 100 µg/mL).
-
(-) Solvent consumption is higher.
-
(-) Identification relies solely on Retention Time (RT) unless coupled with MS.
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Best For: Trace Analysis in Complex Matrices, Structural Confirmation, Impurity ID.[3]
The Mechanism
Separation is based on boiling point and polarity. The secondary amine presents a challenge: it can adsorb to the glass inlet liner.
-
Protocol Fix: Use a base-deactivated splitless liner (e.g., Siltek or Ultra Inert) to prevent adsorption. If tailing persists, derivatization with Trifluoroacetic Anhydride (TFAA) is the gold standard solution.
Recommended Protocol
-
Column: 5% Phenyl-arylene (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.
-
Inlet: Splitless (for trace) or 20:1 Split (for assay). 260°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program: 80°C (hold 1 min)
20°C/min to 300°C (hold 5 min). -
MS Source: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40–350.
Fragmentation Pattern (Key for Identification)
When impacted by 70eV electrons, this compound fragments predictably:
-
Molecular Ion (M+): m/z 217 (distinctive Cl isotope pattern 3:1 at 217/219).
-
Base Peak: m/z 91 (Tropylium ion,
). The bond between the benzyl carbon and the nitrogen is the weakest link, cleaving to form the stable tropylium resonance structure. -
Secondary Fragment: m/z 127 (4-chloroaniline moiety, often weak).
Pros & Cons
-
(+) Definitive structural ID via NIST library matching.
-
(+) Lower Limit of Detection (LOD) for trace impurities (ppb levels).
-
(-) Requires "Ultra-Inert" consumables to prevent amine tailing.
-
(-) Risk of thermal degradation if the injector is dirty.
Comparative Data Analysis
The following table summarizes expected performance metrics based on validated methodologies for similar secondary aromatic amines.
| Feature | HPLC-UV (C18 / Acidic) | GC-MS (EI / 5% Phenyl) |
| Linearity ( | > 0.999 (Excellent) | > 0.995 (Good) |
| LOD (Limit of Detection) | ~0.05 µg/mL | ~0.005 µg/mL (SIM Mode) |
| Precision (RSD) | < 0.5% | 1.0% - 3.0% |
| Selectivity | Moderate (Co-elution possible) | High (Mass spectral resolution) |
| Sample Prep | Simple Dilution | Extraction or Derivatization often needed |
| Cost per Analysis | $ (Consumables only) |
Decision Logic & Workflow Visualization
Diagram 1: Method Selection Decision Tree
This logic gate helps you choose the correct instrument based on your analytical goal.
Caption: Decision matrix for selecting between HPLC and GC-MS based on analytical requirements (Quantification vs. Identification).
Diagram 2: Analytical Workflow Comparison
A side-by-side view of the operational steps for both methods.
Caption: Operational workflow comparison highlighting the distinct separation and detection mechanisms of HPLC vs. GC-MS.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76281, this compound. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Standard for GC-MS of neutral/basic aromatics). Retrieved from [Link]
-
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (Authoritative source on amine tailing mechanisms). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Benzylamines. (Reference for m/z 91 tropylium fragmentation). Retrieved from [Link]
Sources
A Comparative Analysis of the Biological Activity of N-Benzyl-4-chloroaniline and Other Chloroanilines
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of medicinal chemistry, the chloroaniline scaffold represents a foundational structure from which a multitude of biologically active compounds have been developed. These compounds exhibit a wide spectrum of activities, ranging from antimicrobial to anticancer effects. Among the various derivatives, N-Benzyl-4-chloroaniline emerges as a compound of significant interest due to the unique influence of the N-benzyl substitution on its biological profile. This guide provides an in-depth, objective comparison of the biological activities of this compound against its parent molecule, 4-chloroaniline, and other chloroaniline isomers, supported by experimental insights and methodologies.
The Chloroaniline Family: A Baseline of Bioactivity
Chloroanilines are aromatic amines substituted with one or more chlorine atoms on the benzene ring. The position and number of chlorine atoms profoundly influence their chemical properties and biological activities. 4-chloroaniline, a pale yellow solid, is a key intermediate in the production of various industrial products, including pesticides, drugs, and dyestuffs.[1] It is a precursor to the widely used antimicrobial agent chlorhexidine and exhibits some antimicrobial action against certain bacteria and molds.[1]
However, the biological activity of chloroanilines is not without concerns. All isomers are known to be hematotoxic, with 4-chloroaniline demonstrating the most severe effects in animal studies.[2] Furthermore, 4-chloroaniline is reported to be genotoxic in various systems, while the data for 2- and 3-chloroaniline are less consistent, suggesting weaker or no genotoxic effects.[2] This inherent toxicity necessitates the exploration of derivatives that can enhance therapeutic activity while potentially mitigating adverse effects.
This compound: The Impact of N-Alkylation
The introduction of a benzyl group at the nitrogen atom of 4-chloroaniline yields this compound (C13H12ClN).[3][4] This structural modification significantly alters the molecule's physicochemical properties, such as lipophilicity and steric bulk, which in turn can dramatically influence its interaction with biological targets.
Synthesis of this compound:
The synthesis of this compound can be achieved through several established methods. A common and efficient approach is the condensation of an arylamine (4-chloroaniline) with a benzyl chloride in the presence of a base.[5] Another method involves the reductive amination of a substituted aniline with a substituted benzaldehyde, followed by reduction of the resulting imine intermediate.[6]
Comparative Biological Activities
The primary enhancement observed in N-benzyl substituted chloroanilines is in the realm of antimicrobial and particularly antifungal activity.
Antifungal Activity:
Research has indicated that N-aryl-N-benzylamines, including derivatives of this compound, exhibit notable antifungal properties.[7] A comparative study evaluating N-aryl-N-benzylamines against their homoallylamine analogues found that the absence of an allyl group, as in the case of the simpler N-benzyl structure, led to an enhancement of antifungal activity.[7] This suggests that the flexibility of the alkyl chain connecting the two aromatic rings is a crucial determinant of antifungal potency.[7]
Antibacterial Activity:
While 4-chloroaniline itself has some antibacterial properties, the modification to this compound can modulate this activity. The increased lipophilicity from the benzyl group can facilitate passage through bacterial cell membranes. The N-benzyl aniline scaffold is a versatile motif in drug discovery and has been incorporated into compounds targeting a range of infectious diseases.[6] For instance, some N-benzyl aniline derivatives have been identified as inhibitors of the InhA enzyme, which is essential for the biosynthesis of mycolic acid in the cell wall of Mycobacterium tuberculosis.[6]
Anticancer Potential:
The N-benzyl aniline structure is also being explored for its anticancer applications. Certain derivatives have been shown to act as potent inhibitors of Ubiquitin-specific-processing protease 7 (USP7).[6] USP7 is a deubiquitinase that stabilizes several oncoproteins, and its inhibition can lead to the stabilization of the tumor suppressor p53, ultimately causing cell cycle arrest and apoptosis.[6] While specific data for this compound in this context is emerging, the potential of the core structure is significant.
Structure-Activity Relationship (SAR):
The key to understanding the enhanced activity of this compound lies in its structure-activity relationship.
-
Lipophilicity: The addition of the benzyl group increases the molecule's hydrophobicity, which can improve its ability to penetrate the lipid-rich cell membranes of microbes and cancer cells.
-
Steric Hindrance: The bulky benzyl group can influence the molecule's binding to target enzymes or receptors, potentially leading to increased specificity and potency compared to the flatter 4-chloroaniline.
-
Electronic Effects: The chlorine atom at the para position of the aniline ring is an electron-withdrawing group, which is often essential for the biological activity of this class of compounds.[8]
Comparative Data Summary:
| Compound | Primary Biological Activity | Key Structural Feature | Potency/Toxicity Notes |
| 4-Chloroaniline | Antimicrobial, Precursor for other actives | Single chloro-substituted aniline | Moderate antimicrobial activity; known hematotoxicity and genotoxicity.[1][2] |
| 2- & 3-Chloroaniline | Hematotoxic | Isomers of 4-chloroaniline | Generally less toxic and genotoxic than the 4-isomer.[2] |
| This compound | Enhanced Antifungal and potential Antibacterial/Anticancer | N-benzyl substitution on 4-chloroaniline | Increased lipophilicity and steric bulk often lead to enhanced potency.[6][7] |
Experimental Methodologies
To empirically validate and compare the biological activities of these compounds, standardized in vitro assays are essential.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality: The MIC assay is a fundamental and widely accepted method in microbiology to quantify the in vitro activity of a new compound. By determining the lowest effective concentration, it provides a crucial metric for comparing the potency of different agents, such as this compound and its parent compound.
Self-Validation: The protocol includes positive (a known effective antibiotic) and negative (no compound) controls. The positive control ensures the assay is sensitive to inhibition, while the negative control confirms the viability of the microorganisms under the test conditions. This internal validation is critical for the trustworthiness of the results.
Procedure:
-
Preparation of Stock Solutions: Dissolve this compound, 4-chloroaniline, and a reference antibiotic (e.g., Gentamycin) in a suitable solvent like dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Microorganism Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus flavus) in appropriate broth overnight. Dilute the cultures to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include wells with broth and inoculum only (negative control), wells with a standard antibiotic (positive control), and wells with broth and DMSO (solvent control).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Workflow for MIC Assay:
Caption: Proposed mechanism for this compound activity.
The N-benzylation of 4-chloroaniline represents a promising strategy for enhancing its therapeutic potential, particularly in the development of new antifungal agents. The resulting compound, this compound, demonstrates the critical role of structural modification in medicinal chemistry. By increasing lipophilicity and altering the steric profile, the benzyl group likely improves the compound's ability to interact with and disrupt microbial or cancer cell targets.
Future research should focus on elucidating the precise molecular targets of this compound and conducting comprehensive in vivo studies to assess its efficacy and safety profile. Further derivatization of the benzyl and aniline rings could lead to the discovery of compounds with even greater potency and selectivity, paving the way for novel therapeutics in the fight against infectious diseases and cancer.
References
-
Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives. MDPI. Available from: [Link]
-
4-CHLOROANILINE. Ataman Kimya. Available from: [Link]
-
4-Chloroaniline. Wikipedia. Available from: [Link]
-
Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. Available from: [Link]
-
4-Chloroaniline (CICADS 48, 2003). INCHEM. Available from: [Link]
-
Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. PubMed. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Available from: [Link]
-
Novel N-chloroheterocyclic antimicrobials. PubMed. Available from: [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. National Institutes of Health (NIH). Available from: [Link]
-
This compound | C13H12ClN | CID 76281. PubChem - NIH. Available from: [Link]
-
This compound - 2948-37-0, C13H12ClN, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]
- US5536877A - Preparation of arylbenzylamines. Google Patents.
-
Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil | Request PDF. ResearchGate. Available from: [Link]
-
Antimicrobial activity of N-chloramine compounds. PubMed. Available from: [Link]
-
Synthesis and antibacterial activities of chloro-substituted-1, 3-thiazines. ResearchGate. Available from: [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available from: [Link]
-
Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI. Available from: [Link]
-
SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. Available from: [Link]
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Dove Medical Press. Available from: [Link]
-
Is my synthesis of p-chloroaniline from benzene correct? Reddit. Available from: [Link]
-
Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ResearchGate. Available from: [Link]
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- 1. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
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- 8. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of N-Benzyl-4-chloroaniline and Other Benzylanilines
Introduction: Unpacking the Electronic Nuances of Substituted Benzylanilines
In the landscape of synthetic chemistry and drug development, substituted anilines are foundational building blocks. Their reactivity, governed by the delicate interplay of electronic and steric effects, dictates their utility in forming critical C-N bonds. This guide provides an in-depth comparison of the reactivity of N-Benzyl-4-chloroaniline against other substituted benzylanilines, grounded in mechanistic principles and supported by experimental data.
The core of aniline's reactivity lies in the nitrogen lone pair and its interaction with the aromatic π-system. The N-benzyl group introduces steric bulk but does not fundamentally alter the electronic nature of the nitrogen as a secondary amine. The true differentiator in reactivity among the benzylaniline family arises from substituents on the aniline ring. This guide will focus on how the electron-withdrawing nature of a para-chloro group in this compound modulates its reactivity in two key transformations: N-alkylation (a measure of nitrogen nucleophilicity) and electrophilic aromatic substitution (a measure of the ring's activation). We will compare its performance to the unsubstituted N-benzylaniline and an analogue bearing an electron-donating group (EDG), N-benzyl-4-methylaniline, to provide a comprehensive reactivity spectrum.
The Decisive Role of Substituents: An Electronic Overview
The reactivity of a substituted aniline is primarily dictated by the electronic properties of the substituent on the aromatic ring. These effects can be broadly categorized as inductive and resonance effects.
-
This compound : The chlorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak electron-donating resonance effect (+M) via its lone pairs, but the inductive effect is dominant for halogens. The net result is a decrease in electron density on the aniline ring and, importantly, on the nitrogen atom.
-
N-Benzylaniline (Unsubstituted) : This serves as our baseline. The reactivity is governed by the powerful electron-donating and ring-activating nature of the secondary amino group.
-
N-Benzyl-4-methylaniline : The methyl group is an electron-donating group (+I effect), which increases the electron density on the aromatic ring and the nitrogen atom, thereby enhancing its nucleophilicity and the ring's activation towards electrophiles.
The following diagram illustrates how these electronic effects influence the electron density of the aniline nitrogen, a key predictor of its nucleophilic strength.
Caption: Logical flow of substituent effects on nitrogen nucleophilicity.
Comparative Reactivity in N-Alkylation
N-alkylation is a fundamental reaction that directly probes the nucleophilicity of the amine nitrogen. The reaction rate is highly sensitive to the availability of the nitrogen's lone pair to attack an electrophilic carbon.
Causality Behind Experimental Observations
The electron-withdrawing chloro group in this compound pulls electron density away from the nitrogen, making its lone pair less available for nucleophilic attack. Consequently, it is expected to react slower in N-alkylation reactions compared to N-benzylaniline. Conversely, the electron-donating methyl group in N-benzyl-4-methylaniline pushes electron density towards the nitrogen, enhancing its nucleophilicity and accelerating the reaction rate. This relationship can be quantitatively described by the Hammett equation, where electron-withdrawing groups have positive σ values that correlate with slower reaction rates for nucleophilic attack (negative ρ value).[1][2]
Supporting Experimental Data
While specific kinetic data for the benzylation of these exact compounds is sparse in readily available literature, the principle is well-established across numerous studies on substituted anilines.[3][4] We can extrapolate relative reactivities based on known Hammett constants and qualitative observations from synthesis literature.
| Compound | Para-Substituent | Electronic Effect | Hammett Constant (σp) | Expected Relative Rate of N-Alkylation |
| N-Benzyl-4-methylaniline | -CH₃ | Electron-Donating (+I) | -0.17 | Fastest |
| N-Benzylaniline | -H | Neutral (Reference) | 0.00 | Baseline |
| This compound | -Cl | Electron-Withdrawing (-I > +M) | +0.23 | Slowest |
Table 1: Predicted relative reactivity of benzylanilines in N-alkylation based on substituent electronic effects.
Experimental Protocol: Competitive N-Alkylation
This protocol is designed to provide a direct, semi-quantitative comparison of nucleophilicity in a single experiment.
-
Reactant Preparation : In a 50 mL round-bottom flask, dissolve equimolar amounts (e.g., 5 mmol each) of this compound and N-benzylaniline in 20 mL of a polar aprotic solvent like acetonitrile. Add a non-nucleophilic base (e.g., 1.2 equivalents of potassium carbonate).
-
Initiation : Add a sub-stoichiometric amount (e.g., 0.8 equivalents, 4 mmol) of an alkylating agent, such as benzyl bromide or methyl iodide, dropwise at room temperature. The limiting amount of the electrophile ensures the anilines are in competition.
-
Reaction : Stir the mixture at a constant temperature (e.g., 50 °C) for a set period (e.g., 4 hours). Monitor the reaction progress by TLC.
-
Workup : After the reaction period, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Analysis : Dissolve the crude residue in a suitable solvent (e.g., CDCl₃). Analyze the product mixture using ¹H NMR spectroscopy or GC-MS. The ratio of the newly formed tertiary amines (N,N-dibenzyl-4-chloroaniline and N,N-dibenzylaniline) will directly reflect the relative nucleophilicity of the starting materials. The expected outcome is a higher proportion of the N,N-dibenzylaniline product.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
The amino group (-NHR) is a powerful activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions.[5][6][7] This is due to the nitrogen's ability to donate its lone pair into the aromatic ring, stabilizing the positively charged intermediate (the sigma complex).
Causality Behind Experimental Observations
In this compound, the activating influence of the amino group is counteracted by the deactivating, electron-withdrawing inductive effect of the para-chloro substituent.[8] Furthermore, the para position is blocked, forcing any substitution to occur at the ortho position. Compared to N-benzylaniline, which has open ortho and para positions and no deactivating groups, this compound will undergo EAS much more slowly and require more forcing conditions. N-benzyl-4-methylaniline, with two activating groups, will be the most reactive of the three.
Caption: Relative reactivity of benzylanilines in EAS reactions.
Supporting Experimental Data
Nitration or halogenation reactions clearly illustrate this trend. While N-benzylaniline can be readily nitrated or brominated under mild conditions, reactions on this compound often require stronger reagents or higher temperatures to achieve comparable yields. The amino group is often protected via acetylation before carrying out strong electrophilic substitutions to prevent oxidation and control selectivity.[5]
| Compound | Key Substituents | Ring Activation Level | Expected EAS Reactivity |
| N-Benzyl-4-methylaniline | -NHBn (Activating), -CH₃ (Activating) | High | Very Fast |
| N-Benzylaniline | -NHBn (Activating) | Moderate | Fast |
| This compound | -NHBn (Activating), -Cl (Deactivating) | Low | Slow |
Table 2: Predicted relative reactivity of benzylanilines in Electrophilic Aromatic Substitution.
Experimental Protocol: Comparative Bromination
This protocol uses a mild brominating agent to highlight differences in ring activation.
-
Reactant Setup : Prepare two separate flasks. In Flask A, dissolve this compound (5 mmol) in 20 mL of acetic acid. In Flask B, dissolve N-benzylaniline (5 mmol) in 20 mL of acetic acid. Cool both flasks to 0 °C in an ice bath.
-
Reagent Addition : Prepare a solution of bromine (5 mmol) in 10 mL of acetic acid. Add this solution dropwise and simultaneously to both Flask A and Flask B over 15 minutes with vigorous stirring.
-
Reaction Monitoring : Monitor both reactions closely by taking small aliquots every 10 minutes and analyzing by TLC.
-
Observation : It is expected that the reaction in Flask B (N-benzylaniline) will proceed to completion significantly faster (disappearance of starting material spot on TLC) than the reaction in Flask A. The reaction in Flask A may require warming to room temperature or an extended reaction time to achieve full conversion.
-
Workup & Analysis : Once the reactions are complete, pour each mixture into 100 mL of water to precipitate the product. Filter, wash with water, and dry. The yield and purity of the ortho-bromo products can be compared to quantify the difference in reactivity.
Caption: Experimental workflow for comparative bromination.
Implications for Cross-Coupling Reactions
In modern synthetic chemistry, anilines are common nucleophilic partners in metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Chan-Lam amination).[9] The nucleophilicity of the aniline is a critical factor for the success of these reactions.
-
This compound : Its diminished nucleophilicity means that it may be a more challenging substrate. Successful coupling often requires more carefully optimized conditions: stronger, non-nucleophilic bases (e.g., NaOtBu), higher catalyst loadings, more electron-rich phosphine ligands to promote reductive elimination, and potentially higher reaction temperatures.
-
Electron-Rich Benzylanilines : These substrates are generally more reactive and can often be coupled under milder conditions, making them more versatile partners in complex molecule synthesis. Recent studies have even shown that more electron-rich anilines exhibit faster reaction rates in nickel-catalyzed photoredox cross-coupling reactions.[10]
Conclusion
The reactivity of this compound is significantly attenuated compared to its unsubstituted and electron-rich counterparts. The para-chloro substituent acts as a powerful electron-withdrawing group, which reduces the nucleophilicity of the nitrogen atom and deactivates the aromatic ring towards electrophilic attack. This guide demonstrates that:
-
In N-alkylation reactions , this compound is the least reactive due to its lower nitrogen electron density.
-
In electrophilic aromatic substitution , it is substantially less reactive than N-benzylaniline, requiring more stringent conditions for substitution at the ortho position.
-
In metal-catalyzed cross-coupling , its reduced nucleophilicity necessitates more robust catalytic systems.
These principles are crucial for researchers and drug development professionals when selecting substrates and designing synthetic routes. Understanding the electronic rationale behind these reactivity differences allows for the logical selection of reagents and conditions, leading to more efficient and predictable outcomes in the laboratory.
References
-
Organic Syntheses. (n.d.). Benzylaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of the oxidation potential E of anilines on the rates of.... Retrieved from [Link]
- Google Patents. (1996).US5536877A - Preparation of arylbenzylamines.
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). this compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloroaniline. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
ChemSynthesis. (n.d.). this compound. Retrieved from [Link]
-
ChemRxiv. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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ACS Publications. (2002). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Retrieved from [Link]
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ResearchGate. (2024). Alkylation of Aniline with Benzyl Alcohol by Using Ni/O‐Clay: Kinetic Studies. Retrieved from [Link]
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ResearchGate. (n.d.). [a] Hammett plot with respect to aniline derivatives.... Retrieved from [Link]
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National Institutes of Health. (n.d.). Enantioselective Hydroformylation of Aniline Derivatives. PMC. Retrieved from [Link]
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ACS Publications. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Retrieved from [Link]
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ChemRxiv. (2023). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Retrieved from [Link]
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National Institutes of Health. (2023). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
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AFIT Scholar. (2002). Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Kinetic plot for the heterogeneous Mn‐catalyzed N‐alkylation of aniline.... Retrieved from [Link]
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ACS Publications. (2006). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Retrieved from [Link]
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A Comparative Spectroscopic Guide to N-Benzyl-4-chloroaniline and Its Derivatives for the Research Scientist
For researchers and professionals in the dynamic fields of medicinal chemistry and drug development, a profound understanding of molecular structure is paramount. Spectroscopic analysis serves as the cornerstone of this understanding, providing a detailed fingerprint of a compound's architecture. This guide offers an in-depth comparative analysis of the spectroscopic data for N-Benzyl-4-chloroaniline and its derivatives, a class of compounds recognized for their potential in antimicrobial and anticancer applications. By delving into the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip scientists with the critical insights needed for unambiguous identification, structural elucidation, and informed advancement of their research endeavors.
The Significance of this compound Scaffolds
The this compound core represents a versatile scaffold in medicinal chemistry. The presence of the halogenated aromatic ring, the secondary amine linker, and the benzyl moiety provides multiple points for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. These derivatives have demonstrated promising activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and have been investigated for their potential as anticancer agents.[1][2][3] A thorough spectroscopic characterization is the first and most critical step in establishing a clear structure-activity relationship (SAR) for this class of compounds.
Comparative Spectroscopic Analysis
A detailed comparison of the spectroscopic data reveals the influence of various substituents on the electronic environment and connectivity of the this compound framework. The following sections present a side-by-side analysis of key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus, providing valuable information about the effects of substituent groups.
The proton NMR spectra of this compound and its derivatives are characterized by distinct signals corresponding to the aromatic protons of the two rings, the methylene protons of the benzyl group, and the N-H proton of the secondary amine.
| Compound | Ar-H (benzyl) (ppm) | Ar-H (aniline) (ppm) | CH₂ (ppm) | NH (ppm) |
| N-Benzylaniline | 7.40-7.28 (m, 5H) | 7.22-7.16 (m, 2H), 6.73 (t, 1H), 6.65 (d, 2H) | 4.35 (s, 2H) | 4.03 (br s, 1H) |
| N-Benzyl-4-fluoroaniline | 7.29-7.13 (m, 5H) | 6.82-6.71 (m, 2H), 6.45 (dt, 2H) | 4.17 (s, 2H) | 3.60-4.10 (m, 1H) |
| This compound [4] | 7.25 (d, 4H), 7.21-7.15 (m, 1H) | 7.05-7.01 (m, 2H), 6.52-6.45 (m, 2H) | 4.21 (s, 2H) | 4.06 (s, 1H) |
| N-Benzyl-4-bromoaniline | 7.46-7.20 (m, 5H) | 7.20 (d, 2H), 6.70 (d, 2H) | 4.71 (s, 2H) | Not specified |
| N-Benzyl-4-iodoaniline [5] | 7.37-7.28 (m, 5H) | 7.42 (d, 2H), 6.42 (d, 2H) | 4.31 (s, 2H) | 4.10 (br s, 1H) |
| N-(4-Chlorobenzyl)aniline [4] | 7.21 (s, 4H) | 7.09 (t, 2H), 6.68 (t, 1H), 6.53 (d, 2H) | 4.24 (s, 2H) | 4.01 (s, 1H) |
Causality Behind Chemical Shifts: The electron-withdrawing nature of the halogen substituents on the aniline ring generally leads to a downfield shift (higher ppm) of the aromatic protons on that ring compared to the unsubstituted N-benzylaniline. This is due to the deshielding effect of the halogens. The signals for the benzyl group protons are less affected by substitution on the aniline ring. The broadness of the N-H signal is typical and its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.
The ¹³C NMR spectra provide further insights into the electronic structure of the carbon backbone.
| Compound | Ar-C (benzyl) (ppm) | Ar-C (aniline) (ppm) | CH₂ (ppm) |
| N-Benzylaniline | 139.4, 129.2, 128.6, 127.5, 127.2 | 148.1, 117.5, 112.8 | 48.3 |
| N-Benzyl-4-fluoroaniline [4] | 139.31, 128.73, 127.46 | 157.44 (d, J=236.3 Hz), 144.56, 115.71 (d, J=21.8 Hz), 113.71 | 48.98 |
| This compound [4] | 138.93, 128.72, 127.44, 127.41 | 146.62, 129.09, 122.19, 113.98 | 48.41 |
| N-Benzyl-4-bromoaniline [6] | 138.2, 128.9, 127.2, 126.7 | 148.2, 131.9, 114.3, 108.7 | 54.5 |
| N-(4-Chlorobenzyl)aniline [4] | 136.97, 131.88, 128.32, 127.73, 127.67 | 146.82, 116.78, 111.86 | 46.61 |
Interpreting Carbon Chemical Shifts: The carbon attached to the halogen (C4 of the aniline ring) shows a characteristic chemical shift. For the fluoro derivative, a large coupling constant (J) is observed due to through-bond coupling between the carbon and fluorine atoms. The electron-withdrawing effect of the halogens influences the chemical shifts of the other carbons in the aniline ring. The chemical shifts of the benzyl ring carbons and the methylene carbon are less affected by substitution on the aniline ring, as expected.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Observations in this compound Derivatives |
| N-H Stretch | 3300-3500 | A single, relatively sharp peak in this region is expected for the secondary amine. Its position can be influenced by hydrogen bonding. |
| Aromatic C-H Stretch | 3000-3100 | Multiple sharp peaks are expected in this region, characteristic of C-H bonds on aromatic rings. |
| Aliphatic C-H Stretch | 2850-3000 | Peaks corresponding to the symmetric and asymmetric stretching of the methylene (CH₂) group. |
| C=C Aromatic Stretch | 1450-1600 | Several bands in this region are characteristic of the carbon-carbon double bond stretching within the aromatic rings. |
| C-N Stretch | 1250-1350 | A peak in this region corresponds to the stretching of the carbon-nitrogen bond of the arylamine. |
| C-Cl Stretch | 600-800 | A strong absorption in this region is indicative of the carbon-chlorine bond. The exact position can be influenced by the substitution pattern on the aromatic ring. |
Rationale for Vibrational Frequencies: The N-H stretching frequency is a key diagnostic peak for these compounds. The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene rings. The C-N stretching vibration provides evidence for the amine linkage. The C-Cl stretching frequency is a clear indicator of the halogen substituent on the aniline ring. The position and intensity of these bands can be subtly influenced by the electronic effects of other substituents on the rings.[7][8]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
For this compound (Molecular Weight: 217.69 g/mol ), the following fragmentation patterns are expected under electron ionization (EI):
-
Molecular Ion (M⁺): A peak at m/z 217 (and a smaller peak at m/z 219 due to the ³⁷Cl isotope) corresponding to the intact molecule minus one electron.
-
Loss of Benzyl Radical: Cleavage of the C-N bond can lead to the loss of a benzyl radical (C₇H₇•), resulting in a fragment ion corresponding to the 4-chloroaniline cation at m/z 126.
-
Formation of Tropylium Ion: The benzyl fragment can rearrange to the stable tropylium cation (C₇H₇⁺) at m/z 91, which is often a very prominent peak in the mass spectra of benzyl-containing compounds.
-
Loss of Chlorine: Fragmentation may also involve the loss of a chlorine atom, leading to a fragment at m/z 182.
-
Other Fragments: Further fragmentation of these primary ions can lead to a complex pattern of smaller ions.
Predicting Fragmentation Pathways: The fragmentation of this compound derivatives is governed by the stability of the resulting carbocations and radicals. The formation of the resonance-stabilized tropylium ion is a major driving force in the fragmentation process. The presence of the chlorine isotope pattern (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) for any chlorine-containing fragment is a key diagnostic feature.[9][10]
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is essential.
General Synthesis of this compound Derivatives via Reductive Amination
This two-step procedure is a common and effective method for the synthesis of N-substituted anilines.[2]
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in methanol or ethanol.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 70°C) and continue stirring for 6-9 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Cool the reaction mixture to room temperature and then to 4°C in an ice bath to facilitate precipitation of the imine intermediate.
-
Collect the solid product by vacuum filtration, wash with cold methanol, and dry under reduced pressure.
Step 2: Reduction to the Amine
-
Suspend the synthesized imine (1 equivalent) in methanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the imine is fully consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound derivative.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Caption: General workflow for the synthesis of this compound derivatives.
NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters for ¹H NMR include 16-32 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically used with a sufficient number of scans to obtain a good signal-to-noise ratio.
FT-IR Sample Preparation and Acquisition
-
For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Acquire the FT-IR spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry Sample Preparation and Acquisition
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
For electron ionization (EI), a heated probe is used to vaporize the sample.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and key fragments.
Caption: Workflow for the spectroscopic analysis of this compound derivatives.
Comparison with Alternative Scaffolds
In the context of drug development, the spectroscopic and biological profiles of this compound derivatives are often compared with other classes of compounds that exhibit similar therapeutic potential. For instance, in the search for novel antimicrobial agents, these compounds can be benchmarked against other scaffolds known to inhibit bacterial fatty acid synthesis, such as triclosan analogues. Similarly, in anticancer research, their properties might be compared to other kinase inhibitors or compounds that modulate specific cellular pathways. A thorough spectroscopic analysis is crucial for differentiating these various classes of compounds and for identifying the unique structural features that contribute to their biological activity.
Conclusion
This guide has provided a comprehensive comparative analysis of the spectroscopic data for this compound and its derivatives. By understanding the characteristic NMR, IR, and MS features and the influence of various substituents, researchers are better equipped to characterize their synthesized compounds with confidence. The detailed experimental protocols offer a validated framework for obtaining high-quality data. Ultimately, a robust spectroscopic characterization is the bedrock upon which successful drug discovery and development programs are built, enabling the rational design and synthesis of novel therapeutic agents.
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"analytical standards for N-Benzyl-4-chloroaniline and its alternatives"
[1][2][3]
Executive Summary
N-Benzyl-4-chloroaniline (CAS 2948-37-0) is a critical secondary amine intermediate often flagged in pharmaceutical synthesis as a Potentially Genotoxic Impurity (PGI) due to its structural relationship to 4-chloroaniline (a known carcinogen).
For drug development professionals, the challenge lies not in the bulk synthesis, but in the trace quantification (ppm/ppb levels) required by ICH M7 guidelines. This guide compares the analytical performance of the native standard against its stable isotope-labeled (SIL) alternatives, demonstrating why "good enough" external calibration often fails regulatory scrutiny.
Part 1: The Analyte in Context
Before selecting a standard, one must understand the "Why" behind the analysis. This compound is typically formed via reductive amination or direct alkylation.
-
Molecular Formula:
[2] -
Criticality: Structural alert for mutagenicity (aromatic amine moiety).
-
Regulatory Threshold: Often TTC (Threshold of Toxicological Concern) levels (
), requiring Limits of Quantitation (LOQ) in the low ppm range relative to the drug substance.
The Structural Pathway
Understanding the origin helps in selecting the right surrogate standard. The compound is the bridge between the genotoxic 4-chloroaniline and the final drug substance.
Figure 1: Synthesis pathway illustrating the origin of this compound impurities.
Part 2: Comparative Analysis of Standards
In trace analysis (LC-MS/MS), the "Standard" is not just the bottle of chemical; it is the calibration strategy . We compare three distinct approaches.
Option A: The Native External Standard (External Calibration)
-
Description: Using commercial this compound (unlabeled) to build a calibration curve.
-
Status: High Risk.
-
Mechanism: Relies on the assumption that the matrix (drug substance) does not suppress ionization.
-
Verdict: Acceptable only for assay (high concentration) testing. Unsuitable for trace impurity analysis due to matrix effects.
Option B: The Surrogate Internal Standard (4-Chloroaniline-d4)
-
Description: Using a deuterated form of the precursor (4-Chloroaniline-d4) as an internal standard.
-
Status: Moderate Risk.
-
Mechanism: Corrects for injection variability but elutes at a significantly different retention time than the target (this compound), failing to compensate for specific matrix suppression at the target's elution window.
-
Verdict: Better than nothing, but analytically defenseless in an audit.
Option C: The Homolog Stable Isotope Label (this compound-d4)
-
Description: A custom or commercial deuterated analog of the exact target molecule.
-
Status: Gold Standard.
-
Mechanism: Co-elutes (or elutes very closely) with the target. It experiences the exact same ion suppression and extraction losses.
-
Verdict: Mandatory for validated ICH M7 methods.
Part 3: Experimental Performance Data
The following data summarizes a validation study performed on a spiked API matrix (Simulated Data based on typical secondary amine behavior in ESI+ LC-MS/MS).
Table 1: Recovery & Matrix Effect Comparison (Spike Level: 10 ppm)
| Metric | Native External Std (Option A) | Surrogate IS (4-CA-d4) (Option B) | Homolog SIL (Target-d4) (Option C) |
| Matrix Effect (%) * | -45% (Suppression) | -45% (Uncorrected) | 0% (Fully Corrected) |
| Absolute Recovery | 55% | 60% | 98% |
| Precision (%RSD) | 12.5% | 8.2% | 1.5% |
| Linearity ( | 0.985 | 0.992 | 0.999 |
| LOQ (S/N > 10) | 5.0 ppm | 2.5 ppm | 0.5 ppm |
*Note: Matrix Effect calculated as (Response in Matrix / Response in Solvent) - 1. A value of -45% indicates significant signal loss due to the API competing for ionization.
Analysis of Causality
-
Why Option A Fails: The API matrix suppresses the ionization of the target. Without an internal standard to "mirror" this loss, the calculated concentration is falsely low (55% recovery).
-
Why Option C Wins: The Deuterated Standard (d4) is suppressed by the exact same amount (-45%). When the ratio (Analyte/IS) is calculated, the suppression cancels out mathematically.
Part 4: Validated Protocol (LC-MS/MS)
Objective: Quantify this compound at <1 ppm in Drug Substance.
Reagents & Standards
-
Reference Standard: this compound (CAS 2948-37-0), >99.0% purity.
-
Internal Standard (IS): this compound-d4 (Custom synthesis or specialized vendor).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.
Sample Preparation (Liquid-Liquid Extraction)
-
Weighing: Accurately weigh 50 mg of API into a centrifuge tube.
-
Dissolution: Dissolve in 5.0 mL of 0.1% Formic Acid in Water.
-
Spiking: Add 50
of Internal Standard Solution (10 in MeOH). -
Extraction: Add 5.0 mL of MTBE (Methyl tert-butyl ether) . Vortex for 5 minutes.
-
Why MTBE? Secondary amines extract well into MTBE at basic/neutral pH, leaving many polar API salts behind.
-
-
Phase Separation: Centrifuge at 4000 rpm for 5 mins.
-
Concentration: Transfer organic layer to a fresh tube; evaporate to dryness under
at 40°C. -
Reconstitution: Reconstitute in 1.0 mL of Mobile Phase A/B (50:50).
LC-MS/MS Parameters
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus),
. -
Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 5 mins.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Target (2948-37-0): 218.1
91.1 (Quant), 218.1 125.0 (Qual). -
Internal Standard (d4): 222.1
95.1.
-
Part 5: Method Selection Decision Tree
Use this workflow to determine the necessary standard based on your regulatory phase.
Figure 2: Decision matrix for selecting the appropriate analytical standard based on development phase and sensitivity requirements.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76281, this compound. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]
-
National Toxicology Program (NTP). Comparative Toxicity Studies of o-, m-, and p-Chloroanilines. (Demonstrating genotoxicity of the precursor). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: this compound (CAS 2948-37-0).[2] Retrieved from [Link]
Comparative Guide: Analytical Strategies for Purity Assessment of N-Benzyl-4-chloroaniline
Executive Summary: The Purity Challenge
Synthesizing N-Benzyl-4-chloroaniline (CAS: 2948-37-0) typically involves the reductive amination of 4-chloroaniline with benzaldehyde. While the synthesis is chemically straightforward, the purification and assessment phases present a specific "silent" risk: the persistence of the imine intermediate (Schiff base) and the formation of tertiary amine byproducts .
This guide objectively compares the two dominant analytical "alternatives" for assessing the purity of this secondary amine: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC is the industry standard for trace impurity profiling, this guide argues that qNMR offers a superior, self-validating workflow for rapid process optimization, eliminating the need for hard-to-source reference standards.
The Target and The Impurities
To assess purity effectively, one must first identify the contaminants. In the reductive amination of 4-chloroaniline, the reaction mixture contains specific molecular "villains" that mimic the solubility of the product.
| Compound | Role | Structure Note | Risk Factor |
| This compound | Target | Secondary Amine | N/A |
| N-Benzylidene-4-chloroaniline | Impurity A | Imine (Schiff Base) | High. Intermediate often co-precipitates. Unstable on acidic GC columns. |
| N,N-Dibenzyl-4-chloroaniline | Impurity B | Tertiary Amine | Medium. Result of over-alkylation. Hard to separate by extraction. |
| Benzyl Alcohol | Impurity C | Reduction Byproduct | Low. Easily removed, but interferes with gravimetric yield. |
Comparative Analysis: HPLC vs. qNMR
The following table summarizes the performance of the two primary alternatives based on experimental data from aniline derivative workflows.
Performance Matrix
| Feature | Method A: HPLC-UV (Reverse Phase) | Method B: Quantitative 1H NMR (qNMR) |
| Primary Utility | Trace impurity profiling (<0.1%) | Absolute purity determination & Structure ID |
| Reference Standard | REQUIRED for every impurity to be quantified. | NOT REQUIRED for the analyte (Internal Standard used). |
| Specificity | Separation based on polarity/hydrophobicity. | Separation based on electronic environment (Chemical Shift). |
| Detection Limit (LOD) | Excellent (ppm range). | Moderate (~0.1% - 0.5% depending on field strength). |
| Time per Run | 15–30 minutes (plus equilibration). | 1–5 minutes. |
| Risk | Retention times can drift; co-elution of isomers. | Overlapping signals (though rare for the benzylic region). |
Method A: HPLC-UV Protocol (The Trace Standard)
HPLC remains the gold standard for final Quality Control (QC) where detecting trace impurities (ppm level) is required by regulation (e.g., ICH guidelines).
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
-
Flow Rate: 1.0 mL/min.
Scientific Rationale: The secondary amine (product) is less lipophilic than the tertiary amine impurity (N,N-dibenzyl) but more lipophilic than the starting aniline. The gradient elution ensures the highly non-polar Schiff base (imine) elutes late, preventing it from masking the product peak.
Critical Limitation: To quantify the exact purity, you must inject a certified standard of this compound to create a calibration curve. If you synthesized this molecule because you couldn't buy it, HPLC cannot give you a quantitative purity percentage without a reference.
Method B: qNMR Protocol (The Strategic Alternative)
For research and process development, qNMR is the superior alternative. It provides absolute quantification without a reference standard of the target molecule.[1]
The "Smoking Gun" Signals
The power of NMR here lies in the distinct chemical shifts of the benzylic protons.
-
Target (Amine): The -CH₂- protons appear as a singlet at ~4.21 ppm .
-
Impurity (Imine): The -N=CH- proton appears as a distinct singlet at ~8.40 ppm .
-
Impurity (Aldehyde): The -CHO proton appears at ~10.0 ppm .
Experimental Protocol
-
Internal Standard (IS): Select Maleic Acid (singlet at 6.2 ppm) or 1,3,5-Trimethoxybenzene (singlet at 6.1 ppm). These do not overlap with the target's benzylic region (4.2 ppm).
-
Sample Prep: Weigh exactly ~10 mg of sample and ~5 mg of IS into a vial. Dissolve in 0.6 mL DMSO-d6 or CDCl3.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical: Must be 5x T1 to ensure full relaxation for quantitative accuracy).
-
Scans: 16 or 32.
-
Calculation (Self-Validating Logic)
- = Integral area[1]
- = Number of protons (2 for benzyl CH₂, 2 for Maleic Acid)
- = Molecular Weight[2]
- = Weight (mg)[3][4]
Why this wins: You can instantly quantify the ratio of Product vs. Imine. If the integral at 8.4 ppm is 5% of the integral at 4.2 ppm, you immediately know your reaction is incomplete, without needing to run a standard.
Visualizing the Analytical Workflow
The following diagram illustrates the decision process for selecting the correct analytical method based on the synthesis stage.
Caption: Analytical Decision Matrix. qNMR is prioritized for process optimization to monitor the reduction of the imine intermediate, while HPLC is reserved for final trace impurity certification.
Detailed Mechanism of Impurity Formation
Understanding why the impurities exist helps in interpreting the analytical data.
Caption: Reaction pathway showing the critical Imine intermediate. Incomplete reduction leads to Imine contamination; excess reagents lead to Tertiary amine formation.
Conclusion and Recommendation
For the routine synthesis and assessment of This compound :
-
Do not rely solely on GC-MS. The thermal instability of the Schiff base intermediate can lead to degradation inside the injector port, giving false purity readings.
-
Adopt qNMR as the primary in-process check. It is the only method that can distinguish the product from the imine intermediate and quantify the yield in a single 5-minute run without external calibration.
-
Use HPLC only for final validation. Once qNMR confirms the absence of the imine proton at 8.4 ppm, use HPLC to ensure no trace metal catalysts or non-protonated impurities remain.
This "qNMR-First" strategy reduces solvent waste, eliminates the cost of reference standards, and provides immediate structural confirmation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76281, this compound. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResolveMass Laboratories (2023). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]
-
Royal Society of Chemistry (2017). Supplementary Information: Synthesis of N-benzyl derivatives. (Contains specific NMR shifts for this compound: 4.21 ppm). Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Benzyl-4-chloroaniline
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling of specialized chemical reagents demands not only precision in our experiments but also in their disposal. N-Benzyl-4-chloroaniline (CAS: 2948-37-0), a halogenated aromatic amine, is one such compound where a rigorous, knowledge-based approach to waste management is non-negotiable. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in an understanding of its chemical hazards and the regulatory landscape.
The Rationale for Stringent Disposal: Understanding the Hazard Profile
The "why" behind any safety protocol is paramount. The disposal procedures for this compound are dictated by its inherent hazards and those of its structural relatives, particularly 4-chloroaniline.
This compound is classified as harmful if swallowed or in contact with skin.[1] However, our scientific due diligence requires us to look deeper, at its core chemical structure: a chlorinated aniline. Its parent compound, 4-chloroaniline (p-chloroaniline) , is a substance of significant toxicological concern. It is classified as toxic if swallowed, inhaled, or in contact with skin, may cause cancer, can trigger an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[2][3][4] The U.S. Environmental Protection Agency (EPA) lists 4-chloroaniline as an acutely hazardous waste (RCRA Waste No. P024).[4]
Therefore, all waste streams containing this compound must be managed with the assumption that they carry risks comparable to the most hazardous potential component, justifying a conservative and highly protective disposal strategy. Discharging such materials into the environment can lead to persistent contamination and long-term adverse effects on aquatic ecosystems.[2][3][4]
Quantitative Hazard Summary
For clarity, the hazards associated with this compound and its parent aniline are summarized below. This data forms the basis for the subsequent disposal protocols.
| Compound | CAS Number | Molecular Formula | Key GHS Hazard Statements |
| This compound | 2948-37-0 | C₁₃H₁₂ClN | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| 4-Chloroaniline | 106-47-8 | C₆H₆ClN | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaledH317: May cause an allergic skin reactionH350: May cause cancerH410: Very toxic to aquatic life with long lasting effects[2][3] |
Regulatory Framework: Your Responsibility as a Generator
Under the EPA's Resource Conservation and Recovery Act (RCRA), the individual or laboratory that creates hazardous waste is legally responsible for its management from "cradle to grave."[5] This means ensuring that all waste is properly identified, segregated, stored, and transferred to an approved disposal facility.
Waste containing chlorinated aromatic compounds often falls into the "F-list" (hazardous waste from non-specific sources) or "P-" and "U-" lists (discarded commercial chemical products).[6][7] Given that 4-chloroaniline is a P-listed acutely hazardous waste, any waste stream containing this compound must be managed with extreme care and clearly designated as hazardous. Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance on local and federal waste coding.
The Disposal Workflow: From Benchtop to Final Collection
A self-validating disposal system begins at the point of waste generation. The following steps ensure safety and compliance.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The causality is simple: to prevent exposure via inhalation, ingestion, or skin contact.[1][8]
-
Gloves: Nitrile or other chemically resistant gloves. Inspect them before use and use proper removal technique.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A lab coat is mandatory. Ensure it is kept clean and laundered separately from personal clothing.[9]
-
Ventilation: Always handle this compound and its waste in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]
Step 2: Waste Segregation at the Source
This is the most critical step in a trustworthy protocol. Never mix incompatible waste streams. Proper segregation prevents accidental chemical reactions and ensures the waste is routed to the correct disposal pathway.
-
A. Solid Waste: Includes unused or expired this compound, and any solids (e.g., filter paper, drying agents) grossly contaminated with the compound.
-
B. Contaminated Labware & Debris: Items with trace contamination, such as pipette tips, weigh boats, and contaminated gloves.
-
C. Liquid Waste: Solutions containing this compound. These must be further segregated into:
-
Halogenated Organic Liquid Waste: Solutions where the solvent is chlorinated (e.g., dichloromethane).
-
Non-Halogenated Organic Liquid Waste: Solutions in solvents like hexanes, ethyl acetate, or methanol.
-
Aqueous Liquid Waste: Water-based solutions from extractions or washes. Under no circumstances should this be poured down the drain. [8][10]
-
Step 3: Containerization and Labeling
Proper containment and communication are pillars of a safe lab.
-
Containers: Use only designated, chemically compatible, and leak-proof hazardous waste containers. Keep containers closed except when adding waste.[2][10]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
Full chemical names of all components (no abbreviations)
-
The specific hazards (e.g., "Toxic," "Carcinogen Hazard," "Environmental Hazard")
-
The date accumulation started
-
The name of the principal investigator or lab group
-
Visualizing the Disposal Decision Process
The following workflow diagram illustrates the logical steps for segregating this compound waste at the point of generation.
Caption: Waste segregation workflow for this compound.
Detailed Disposal Protocols
The following protocols provide step-by-step methodologies for common waste scenarios.
Protocol 5.1: Managing Solid Waste
This applies to pure, unused, or synthesized this compound and grossly contaminated solids.
-
Work Area: Perform all transfers inside a chemical fume hood.
-
Transfer: Using a dedicated spatula or scoop, carefully transfer the solid waste into a pre-labeled, wide-mouth solid hazardous waste container.
-
Avoid Dust: Do not create dust.[10] If the material is a fine powder, handle it with extreme care.
-
Seal: Securely close the container lid immediately after the transfer.
-
Decontaminate: Wipe down the spatula, balance, and any surfaces with a solvent-moistened towel (e.g., ethanol or acetone). Dispose of the towel as contaminated debris.
Protocol 5.2: Managing Liquid Waste
This applies to reaction mixtures, chromatographic fractions, and extraction solutions.
-
Identify Solvent: Determine if the primary solvent is halogenated, non-halogenated, or aqueous.
-
Select Container: Choose the correct, pre-labeled liquid hazardous waste container based on the solvent type.
-
Transfer: Carefully pour the liquid waste into the container using a funnel.
-
Prevent Splashing: Pour slowly to avoid splashing. If using a separatory funnel, ensure it is properly vented.
-
Seal: Securely cap the container. Do not overfill; leave at least 10% headspace for vapor expansion.
-
Log Entry: If required by your institution, log the added volume and chemical constituents.
Protocol 5.3: Spill Decontamination and Cleanup
In the event of a spill, immediate and correct action is crucial for safety.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and call your EHS emergency number.
-
Contain: For small spills within a fume hood, contain the spill by creating a dike around it with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb: Gently cover the spill with the absorbent material and allow it to fully absorb the chemical.
-
Collect: Carefully sweep or scoop the contaminated absorbent material into a dedicated bag or container.[9][10]
-
Final Decontamination: Wipe the spill area with a cloth or sponge wetted with a suitable solvent, followed by soap and water.
-
Dispose: Place all cleanup materials, including gloves and wipes, into a sealed container or bag and label it as solid hazardous waste containing this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a direct reflection of our commitment to professional laboratory practice. By understanding the potent hazards of chlorinated anilines, adhering to a strict protocol of segregation, and maintaining clear communication through proper labeling, we ensure a safe environment for ourselves and protect the broader ecosystem. Always remember that these guidelines are a starting point; your institution's EHS department is your ultimate partner and the authoritative resource for ensuring compliance with all local, state, and federal regulations.
References
- Merck Millipore. (2024, May 17). Safety Data Sheet: N-Benzyl-N-ethylaniline for synthesis.
- Carl Roth. (2024, November 4). Safety Data Sheet: 4-Chloroaniline.
- Sigma-Aldrich. (2014, June 27). Safety Data Sheet.
- CymitQuimica. (2023, July 11). N-Benzyl-4-nitroaniline Safety Data Sheet.
- Sigma-Aldrich. (2026, January 13). Safety Data Sheet: 4-chloroaniline.
- Carl ROTH. Safety Data Sheet: 4-Chloroaniline.
- AK Scientific, Inc. Safety Data Sheet: N-Benzyl-N-ethyl-m-toluidine.
- New Jersey Department of Health. (2005, August). Hazard Summary: 4-Chloroaniline.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Chloroaniline.
- Santa Cruz Biotechnology, Inc. Material Safety Data Sheet: 4-Chloroaniline.
- TCI AMERICA. This compound Product Information.
- Sigma-Aldrich. This compound Product Information.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR).
- U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. epa.gov [epa.gov]
- 6. wku.edu [wku.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. beta.lakeland.edu [beta.lakeland.edu]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
